molecular formula C22H26ClNO4S B193569 Adrogolide Hydrochloride CAS No. 166591-11-3

Adrogolide Hydrochloride

Cat. No.: B193569
CAS No.: 166591-11-3
M. Wt: 436.0 g/mol
InChI Key: NPEZSCRKHFTLPE-MYXGOWFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

the diacetyl prodrug of A-86929;  structure given in first source

Properties

CAS No.

166591-11-3

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride

InChI

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1

InChI Key

NPEZSCRKHFTLPE-MYXGOWFTSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

A-86929;  9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline

Origin of Product

United States

Foundational & Exploratory

The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.

Chemical Structures

The chemical structures of this compound and its active metabolite A-86929 are presented below.

This compound (ABT-431)

  • Chemical Formula: C₂₂H₂₆ClNO₄S[2]

  • Molecular Weight: 435.96 g/mol [2]

  • IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]

A-86929

  • Chemical Formula: C₁₈H₂₁NO₂S[3]

  • Molecular Weight: 315.43 g/mol [3]

  • IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]

Biotransformation of Adrogolide to A-86929

The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.

Mechanism of Conversion

The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.

G Adrogolide Adrogolide (ABT-431) (Diacetyl Prodrug) A86929 A-86929 (Active Drug) Adrogolide->A86929 Hydrolysis AceticAcid 2x Acetic Acid A86929->AceticAcid Byproducts Enzymes Plasma Esterases Enzymes->Adrogolide

Biotransformation of Adrogolide to A-86929.
In Vitro Plasma Stability and Conversion Rate

Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.

Table 1: In Vitro Conversion of Adrogolide to A-86929

ParameterValueSpeciesReference
Conversion Half-life< 1 minHuman Plasma (in vitro)[1]

Pharmacological Profile of A-86929

A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.

Dopamine D1 Receptor Selectivity

In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.

Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929

Assay TypeD1 ReceptorD2 ReceptorSelectivity (D1 vs. D2)Reference
Binding Affinity (Ki)~20-fold higher affinity for D1Lower affinity~20-fold[1]
Functional Potency (in vitro assays)High PotencyLow Potency>400-fold[1]
Dopamine D1 Receptor Signaling Pathway

Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response G cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate Adrogolide in Plasma at 37°C Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Calculate Half-life) LCMS->Data

References

The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.

Chemical Structures

The chemical structures of this compound and its active metabolite A-86929 are presented below.

This compound (ABT-431)

  • Chemical Formula: C₂₂H₂₆ClNO₄S[2]

  • Molecular Weight: 435.96 g/mol [2]

  • IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]

A-86929

  • Chemical Formula: C₁₈H₂₁NO₂S[3]

  • Molecular Weight: 315.43 g/mol [3]

  • IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]

Biotransformation of Adrogolide to A-86929

The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.

Mechanism of Conversion

The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.

G Adrogolide Adrogolide (ABT-431) (Diacetyl Prodrug) A86929 A-86929 (Active Drug) Adrogolide->A86929 Hydrolysis AceticAcid 2x Acetic Acid A86929->AceticAcid Byproducts Enzymes Plasma Esterases Enzymes->Adrogolide

Biotransformation of Adrogolide to A-86929.
In Vitro Plasma Stability and Conversion Rate

Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.

Table 1: In Vitro Conversion of Adrogolide to A-86929

ParameterValueSpeciesReference
Conversion Half-life< 1 minHuman Plasma (in vitro)[1]

Pharmacological Profile of A-86929

A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.

Dopamine D1 Receptor Selectivity

In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.

Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929

Assay TypeD1 ReceptorD2 ReceptorSelectivity (D1 vs. D2)Reference
Binding Affinity (Ki)~20-fold higher affinity for D1Lower affinity~20-fold[1]
Functional Potency (in vitro assays)High PotencyLow Potency>400-fold[1]
Dopamine D1 Receptor Signaling Pathway

Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response G cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate Adrogolide in Plasma at 37°C Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Calculate Half-life) LCMS->Data

References

Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Receptor Selectivity

The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Selectivity Ratio (D2/D1)
Dopamine D1 ~50 nM (pKi = 7.3)[5][6]Not explicitly statedBinding: ~20-fold[3]
Dopamine D2 Low micromolar range[1]Not explicitly statedFunctional: >400-fold[1][2][3]

Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.

Experimental Protocols

The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for D1 and D2 Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand for D1 receptor: [³H]SCH23390.

  • Radioligand for D2 receptor: [³H]Spiperone.

  • A-86929 (unlabeled test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.

Materials:

  • Intact cells expressing the human dopamine D1 receptor.

  • A-86929 (test agonist).

  • Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

  • Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.

Visualizing Molecular Interactions and Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A86929 A-86929 (Adrogolide Metabolite) D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gs Protein (αβγ) D1R->Gs Activates G_alpha Gαs-GTP Gs->G_alpha G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow for Determining D1/D2 Selectivity

The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.

Selectivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Selectivity Analysis Binding_D1 Radioligand Binding Assay (D1 Receptor) Ki_D1 Calculate Ki for D1 Binding_D1->Ki_D1 Binding_D2 Radioligand Binding Assay (D2 Receptor) Ki_D2 Calculate Ki for D2 Binding_D2->Ki_D2 Binding_Selectivity Calculate Binding Selectivity (Ki D2 / Ki D1) Ki_D1->Binding_Selectivity Ki_D2->Binding_Selectivity Functional_D1 Adenylyl Cyclase Assay (D1 Receptor) EC50_D1 Calculate EC50 for D1 Functional_D1->EC50_D1 Functional_D2 Functional Assay (e.g., cAMP inhibition) EC50_D2 Calculate EC50 for D2 Functional_D2->EC50_D2 Functional_Selectivity Calculate Functional Selectivity (EC50 D2 / EC50 D1) EC50_D1->Functional_Selectivity EC50_D2->Functional_Selectivity

References

Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Receptor Selectivity

The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Selectivity Ratio (D2/D1)
Dopamine D1 ~50 nM (pKi = 7.3)[5][6]Not explicitly statedBinding: ~20-fold[3]
Dopamine D2 Low micromolar range[1]Not explicitly statedFunctional: >400-fold[1][2][3]

Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.

Experimental Protocols

The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for D1 and D2 Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand for D1 receptor: [³H]SCH23390.

  • Radioligand for D2 receptor: [³H]Spiperone.

  • A-86929 (unlabeled test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.

Materials:

  • Intact cells expressing the human dopamine D1 receptor.

  • A-86929 (test agonist).

  • Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

  • Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.

Visualizing Molecular Interactions and Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A86929 A-86929 (Adrogolide Metabolite) D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gs Protein (αβγ) D1R->Gs Activates G_alpha Gαs-GTP Gs->G_alpha G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow for Determining D1/D2 Selectivity

The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.

Selectivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Selectivity Analysis Binding_D1 Radioligand Binding Assay (D1 Receptor) Ki_D1 Calculate Ki for D1 Binding_D1->Ki_D1 Binding_D2 Radioligand Binding Assay (D2 Receptor) Ki_D2 Calculate Ki for D2 Binding_D2->Ki_D2 Binding_Selectivity Calculate Binding Selectivity (Ki D2 / Ki D1) Ki_D1->Binding_Selectivity Ki_D2->Binding_Selectivity Functional_D1 Adenylyl Cyclase Assay (D1 Receptor) EC50_D1 Calculate EC50 for D1 Functional_D1->EC50_D1 Functional_D2 Functional Assay (e.g., cAMP inhibition) EC50_D2 Calculate EC50 for D2 Functional_D2->EC50_D2 Functional_Selectivity Calculate Functional Selectivity (EC50 D2 / EC50 D1) EC50_D1->Functional_Selectivity EC50_D2->Functional_Selectivity

References

Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]

Chemical Structure and Properties

This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]

Chemical Structure:

  • IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]

  • CAS Number: 166591-11-3[4]

  • Molecular Formula: C22H26ClNO4S[3]

  • Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

PropertyValueSource
Appearance White to off-white solid powder[3][5]
Purity >98% (lot-specific)[3][5]
Solubility Soluble in DMSO, not in water.[3]
Optical Rotation -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm)[5]

Synthesis

A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene (B1609895) and involving a key condensation step with a chiral butyramide (B146194) derivative.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:

  • Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized for separation.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Pharmacology

This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Dopamine D1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Plasma hydrolysis D1R Dopamine D1 Receptor A-86929->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active DARPP32 DARPP-32 PKA_active->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1_active PP1 (active) pDARPP32->PP1_active Inhibits PP1_inactive PP1 (inactive) PP1_active->PP1_inactive Downstream Downstream Effectors PP1_active->Downstream Dephosphorylates

Dopamine D1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

  • Unlabeled ligand: A-86929.

  • Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold binding buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (typically 3-20 µg of protein).

    • 50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.

    • 50 µL of a non-specific binding control for determining non-specific binding.

    • 50 µL of the radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

  • A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • A-86929 at various concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

  • 384-well white opaque plates.

Procedure:

  • Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin (B1673556) to directly stimulate adenylyl cyclase).

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

  • Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview

Preclinical Studies:

In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]

Conclusion

This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.

References

Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]

Chemical Structure and Properties

This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]

Chemical Structure:

  • IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]

  • CAS Number: 166591-11-3[4]

  • Molecular Formula: C22H26ClNO4S[3]

  • Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

PropertyValueSource
Appearance White to off-white solid powder[3][5]
Purity >98% (lot-specific)[3][5]
Solubility Soluble in DMSO, not in water.[3]
Optical Rotation -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm)[5]

Synthesis

A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene and involving a key condensation step with a chiral butyramide derivative.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:

  • Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Pharmacology

This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Dopamine D1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Plasma hydrolysis D1R Dopamine D1 Receptor A-86929->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active DARPP32 DARPP-32 PKA_active->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1_active PP1 (active) pDARPP32->PP1_active Inhibits PP1_inactive PP1 (inactive) PP1_active->PP1_inactive Downstream Downstream Effectors PP1_active->Downstream Dephosphorylates

Dopamine D1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

  • Unlabeled ligand: A-86929.

  • Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold binding buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (typically 3-20 µg of protein).

    • 50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.

    • 50 µL of a non-specific binding control for determining non-specific binding.

    • 50 µL of the radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

  • A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • A-86929 at various concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

  • 384-well white opaque plates.

Procedure:

  • Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin to directly stimulate adenylyl cyclase).

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

  • Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview

Preclinical Studies:

In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]

Conclusion

This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.

References

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine (B1211576) D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]

PropertyValueReference(s)
CAS Number 166591-11-3[2]
Molecular Formula C22H26ClNO4S[2]
Molecular Weight 435.96 g/mol [2]
Synonyms ASP9521, ABT-431, DAS-431[3][4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and various organic solvents[5]
Oral Bioavailability (as ASP9521) Rats: 35%, Dogs: 78%, Monkeys: 58%[6]
Half-life (t1/2) in Humans (as ASP9521) 16 to 35 hours[1]
Active Metabolite (as a dopamine agonist) A-86929[4]
Conversion to Active Metabolite Rapidly converted in plasma (<1 min)[4]

Synthesis

The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]

Styrene Styrene Aziridination Aziridination Styrene->Aziridination Catalytic Enantioselective Aziridination FriedelCrafts FriedelCrafts Aziridination->FriedelCrafts Friedel-Crafts Cyclization PictetSpengler PictetSpengler FriedelCrafts->PictetSpengler Mild Pictet-Spengler Cyclization A86929 A86929 PictetSpengler->A86929 Final Steps Adrogolide Adrogolide A86929->Adrogolide Diacetylation & HCl salt formation

Figure 1: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound exhibits two distinct mechanisms of action depending on the therapeutic context.

Dopamine D1 Receptor Agonism

As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (ABT-431) A86929 A-86929 Adrogolide->A86929 Plasma Esterases (<1 min) D1R Dopamine D1 Receptor A86929->D1R Binds and Activates Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., neuronal excitability) PKA->CellularResponse Phosphorylates targets Androstenedione Androstenedione (Adrenal Precursor) Testosterone Testosterone Androstenedione->Testosterone Reduction AKR1C3 AKR1C3 (17βHSD5) AKR1C3->Testosterone Catalyzes AR Androgen Receptor Testosterone->AR Binds and Activates GeneTranscription Gene Transcription & Cell Proliferation AR->GeneTranscription Promotes ASP9521 Adrogolide HCl (ASP9521) ASP9521->AKR1C3 Inhibits cluster_d1 Dopamine D1 Receptor Binding Assay cluster_akr1c3 AKR1C3 Inhibition Assay D1_Membranes Prepare D1R-expressing membranes D1_Incubate Incubate with radioligand & A-86929 D1_Membranes->D1_Incubate D1_Filter Separate bound/free ligand D1_Incubate->D1_Filter D1_Count Quantify radioactivity D1_Filter->D1_Count D1_Analyze Calculate Ki D1_Count->D1_Analyze AKR_Prepare Prepare enzyme, cofactor, & ASP9521 AKR_Incubate Pre-incubate enzyme & ASP9521 AKR_Prepare->AKR_Incubate AKR_React Initiate reaction with substrate AKR_Incubate->AKR_React AKR_Measure Monitor NADPH oxidation AKR_React->AKR_Measure AKR_Analyze Calculate IC50 AKR_Measure->AKR_Analyze

References

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]

PropertyValueReference(s)
CAS Number 166591-11-3[2]
Molecular Formula C22H26ClNO4S[2]
Molecular Weight 435.96 g/mol [2]
Synonyms ASP9521, ABT-431, DAS-431[3][4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and various organic solvents[5]
Oral Bioavailability (as ASP9521) Rats: 35%, Dogs: 78%, Monkeys: 58%[6]
Half-life (t1/2) in Humans (as ASP9521) 16 to 35 hours[1]
Active Metabolite (as a dopamine agonist) A-86929[4]
Conversion to Active Metabolite Rapidly converted in plasma (<1 min)[4]

Synthesis

The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]

Styrene Styrene Aziridination Aziridination Styrene->Aziridination Catalytic Enantioselective Aziridination FriedelCrafts FriedelCrafts Aziridination->FriedelCrafts Friedel-Crafts Cyclization PictetSpengler PictetSpengler FriedelCrafts->PictetSpengler Mild Pictet-Spengler Cyclization A86929 A86929 PictetSpengler->A86929 Final Steps Adrogolide Adrogolide A86929->Adrogolide Diacetylation & HCl salt formation

Figure 1: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound exhibits two distinct mechanisms of action depending on the therapeutic context.

Dopamine D1 Receptor Agonism

As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (ABT-431) A86929 A-86929 Adrogolide->A86929 Plasma Esterases (<1 min) D1R Dopamine D1 Receptor A86929->D1R Binds and Activates Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., neuronal excitability) PKA->CellularResponse Phosphorylates targets Androstenedione Androstenedione (Adrenal Precursor) Testosterone Testosterone Androstenedione->Testosterone Reduction AKR1C3 AKR1C3 (17βHSD5) AKR1C3->Testosterone Catalyzes AR Androgen Receptor Testosterone->AR Binds and Activates GeneTranscription Gene Transcription & Cell Proliferation AR->GeneTranscription Promotes ASP9521 Adrogolide HCl (ASP9521) ASP9521->AKR1C3 Inhibits cluster_d1 Dopamine D1 Receptor Binding Assay cluster_akr1c3 AKR1C3 Inhibition Assay D1_Membranes Prepare D1R-expressing membranes D1_Incubate Incubate with radioligand & A-86929 D1_Membranes->D1_Incubate D1_Filter Separate bound/free ligand D1_Incubate->D1_Filter D1_Count Quantify radioactivity D1_Filter->D1_Count D1_Analyze Calculate Ki D1_Count->D1_Analyze AKR_Prepare Prepare enzyme, cofactor, & ASP9521 AKR_Incubate Pre-incubate enzyme & ASP9521 AKR_Prepare->AKR_Incubate AKR_React Initiate reaction with substrate AKR_Incubate->AKR_React AKR_Measure Monitor NADPH oxidation AKR_React->AKR_Measure AKR_Analyze Calculate IC50 AKR_Measure->AKR_Analyze

References

Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action & In Vitro Pharmacology

This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.

Receptor Binding and Functional Activity

The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Activity of A-86929

ParameterValueSpecies/SystemReference
Receptor Binding
D1 Receptor Affinity (pKi)7.3Rat Caudate Homogenate[4]
D1 vs. D2 Receptor Selectivity (Binding)~20-foldNot Specified[2]
Functional Activity
D1 vs. D2 Receptor Selectivity (Functional Assay)>400-foldIn vitro functional assays[1][2][3]
D1 Receptor Agonist ActivityFull AgonistIn vitro functional assays[1][2]

Experimental Protocols:

  • Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]

  • Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]

In Vivo Pharmacology & Efficacy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.

Parkinson's Disease Models
  • 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]

  • MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa (B1675098) in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]

Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models

ModelSpeciesCompoundEndpointResultReference
6-OHDA LesionRatA-86929Contralateral RotationED₅₀ = 0.24 µmol/kg s.c.[2]
6-OHDA LesionRatAdrogolide HClContralateral RotationED₅₀ = 0.54 µmol/kg s.c.[2]
MPTP LesionMarmosetAdrogolide HClBehavioral Disability & Locomotor ActivityDose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c.[2]

Experimental Protocols:

  • 6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.

  • MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.

Other CNS Disorders
  • Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]

  • Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

ParameterSpeciesRouteValueReference
Conversion to A-86929In vitro (plasma)-t½ < 1 minute[1][2]
Oral BioavailabilityHumanOral~4%[1][3]
Cmax (Aerosol)Dog (tracheostomized)Tracheal13.3 ± 0.9 ng/mL (5 mg dose)[8]
AUC₀₋₂₄ (Aerosol)Dog (tracheostomized)Tracheal33.2 ± 10.6 h·ng/mL (5 mg dose)[8]
Lung Bioavailability (Aerosol)DogTracheal34% (compared to IV)[8]
Lung Bioavailability (Solution)DogIntratracheal~75%[8]

The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]

Safety Pharmacology and Toxicology

A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]

  • Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]

  • Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]

Toxicology
  • Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.

  • Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.

  • Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Visualizations

Signaling Pathway

Dopamine_D1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Rapid Conversion (t½ < 1 min in plasma) D1R Dopamine D1 Receptor A-86929->D1R Binds and Activates G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow

Preclinical_Pharmacology_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy & PK cluster_safety Safety & Toxicology Binding_Assay Receptor Binding Assays (D1, D2, etc.) Functional_Assay Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay Characterize Affinity & Selectivity PD_Models Parkinson's Disease Models (6-OHDA Rat, MPTP Primate) Functional_Assay->PD_Models Confirm Functional Activity Prodrug_Conversion Prodrug Conversion Rate (in plasma) PK_Studies Pharmacokinetic Studies (Rat, Monkey) Prodrug_Conversion->PK_Studies Inform Dosing Regimen PK_Studies->PD_Models Other_CNS_Models Other CNS Models (Addiction, Cognition) PK_Studies->Other_CNS_Models Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) PK_Studies->Safety_Pharm PD_Models->Safety_Pharm Establish Therapeutic Window Other_CNS_Models->Safety_Pharm Toxicology Toxicology Studies (Repeat-Dose, Geno, Repro) Safety_Pharm->Toxicology Guide Dose Selection

Caption: General Preclinical Pharmacology Workflow for this compound.

Conclusion

The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.

References

Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action & In Vitro Pharmacology

This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.

Receptor Binding and Functional Activity

The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Activity of A-86929

ParameterValueSpecies/SystemReference
Receptor Binding
D1 Receptor Affinity (pKi)7.3Rat Caudate Homogenate[4]
D1 vs. D2 Receptor Selectivity (Binding)~20-foldNot Specified[2]
Functional Activity
D1 vs. D2 Receptor Selectivity (Functional Assay)>400-foldIn vitro functional assays[1][2][3]
D1 Receptor Agonist ActivityFull AgonistIn vitro functional assays[1][2]

Experimental Protocols:

  • Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]

  • Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]

In Vivo Pharmacology & Efficacy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.

Parkinson's Disease Models
  • 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]

  • MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]

Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models

ModelSpeciesCompoundEndpointResultReference
6-OHDA LesionRatA-86929Contralateral RotationED₅₀ = 0.24 µmol/kg s.c.[2]
6-OHDA LesionRatAdrogolide HClContralateral RotationED₅₀ = 0.54 µmol/kg s.c.[2]
MPTP LesionMarmosetAdrogolide HClBehavioral Disability & Locomotor ActivityDose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c.[2]

Experimental Protocols:

  • 6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.

  • MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.

Other CNS Disorders
  • Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]

  • Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

ParameterSpeciesRouteValueReference
Conversion to A-86929In vitro (plasma)-t½ < 1 minute[1][2]
Oral BioavailabilityHumanOral~4%[1][3]
Cmax (Aerosol)Dog (tracheostomized)Tracheal13.3 ± 0.9 ng/mL (5 mg dose)[8]
AUC₀₋₂₄ (Aerosol)Dog (tracheostomized)Tracheal33.2 ± 10.6 h·ng/mL (5 mg dose)[8]
Lung Bioavailability (Aerosol)DogTracheal34% (compared to IV)[8]
Lung Bioavailability (Solution)DogIntratracheal~75%[8]

The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]

Safety Pharmacology and Toxicology

A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]

  • Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]

  • Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]

Toxicology
  • Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.

  • Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.

  • Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Visualizations

Signaling Pathway

Dopamine_D1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Rapid Conversion (t½ < 1 min in plasma) D1R Dopamine D1 Receptor A-86929->D1R Binds and Activates G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow

Preclinical_Pharmacology_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy & PK cluster_safety Safety & Toxicology Binding_Assay Receptor Binding Assays (D1, D2, etc.) Functional_Assay Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay Characterize Affinity & Selectivity PD_Models Parkinson's Disease Models (6-OHDA Rat, MPTP Primate) Functional_Assay->PD_Models Confirm Functional Activity Prodrug_Conversion Prodrug Conversion Rate (in plasma) PK_Studies Pharmacokinetic Studies (Rat, Monkey) Prodrug_Conversion->PK_Studies Inform Dosing Regimen PK_Studies->PD_Models Other_CNS_Models Other CNS Models (Addiction, Cognition) PK_Studies->Other_CNS_Models Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) PK_Studies->Safety_Pharm PD_Models->Safety_Pharm Establish Therapeutic Window Other_CNS_Models->Safety_Pharm Toxicology Toxicology Studies (Repeat-Dose, Geno, Repro) Safety_Pharm->Toxicology Guide Dose Selection

Caption: General Preclinical Pharmacology Workflow for this compound.

Conclusion

The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.

References

A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.

Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929
ReceptorKᵢ (nM)Selectivity vs. D1Reference
Dopamine D1~50 (pKi = 7.3)-[1]
Dopamine D2> 1000>20-fold (binding)[2]
Dopamine D3Not ReportedNot Reported
Dopamine D4Not ReportedNot Reported
Dopamine D5Not ReportedNot Reported

Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.

Table 2: In Vitro Functional Efficacy of A-86929
AssayCell LineParameterValueReference
Adenylyl Cyclase ActivationNot SpecifiedEC₅₀Not Reported
cAMP AccumulationHEK293EC₅₀1.2 nM[3]
cAMP AccumulationHEK293Eₘₐₓ (% of Dopamine)105%[3]
β-Arrestin RecruitmentHEK293EC₅₀190 nM[3]
β-Arrestin RecruitmentHEK293Eₘₐₓ (% of Dopamine)85%[3]

Note: Data from a bioRxiv preprint[3]. Further validation from peer-reviewed literature is recommended.

Table 3: In Vivo Efficacy of A-86929
Animal ModelEffectED₅₀ / Effective DoseReference
6-OHDA-lesioned RatContralateral Rotations0.05 mg/kg, s.c.
MPTP-treated MarmosetReversal of Parkinsonian symptomsNot Reported[1]

Signaling Pathways

Activation of the dopamine D1 receptor by A-86929 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs/olf subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).

Recent evidence also suggests that the D1 receptor can couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, and can also signal through G protein-independent pathways involving β-arrestin.[2][6]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gαs/olf D1R->Gs Activates Gq Gαq D1R->Gq Activates (Alternative) betaArrestin β-Arrestin D1R->betaArrestin Recruits (Alternative) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves from PIP2 DAG DAG PLC->DAG ERK ERK betaArrestin->ERK Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 PIP2->PLC PKC Protein Kinase C IP3->PKC Activates DAG->PKC

Caption: Dopamine D1 Receptor Signaling Pathways Activated by A-86929.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of A-86929 for the dopamine D1 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize tissue/cells expressing D1 receptors - Centrifuge to isolate membranes - Resuspend in assay buffer incubation 2. Incubation - Add membrane preparation, radioligand (e.g., [³H]SCH23390), and varying concentrations of A-86929 to assay tubes. - Incubate at room temperature. prep->incubation filtration 3. Filtration - Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. incubation->filtration wash 4. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->wash scintillation 5. Scintillation Counting - Place filters in scintillation vials with scintillation fluid. - Quantify radioactivity using a liquid scintillation counter. wash->scintillation analysis 6. Data Analysis - Plot percentage of specific binding against the log concentration of A-86929. - Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.

Materials:

  • Tissue or cells expressing dopamine D1 receptors (e.g., rat striatum, HEK293-D1 cells)

  • Radioligand: [³H]SCH23390 (a D1-selective antagonist)

  • A-86929

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of A-86929 in assay buffer.

    • In a series of microcentrifuge tubes, add:

      • 100 µL of membrane preparation

      • 50 µL of [³H]SCH23390 (at a final concentration close to its K₋)

      • 50 µL of A-86929 dilution or buffer (for total binding) or a saturating concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.

  • Incubation:

    • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of A-86929.

    • Determine the IC₅₀ value (the concentration of A-86929 that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-86929 in stimulating cAMP production in cells expressing the dopamine D1 receptor.

cAMP_Assay_Workflow cell_culture 1. Cell Culture - Plate cells expressing D1 receptors (e.g., HEK293-D1) in a multi-well plate and grow to confluence. pre_incubation 2. Pre-incubation - Wash cells with serum-free media. - Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. cell_culture->pre_incubation stimulation 3. Agonist Stimulation - Add varying concentrations of A-86929 to the wells. - Incubate for a defined period (e.g., 15-30 minutes) at 37°C. pre_incubation->stimulation lysis 4. Cell Lysis - Lyse the cells to release intracellular cAMP. stimulation->lysis detection 5. cAMP Detection - Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). lysis->detection analysis 6. Data Analysis - Plot cAMP concentration against the log concentration of A-86929. - Determine EC₅₀ and Eₘₐₓ from the dose-response curve. detection->analysis

References

A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.

Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929
ReceptorKᵢ (nM)Selectivity vs. D1Reference
Dopamine D1~50 (pKi = 7.3)-[1]
Dopamine D2> 1000>20-fold (binding)[2]
Dopamine D3Not ReportedNot Reported
Dopamine D4Not ReportedNot Reported
Dopamine D5Not ReportedNot Reported

Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.

Table 2: In Vitro Functional Efficacy of A-86929
AssayCell LineParameterValueReference
Adenylyl Cyclase ActivationNot SpecifiedEC₅₀Not Reported
cAMP AccumulationHEK293EC₅₀1.2 nM[3]
cAMP AccumulationHEK293Eₘₐₓ (% of Dopamine)105%[3]
β-Arrestin RecruitmentHEK293EC₅₀190 nM[3]
β-Arrestin RecruitmentHEK293Eₘₐₓ (% of Dopamine)85%[3]

Note: Data from a bioRxiv preprint[3]. Further validation from peer-reviewed literature is recommended.

Table 3: In Vivo Efficacy of A-86929
Animal ModelEffectED₅₀ / Effective DoseReference
6-OHDA-lesioned RatContralateral Rotations0.05 mg/kg, s.c.
MPTP-treated MarmosetReversal of Parkinsonian symptomsNot Reported[1]

Signaling Pathways

Activation of the dopamine D1 receptor by A-86929 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs/olf subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).

Recent evidence also suggests that the D1 receptor can couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, and can also signal through G protein-independent pathways involving β-arrestin.[2][6]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds Gs Gαs/olf D1R->Gs Activates Gq Gαq D1R->Gq Activates (Alternative) betaArrestin β-Arrestin D1R->betaArrestin Recruits (Alternative) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves from PIP2 DAG DAG PLC->DAG ERK ERK betaArrestin->ERK Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 PIP2->PLC PKC Protein Kinase C IP3->PKC Activates DAG->PKC

Caption: Dopamine D1 Receptor Signaling Pathways Activated by A-86929.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of A-86929 for the dopamine D1 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize tissue/cells expressing D1 receptors - Centrifuge to isolate membranes - Resuspend in assay buffer incubation 2. Incubation - Add membrane preparation, radioligand (e.g., [³H]SCH23390), and varying concentrations of A-86929 to assay tubes. - Incubate at room temperature. prep->incubation filtration 3. Filtration - Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. incubation->filtration wash 4. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->wash scintillation 5. Scintillation Counting - Place filters in scintillation vials with scintillation fluid. - Quantify radioactivity using a liquid scintillation counter. wash->scintillation analysis 6. Data Analysis - Plot percentage of specific binding against the log concentration of A-86929. - Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.

Materials:

  • Tissue or cells expressing dopamine D1 receptors (e.g., rat striatum, HEK293-D1 cells)

  • Radioligand: [³H]SCH23390 (a D1-selective antagonist)

  • A-86929

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of A-86929 in assay buffer.

    • In a series of microcentrifuge tubes, add:

      • 100 µL of membrane preparation

      • 50 µL of [³H]SCH23390 (at a final concentration close to its K₋)

      • 50 µL of A-86929 dilution or buffer (for total binding) or a saturating concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.

  • Incubation:

    • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of A-86929.

    • Determine the IC₅₀ value (the concentration of A-86929 that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-86929 in stimulating cAMP production in cells expressing the dopamine D1 receptor.

cAMP_Assay_Workflow cell_culture 1. Cell Culture - Plate cells expressing D1 receptors (e.g., HEK293-D1) in a multi-well plate and grow to confluence. pre_incubation 2. Pre-incubation - Wash cells with serum-free media. - Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. cell_culture->pre_incubation stimulation 3. Agonist Stimulation - Add varying concentrations of A-86929 to the wells. - Incubate for a defined period (e.g., 15-30 minutes) at 37°C. pre_incubation->stimulation lysis 4. Cell Lysis - Lyse the cells to release intracellular cAMP. stimulation->lysis detection 5. cAMP Detection - Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). lysis->detection analysis 6. Data Analysis - Plot cAMP concentration against the log concentration of A-86929. - Determine EC₅₀ and Eₘₐₓ from the dose-response curve. detection->analysis

References

Adrogolide Hydrochloride: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (formerly known as ABT-431 and DAS-431) is a prodrug of the potent and selective dopamine (B1211576) D1 receptor full agonist, A-86929. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals investigating novel therapeutic strategies for Parkinson's disease. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental methodologies for pivotal studies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile and therapeutic potential.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] While levodopa (B1675098) remains the gold standard for symptomatic treatment, long-term use is often associated with motor complications, including dyskinesia.[2] Dopamine agonists that directly stimulate dopamine receptors offer an alternative therapeutic approach.[3] Most currently approved dopamine agonists for PD primarily target the D2-like receptor family.[2] The selective activation of the D1/D5 receptor subtype presents a promising strategy that may offer robust motor benefits with a potentially different side-effect profile.[2][4]

This compound is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[5][6] This guide consolidates the available technical information on this compound to support its further investigation in the context of Parkinson's disease research.

Mechanism of Action

This compound itself is inactive but undergoes rapid conversion to its active metabolite, A-86929, in plasma with a half-life of less than one minute.[5][6] A-86929 exerts its therapeutic effects through the selective activation of dopamine D1 receptors, which are highly expressed in the striatum, a key brain region involved in motor control.[7]

Dopamine D1 Receptor Signaling

The binding of A-86929 to the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. This involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression in the striatonigral "direct" pathway of the basal ganglia.[7] Non-canonical D1 receptor signaling pathways involving Gq/phospholipase C (PLC) and Gβγ/Src have also been described.[7]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-86929 A-86929 D1R D1 Receptor A-86929->D1R binds G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 pDARPP32->PP1 inhibits Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression PP1->Neuronal_Effects regulates

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, A-86929.

Table 1: Receptor Binding and Functional Activity
CompoundReceptorAssay TypeValueSpeciesReference
A-86929Dopamine D1Binding Affinity (pKi)7.3Not Specified[8]
A-86929Dopamine D1 vs D2Functional Selectivity>400-fold selective for D1Not Specified[5][6]
A-86929VariousBinding Affinity (Ki)> 1 µM for other monoaminergic and peptidergic receptorsNot Specified[5]
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease
CompoundAnimal ModelEndpointValue (ED50 or MED)RouteReference
A-869296-OHDA Lesioned RatContralateral Rotations0.24 µmol/kgs.c.[5]
Adrogolide HCl6-OHDA Lesioned RatContralateral Rotations0.54 µmol/kgs.c.[5]
A-86929MPTP-Lesioned MarmosetImproved Disability & Locomotion0.10 µmol/kg (MED)s.c.[5]
Adrogolide HClMPTP-Lesioned MarmosetImproved Disability & Locomotion0.10 µmol/kg (MED)s.c.[5]
Table 3: Pharmacokinetic Parameters
CompoundSpeciesParameterValueRouteReference
Adrogolide HClHumanOral Bioavailability~4%Oral[6]
Adrogolide HClHumanPlasma Half-life (conversion to A-86929)< 1 minuteNot Specified[5][6]
A-86929HumanTmax (inhalation of Adrogolide)0.9 ± 0.6 to 11.5 ± 2.5 minInhalation[9]
Table 4: Human Clinical Trial Data (Rascol et al., 1999)
Dose (intravenous)Efficacy vs. Placebo (UPDRS Motor Score)Dyskinesia
5 mgNot specifiedNot specified
10 mgSignificantly superiorReduced in some patients vs. levodopa
20 mgSignificantly superiorReduced in some patients vs. levodopa
30 mgSignificantly superiorReduced in some patients vs. levodopa
40 mgSignificantly superiorReduced in some patients vs. levodopa

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound and A-86929.

In Vitro Functional Assays

Objective: To determine the functional potency and selectivity of A-86929 at dopamine D1 and D2 receptors.

General Methodology (based on common practices for these assays):

  • cAMP Accumulation Assay (for D1 Receptor - Gs coupled):

    • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

    • Assay Principle: The GloSensor™ cAMP Assay is a common method. It utilizes a genetically engineered cyclic nucleotide-gated channel with a fused luciferase. Binding of cAMP to the channel causes a conformational change, leading to an increase in luminescence.

    • Protocol Outline:

      • Cells are plated in a multi-well plate and transfected with the GloSensor™ cAMP plasmid if not a stable cell line.

      • Cells are incubated with the GloSensor™ cAMP reagent.

      • A baseline luminescence reading is taken.

      • Cells are treated with various concentrations of A-86929 or a reference agonist (e.g., dopamine).

      • Luminescence is measured kinetically over time.

      • EC50 values are calculated from the dose-response curves.

  • β-Arrestin Recruitment Assay (for D1 and D2 Receptors):

    • Cell Line: HEK293 cells.

    • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.

    • Protocol Outline:

      • HEK293 cells are co-transfected with plasmids encoding the D1 or D2 receptor-Rluc fusion protein and the YFP-β-arrestin fusion protein.

      • Cells are plated in a multi-well plate.

      • The BRET substrate (e.g., coelenterazine (B1669285) h) is added.

      • A baseline BRET ratio is measured.

      • Cells are stimulated with various concentrations of A-86929.

      • The BRET ratio is measured again.

      • EC50 values are calculated from the dose-response curves.

In_Vitro_Workflow cluster_cAMP cAMP Accumulation Assay (D1) cluster_BRET β-Arrestin Recruitment Assay (D1/D2) cAMP_cells D1-expressing cells (e.g., CHO, HEK293) cAMP_assay GloSensor™ cAMP Assay cAMP_cells->cAMP_assay Treat with A-86929 cAMP_readout Luminescence Measurement cAMP_assay->cAMP_readout EC50 Calculation EC50 Calculation cAMP_readout->EC50 Calculation BRET_cells HEK293 cells co-transfected with Receptor-Rluc and YFP-β-arrestin BRET_assay BRET Assay BRET_cells->BRET_assay Treat with A-86929 BRET_readout BRET Ratio Measurement BRET_assay->BRET_readout BRET_readout->EC50 Calculation

Figure 2: In Vitro Functional Assay Workflow.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of Adrogolide and A-86929 in a rodent model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

  • Animals: Male Sprague-Dawley rats.

  • Unilateral Lesioning:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • To protect noradrenergic neurons, rats are pre-treated with desipramine.

  • Drug Administration:

    • Following a recovery period, rats receive subcutaneous (s.c.) injections of either vehicle, this compound, or A-86929.

  • Behavioral Assessment:

    • Drug-induced contralateral rotations (away from the lesioned side) are counted over a specified time period.

    • The number of rotations is used to determine the dose-response relationship and calculate the ED50 value.

MPTP-Lesioned Marmoset Model of Parkinson's Disease

Objective: To assess the anti-parkinsonian effects of Adrogolide and A-86929 in a non-human primate model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

  • Animals: Common marmosets (Callithrix jacchus).

  • MPTP Administration:

  • Behavioral Scoring:

    • Parkinsonian disability is assessed using a standardized rating scale that may include measures of:

      • Locomotor activity: Assessed in an open field.

      • Bradykinesia: Slowness of movement.

      • Posture and balance.

      • Tremor.

    • A composite disability score is often used.

  • Drug Administration and Evaluation:

    • After establishing a stable parkinsonian phenotype, marmosets are treated with subcutaneous injections of vehicle, this compound, or A-86929.

    • Behavioral scores are recorded at multiple time points after drug administration to determine the minimum effective dose (MED) and duration of action.

Human Clinical Trial (Rascol et al., 1999)

Objective: To evaluate the safety and efficacy of intravenous this compound in patients with Parkinson's disease.

Study Design: A double-blind, placebo-controlled, randomized clinical trial.

Patient Population: 14 patients with levodopa-responsive Parkinson's disease.

Protocol:

  • Drug Administration:

    • Patients received five single intravenous doses of this compound (5, 10, 20, 30, and 40 mg) and one placebo infusion on separate occasions.

    • A 12-hour "levodopa holiday" was implemented before each infusion.

  • Efficacy Assessment:

    • Motor function was assessed using the motor subsection (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).

    • Assessments were performed before and at regular intervals after the infusion.

  • Safety and Tolerability Assessment:

    • Dyskinesia was separately graded.

    • Adverse events were recorded throughout the study.

Clinical_Trial_Workflow Patient_Recruitment Recruit 14 Levodopa-Responsive Parkinson's Disease Patients Levodopa_Holiday 12-hour Levodopa Holiday Patient_Recruitment->Levodopa_Holiday Randomized_Infusion Randomized, Double-Blind Infusion (Placebo or Adrogolide HCl 5, 10, 20, 30, or 40 mg) Levodopa_Holiday->Randomized_Infusion Assessments Assessments Randomized_Infusion->Assessments UPDRS UPDRS Motor Score (Part III) Assessments->UPDRS Dyskinesia Dyskinesia Grading Assessments->Dyskinesia Adverse_Events Adverse Event Monitoring Assessments->Adverse_Events

Figure 3: Human Clinical Trial Workflow.

Summary and Future Directions

This compound, as a prodrug for the selective D1 receptor full agonist A-86929, has demonstrated significant anti-parkinsonian efficacy in preclinical models and early human trials.[5][6] Its mechanism of action, centered on the potentiation of the direct pathway of the basal ganglia, provides a strong rationale for its therapeutic potential in Parkinson's disease. The available data suggest an efficacy comparable to levodopa with a potential for a reduced propensity to induce dyskinesia.[6]

However, the development of Adrogolide was hampered by its low oral bioavailability.[6] Future research could explore alternative delivery methods, such as pulmonary inhalation, which has been shown to significantly increase its bioavailability.[9] Further studies are also warranted to fully characterize the long-term efficacy and safety profile of D1 receptor agonists in Parkinson's disease, including their impact on non-motor symptoms and the potential for inducing other adverse effects. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the continued exploration of D1 receptor agonism as a therapeutic strategy for Parkinson's disease.

References

Adrogolide Hydrochloride: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (formerly known as ABT-431 and DAS-431) is a prodrug of the potent and selective dopamine D1 receptor full agonist, A-86929. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals investigating novel therapeutic strategies for Parkinson's disease. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental methodologies for pivotal studies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile and therapeutic potential.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] While levodopa remains the gold standard for symptomatic treatment, long-term use is often associated with motor complications, including dyskinesia.[2] Dopamine agonists that directly stimulate dopamine receptors offer an alternative therapeutic approach.[3] Most currently approved dopamine agonists for PD primarily target the D2-like receptor family.[2] The selective activation of the D1/D5 receptor subtype presents a promising strategy that may offer robust motor benefits with a potentially different side-effect profile.[2][4]

This compound is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[5][6] This guide consolidates the available technical information on this compound to support its further investigation in the context of Parkinson's disease research.

Mechanism of Action

This compound itself is inactive but undergoes rapid conversion to its active metabolite, A-86929, in plasma with a half-life of less than one minute.[5][6] A-86929 exerts its therapeutic effects through the selective activation of dopamine D1 receptors, which are highly expressed in the striatum, a key brain region involved in motor control.[7]

Dopamine D1 Receptor Signaling

The binding of A-86929 to the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. This involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression in the striatonigral "direct" pathway of the basal ganglia.[7] Non-canonical D1 receptor signaling pathways involving Gq/phospholipase C (PLC) and Gβγ/Src have also been described.[7]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A-86929 A-86929 D1R D1 Receptor A-86929->D1R binds G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 pDARPP32->PP1 inhibits Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression PP1->Neuronal_Effects regulates

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, A-86929.

Table 1: Receptor Binding and Functional Activity
CompoundReceptorAssay TypeValueSpeciesReference
A-86929Dopamine D1Binding Affinity (pKi)7.3Not Specified[8]
A-86929Dopamine D1 vs D2Functional Selectivity>400-fold selective for D1Not Specified[5][6]
A-86929VariousBinding Affinity (Ki)> 1 µM for other monoaminergic and peptidergic receptorsNot Specified[5]
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease
CompoundAnimal ModelEndpointValue (ED50 or MED)RouteReference
A-869296-OHDA Lesioned RatContralateral Rotations0.24 µmol/kgs.c.[5]
Adrogolide HCl6-OHDA Lesioned RatContralateral Rotations0.54 µmol/kgs.c.[5]
A-86929MPTP-Lesioned MarmosetImproved Disability & Locomotion0.10 µmol/kg (MED)s.c.[5]
Adrogolide HClMPTP-Lesioned MarmosetImproved Disability & Locomotion0.10 µmol/kg (MED)s.c.[5]
Table 3: Pharmacokinetic Parameters
CompoundSpeciesParameterValueRouteReference
Adrogolide HClHumanOral Bioavailability~4%Oral[6]
Adrogolide HClHumanPlasma Half-life (conversion to A-86929)< 1 minuteNot Specified[5][6]
A-86929HumanTmax (inhalation of Adrogolide)0.9 ± 0.6 to 11.5 ± 2.5 minInhalation[9]
Table 4: Human Clinical Trial Data (Rascol et al., 1999)
Dose (intravenous)Efficacy vs. Placebo (UPDRS Motor Score)Dyskinesia
5 mgNot specifiedNot specified
10 mgSignificantly superiorReduced in some patients vs. levodopa
20 mgSignificantly superiorReduced in some patients vs. levodopa
30 mgSignificantly superiorReduced in some patients vs. levodopa
40 mgSignificantly superiorReduced in some patients vs. levodopa

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound and A-86929.

In Vitro Functional Assays

Objective: To determine the functional potency and selectivity of A-86929 at dopamine D1 and D2 receptors.

General Methodology (based on common practices for these assays):

  • cAMP Accumulation Assay (for D1 Receptor - Gs coupled):

    • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

    • Assay Principle: The GloSensor™ cAMP Assay is a common method. It utilizes a genetically engineered cyclic nucleotide-gated channel with a fused luciferase. Binding of cAMP to the channel causes a conformational change, leading to an increase in luminescence.

    • Protocol Outline:

      • Cells are plated in a multi-well plate and transfected with the GloSensor™ cAMP plasmid if not a stable cell line.

      • Cells are incubated with the GloSensor™ cAMP reagent.

      • A baseline luminescence reading is taken.

      • Cells are treated with various concentrations of A-86929 or a reference agonist (e.g., dopamine).

      • Luminescence is measured kinetically over time.

      • EC50 values are calculated from the dose-response curves.

  • β-Arrestin Recruitment Assay (for D1 and D2 Receptors):

    • Cell Line: HEK293 cells.

    • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.

    • Protocol Outline:

      • HEK293 cells are co-transfected with plasmids encoding the D1 or D2 receptor-Rluc fusion protein and the YFP-β-arrestin fusion protein.

      • Cells are plated in a multi-well plate.

      • The BRET substrate (e.g., coelenterazine h) is added.

      • A baseline BRET ratio is measured.

      • Cells are stimulated with various concentrations of A-86929.

      • The BRET ratio is measured again.

      • EC50 values are calculated from the dose-response curves.

In_Vitro_Workflow cluster_cAMP cAMP Accumulation Assay (D1) cluster_BRET β-Arrestin Recruitment Assay (D1/D2) cAMP_cells D1-expressing cells (e.g., CHO, HEK293) cAMP_assay GloSensor™ cAMP Assay cAMP_cells->cAMP_assay Treat with A-86929 cAMP_readout Luminescence Measurement cAMP_assay->cAMP_readout EC50 Calculation EC50 Calculation cAMP_readout->EC50 Calculation BRET_cells HEK293 cells co-transfected with Receptor-Rluc and YFP-β-arrestin BRET_assay BRET Assay BRET_cells->BRET_assay Treat with A-86929 BRET_readout BRET Ratio Measurement BRET_assay->BRET_readout BRET_readout->EC50 Calculation

Figure 2: In Vitro Functional Assay Workflow.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of Adrogolide and A-86929 in a rodent model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

  • Animals: Male Sprague-Dawley rats.

  • Unilateral Lesioning:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • To protect noradrenergic neurons, rats are pre-treated with desipramine.

  • Drug Administration:

    • Following a recovery period, rats receive subcutaneous (s.c.) injections of either vehicle, this compound, or A-86929.

  • Behavioral Assessment:

    • Drug-induced contralateral rotations (away from the lesioned side) are counted over a specified time period.

    • The number of rotations is used to determine the dose-response relationship and calculate the ED50 value.

MPTP-Lesioned Marmoset Model of Parkinson's Disease

Objective: To assess the anti-parkinsonian effects of Adrogolide and A-86929 in a non-human primate model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

  • Animals: Common marmosets (Callithrix jacchus).

  • MPTP Administration:

    • Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via subcutaneous or intraperitoneal injections over several days to induce a parkinsonian state. The dosing regimen is carefully titrated to achieve stable motor deficits.

  • Behavioral Scoring:

    • Parkinsonian disability is assessed using a standardized rating scale that may include measures of:

      • Locomotor activity: Assessed in an open field.

      • Bradykinesia: Slowness of movement.

      • Posture and balance.

      • Tremor.

    • A composite disability score is often used.

  • Drug Administration and Evaluation:

    • After establishing a stable parkinsonian phenotype, marmosets are treated with subcutaneous injections of vehicle, this compound, or A-86929.

    • Behavioral scores are recorded at multiple time points after drug administration to determine the minimum effective dose (MED) and duration of action.

Human Clinical Trial (Rascol et al., 1999)

Objective: To evaluate the safety and efficacy of intravenous this compound in patients with Parkinson's disease.

Study Design: A double-blind, placebo-controlled, randomized clinical trial.

Patient Population: 14 patients with levodopa-responsive Parkinson's disease.

Protocol:

  • Drug Administration:

    • Patients received five single intravenous doses of this compound (5, 10, 20, 30, and 40 mg) and one placebo infusion on separate occasions.

    • A 12-hour "levodopa holiday" was implemented before each infusion.

  • Efficacy Assessment:

    • Motor function was assessed using the motor subsection (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).

    • Assessments were performed before and at regular intervals after the infusion.

  • Safety and Tolerability Assessment:

    • Dyskinesia was separately graded.

    • Adverse events were recorded throughout the study.

Clinical_Trial_Workflow Patient_Recruitment Recruit 14 Levodopa-Responsive Parkinson's Disease Patients Levodopa_Holiday 12-hour Levodopa Holiday Patient_Recruitment->Levodopa_Holiday Randomized_Infusion Randomized, Double-Blind Infusion (Placebo or Adrogolide HCl 5, 10, 20, 30, or 40 mg) Levodopa_Holiday->Randomized_Infusion Assessments Assessments Randomized_Infusion->Assessments UPDRS UPDRS Motor Score (Part III) Assessments->UPDRS Dyskinesia Dyskinesia Grading Assessments->Dyskinesia Adverse_Events Adverse Event Monitoring Assessments->Adverse_Events

Figure 3: Human Clinical Trial Workflow.

Summary and Future Directions

This compound, as a prodrug for the selective D1 receptor full agonist A-86929, has demonstrated significant anti-parkinsonian efficacy in preclinical models and early human trials.[5][6] Its mechanism of action, centered on the potentiation of the direct pathway of the basal ganglia, provides a strong rationale for its therapeutic potential in Parkinson's disease. The available data suggest an efficacy comparable to levodopa with a potential for a reduced propensity to induce dyskinesia.[6]

However, the development of Adrogolide was hampered by its low oral bioavailability.[6] Future research could explore alternative delivery methods, such as pulmonary inhalation, which has been shown to significantly increase its bioavailability.[9] Further studies are also warranted to fully characterize the long-term efficacy and safety profile of D1 receptor agonists in Parkinson's disease, including their impact on non-motor symptoms and the potential for inducing other adverse effects. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the continued exploration of D1 receptor agonism as a therapeutic strategy for Parkinson's disease.

References

Adrogolide Hydrochloride: A Technical Guide to the Reversal of Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Adrogolide Hydrochloride (ABT-431), a prodrug for the potent and selective dopamine (B1211576) D1 receptor agonist, A-86929. The focus of this document is on the preclinical evidence demonstrating its capacity to reverse cognitive deficits, particularly working memory impairments induced by dopamine D2 receptor antagonists. This guide details the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key primate studies.

Core Mechanism of Action

This compound is a chemically stable prodrug that undergoes rapid conversion (<1 minute) in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400 times greater selectivity for the D1 receptor compared to the D2 receptor.[1][2][3]

The therapeutic hypothesis for cognitive enhancement centers on the critical role of D1 receptor signaling in the prefrontal cortex (PFC), a brain region essential for executive functions, including working memory.[4] Chronic blockade of D2 receptors by antipsychotic drugs like haloperidol (B65202) can lead to a downregulation of D1 receptors in the PFC, resulting in severe working memory impairments.[5] Adrogolide, via its active metabolite A-86929, directly stimulates these D1 receptors, aiming to restore normal signaling and reverse the associated cognitive deficits.[5]

Signaling Pathway

Activation of the D1 receptor by A-86929 initiates a well-characterized intracellular signaling cascade. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor A86929->D1R Binds & Activates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits pNMDAR p-NMDA Receptor PP1->pNMDAR Dephosphorylates NMDAR NMDA Receptor (NR1 subunit) NMDAR->pNMDAR Phosphorylation (by other kinases) Cognition Enhanced Neuronal Firing & Synaptic Plasticity (Cognitive Enhancement) pNMDAR->Cognition Potentiation

Dopamine D1 Receptor Signaling Cascade for Cognitive Modulation.

Preclinical Evidence: Reversal of Antipsychotic-Induced Deficits

The primary evidence for Adrogolide's efficacy in reversing cognitive deficits comes from a key study in a non-human primate model. This research demonstrated that short-term administration of Adrogolide could produce a profound and long-lasting restoration of working memory function that had been impaired by chronic antipsychotic treatment.[5]

Experimental Protocol: Haloperidol-Induced Working Memory Deficit

The following protocol outlines the methodology used to induce and subsequently reverse cognitive deficits in monkeys.[5]

1. Subjects:

  • Species: Rhesus monkeys (Macaca mulatta).

  • Group: Young adult female monkeys.

  • Housing: Maintained in accordance with institutional and national guidelines for animal care.

2. Cognitive Assessment:

  • Task: Delayed Response Task (DRT), a benchmark test for spatial working memory function subserved by the prefrontal cortex.

  • Apparatus: Wisconsin General Testing Apparatus (WGTA).

  • Procedure: Monkeys observed the baiting of one of two food wells. An opaque screen was then lowered for a variable delay period (5 to 30 seconds). After the delay, the screen was raised, and the monkey was required to choose the correct, baited well to receive a food reward. A session consisted of 30 trials.

3. Experimental Phases:

  • Phase I: Baseline Performance: Monkeys were trained on the DRT to a stable, high level of performance (e.g., ~90% accuracy).

  • Phase II: Induction of Cognitive Deficit:

    • Drug: Haloperidol.

    • Dosage: Administered daily. Doses were gradually increased over several months (e.g., starting at 0.07 mg/kg and increasing to 0.14 mg/kg).

    • Duration: Chronic treatment for 6 months or longer, until a stable and significant impairment in DRT performance was observed.

  • Phase III: Reversal of Deficit:

    • Drug: this compound (ABT-431) was co-administered with the maintenance dose of haloperidol.

    • Dosage: Intermittent, very low ("trace") doses of 0.00001 mg/kg or 0.0001 mg/kg were used.[4][6][7]

    • Administration: Administered three times per week on non-consecutive days.

    • Duration: Short-term treatment period (e.g., 6 weeks).

  • Phase IV: Long-Term Follow-up:

    • All drug treatments (Haloperidol and Adrogolide) were discontinued.

    • DRT performance was monitored for an extended period (over 1 year) to assess the durability of the cognitive recovery.[5]

Experimental_Workflow cluster_setup Phase I: Baseline cluster_induction Phase II: Deficit Induction cluster_reversal Phase III: Reversal cluster_followup Phase IV: Follow-up Train Train Monkeys on Delayed Response Task (DRT) Baseline Establish Stable Baseline Performance (~90% Accuracy) Train->Baseline Haloperidol Chronic Daily Haloperidol Administration (>6 months) Baseline->Haloperidol Deficit Induce Stable Working Memory Deficit (~55-60% Accuracy) Haloperidol->Deficit Coadmin Co-administer Haloperidol + Intermittent Low-Dose Adrogolide HCl (ABT-431) (6 weeks) Deficit->Coadmin Recovery Monitor DRT Performance for Recovery Coadmin->Recovery Washout Discontinue All Drug Treatments Recovery->Washout Sustain Monitor DRT Performance for Sustained Recovery (>1 Year) Washout->Sustain

Experimental Workflow for Reversing Haloperidol-Induced Cognitive Deficits.
Quantitative Data Presentation

The following tables summarize the quantitative outcomes of the key primate study, demonstrating the induction of a working memory deficit by haloperidol and its subsequent reversal by Adrogolide HCl.

Table 1: Working Memory Performance (Percent Correct on DRT)

Experimental PhaseTreatmentMean Performance (% Correct)Change from Baseline
Phase I: Pre-Drug Baseline None~90%-
Phase II: Chronic Haloperidol Haloperidol Daily~55-60%▼ ~30-35%
Phase III: Adrogolide Co-administration Haloperidol + Adrogolide (intermittent)~85-90%▲ ~25-35% (Return to Baseline)
Phase IV: Post-Drug Follow-up (>1 Year) None (Washout)~85-90%Sustained Recovery

Note: The numerical values are derived from descriptions in the source literature and represent approximate performance levels.[5]

Table 2: this compound (ABT-431) Dosing Regimen

ParameterSpecification
Drug This compound (ABT-431)
Dose Range 0.00001 mg/kg - 0.0001 mg/kg
Route of Administration Systemic (e.g., Intramuscular or Subcutaneous)
Frequency Intermittent (3 times per week)
Duration of Treatment 6 weeks

Source: Data extrapolated from Castner et al., 2000 and related publications.[4][5][6][7]

Discussion and Implications

The preclinical data for this compound present a compelling case for the therapeutic potential of D1 receptor agonism in treating cognitive deficits, particularly those associated with dopamine dysregulation. The key findings from the primate studies are twofold:

  • Efficacy of Reversal: Extremely low, intermittent doses of Adrogolide were sufficient to completely reverse a severe, pharmacologically-induced working memory deficit, restoring performance to pre-drug baseline levels.[5]

  • Durability of Effect: The cognitive restoration was remarkably durable, persisting for over a year after the cessation of all drug treatments. This suggests that short-term D1 agonist therapy may "reset" the underlying neural circuitry, producing long-lasting functional changes rather than merely providing transient symptomatic relief.[5]

These findings indicate that pharmacological modulation of the D1 signaling pathway can produce profound and lasting changes in the functional circuits that underlie working memory. This "resetting" mechanism may provide a valuable strategy for therapeutic intervention in conditions characterized by dopamine dysfunction and cognitive impairment, such as schizophrenia and potentially other neurological and psychiatric disorders.[5] Despite these promising preclinical results, the development of Adrogolide was not pursued for cognitive indications, in part due to its low oral bioavailability (~4%) resulting from high first-pass metabolism.[1][2][3] However, the principles demonstrated in these studies continue to inform the development of new-generation D1 agonists with improved pharmacokinetic profiles for the treatment of cognitive disorders.

References

Adrogolide Hydrochloride: A Technical Guide to the Reversal of Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Adrogolide Hydrochloride (ABT-431), a prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The focus of this document is on the preclinical evidence demonstrating its capacity to reverse cognitive deficits, particularly working memory impairments induced by dopamine D2 receptor antagonists. This guide details the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key primate studies.

Core Mechanism of Action

This compound is a chemically stable prodrug that undergoes rapid conversion (<1 minute) in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400 times greater selectivity for the D1 receptor compared to the D2 receptor.[1][2][3]

The therapeutic hypothesis for cognitive enhancement centers on the critical role of D1 receptor signaling in the prefrontal cortex (PFC), a brain region essential for executive functions, including working memory.[4] Chronic blockade of D2 receptors by antipsychotic drugs like haloperidol can lead to a downregulation of D1 receptors in the PFC, resulting in severe working memory impairments.[5] Adrogolide, via its active metabolite A-86929, directly stimulates these D1 receptors, aiming to restore normal signaling and reverse the associated cognitive deficits.[5]

Signaling Pathway

Activation of the D1 receptor by A-86929 initiates a well-characterized intracellular signaling cascade. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor A86929->D1R Binds & Activates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits pNMDAR p-NMDA Receptor PP1->pNMDAR Dephosphorylates NMDAR NMDA Receptor (NR1 subunit) NMDAR->pNMDAR Phosphorylation (by other kinases) Cognition Enhanced Neuronal Firing & Synaptic Plasticity (Cognitive Enhancement) pNMDAR->Cognition Potentiation

Dopamine D1 Receptor Signaling Cascade for Cognitive Modulation.

Preclinical Evidence: Reversal of Antipsychotic-Induced Deficits

The primary evidence for Adrogolide's efficacy in reversing cognitive deficits comes from a key study in a non-human primate model. This research demonstrated that short-term administration of Adrogolide could produce a profound and long-lasting restoration of working memory function that had been impaired by chronic antipsychotic treatment.[5]

Experimental Protocol: Haloperidol-Induced Working Memory Deficit

The following protocol outlines the methodology used to induce and subsequently reverse cognitive deficits in monkeys.[5]

1. Subjects:

  • Species: Rhesus monkeys (Macaca mulatta).

  • Group: Young adult female monkeys.

  • Housing: Maintained in accordance with institutional and national guidelines for animal care.

2. Cognitive Assessment:

  • Task: Delayed Response Task (DRT), a benchmark test for spatial working memory function subserved by the prefrontal cortex.

  • Apparatus: Wisconsin General Testing Apparatus (WGTA).

  • Procedure: Monkeys observed the baiting of one of two food wells. An opaque screen was then lowered for a variable delay period (5 to 30 seconds). After the delay, the screen was raised, and the monkey was required to choose the correct, baited well to receive a food reward. A session consisted of 30 trials.

3. Experimental Phases:

  • Phase I: Baseline Performance: Monkeys were trained on the DRT to a stable, high level of performance (e.g., ~90% accuracy).

  • Phase II: Induction of Cognitive Deficit:

    • Drug: Haloperidol.

    • Dosage: Administered daily. Doses were gradually increased over several months (e.g., starting at 0.07 mg/kg and increasing to 0.14 mg/kg).

    • Duration: Chronic treatment for 6 months or longer, until a stable and significant impairment in DRT performance was observed.

  • Phase III: Reversal of Deficit:

    • Drug: this compound (ABT-431) was co-administered with the maintenance dose of haloperidol.

    • Dosage: Intermittent, very low ("trace") doses of 0.00001 mg/kg or 0.0001 mg/kg were used.[4][6][7]

    • Administration: Administered three times per week on non-consecutive days.

    • Duration: Short-term treatment period (e.g., 6 weeks).

  • Phase IV: Long-Term Follow-up:

    • All drug treatments (Haloperidol and Adrogolide) were discontinued.

    • DRT performance was monitored for an extended period (over 1 year) to assess the durability of the cognitive recovery.[5]

Experimental_Workflow cluster_setup Phase I: Baseline cluster_induction Phase II: Deficit Induction cluster_reversal Phase III: Reversal cluster_followup Phase IV: Follow-up Train Train Monkeys on Delayed Response Task (DRT) Baseline Establish Stable Baseline Performance (~90% Accuracy) Train->Baseline Haloperidol Chronic Daily Haloperidol Administration (>6 months) Baseline->Haloperidol Deficit Induce Stable Working Memory Deficit (~55-60% Accuracy) Haloperidol->Deficit Coadmin Co-administer Haloperidol + Intermittent Low-Dose Adrogolide HCl (ABT-431) (6 weeks) Deficit->Coadmin Recovery Monitor DRT Performance for Recovery Coadmin->Recovery Washout Discontinue All Drug Treatments Recovery->Washout Sustain Monitor DRT Performance for Sustained Recovery (>1 Year) Washout->Sustain

Experimental Workflow for Reversing Haloperidol-Induced Cognitive Deficits.
Quantitative Data Presentation

The following tables summarize the quantitative outcomes of the key primate study, demonstrating the induction of a working memory deficit by haloperidol and its subsequent reversal by Adrogolide HCl.

Table 1: Working Memory Performance (Percent Correct on DRT)

Experimental PhaseTreatmentMean Performance (% Correct)Change from Baseline
Phase I: Pre-Drug Baseline None~90%-
Phase II: Chronic Haloperidol Haloperidol Daily~55-60%▼ ~30-35%
Phase III: Adrogolide Co-administration Haloperidol + Adrogolide (intermittent)~85-90%▲ ~25-35% (Return to Baseline)
Phase IV: Post-Drug Follow-up (>1 Year) None (Washout)~85-90%Sustained Recovery

Note: The numerical values are derived from descriptions in the source literature and represent approximate performance levels.[5]

Table 2: this compound (ABT-431) Dosing Regimen

ParameterSpecification
Drug This compound (ABT-431)
Dose Range 0.00001 mg/kg - 0.0001 mg/kg
Route of Administration Systemic (e.g., Intramuscular or Subcutaneous)
Frequency Intermittent (3 times per week)
Duration of Treatment 6 weeks

Source: Data extrapolated from Castner et al., 2000 and related publications.[4][5][6][7]

Discussion and Implications

The preclinical data for this compound present a compelling case for the therapeutic potential of D1 receptor agonism in treating cognitive deficits, particularly those associated with dopamine dysregulation. The key findings from the primate studies are twofold:

  • Efficacy of Reversal: Extremely low, intermittent doses of Adrogolide were sufficient to completely reverse a severe, pharmacologically-induced working memory deficit, restoring performance to pre-drug baseline levels.[5]

  • Durability of Effect: The cognitive restoration was remarkably durable, persisting for over a year after the cessation of all drug treatments. This suggests that short-term D1 agonist therapy may "reset" the underlying neural circuitry, producing long-lasting functional changes rather than merely providing transient symptomatic relief.[5]

These findings indicate that pharmacological modulation of the D1 signaling pathway can produce profound and lasting changes in the functional circuits that underlie working memory. This "resetting" mechanism may provide a valuable strategy for therapeutic intervention in conditions characterized by dopamine dysfunction and cognitive impairment, such as schizophrenia and potentially other neurological and psychiatric disorders.[5] Despite these promising preclinical results, the development of Adrogolide was not pursued for cognitive indications, in part due to its low oral bioavailability (~4%) resulting from high first-pass metabolism.[1][2][3] However, the principles demonstrated in these studies continue to inform the development of new-generation D1 agonists with improved pharmacokinetic profiles for the treatment of cognitive disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Adrogolide Hydrochloride and Enantioselective Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a diacetyl prodrug of A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor. As a chemically stable compound, this compound is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 has demonstrated high selectivity for the D1 receptor over the D2 receptor. This selectivity has positioned Adrogolide as a significant investigational compound for understanding the therapeutic potential of D1 receptor agonists in conditions such as Parkinson's disease and cocaine addiction. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on enantioselective methods for its active metabolite, A-86929.

Data Presentation

Table 1: Enantioselective Synthesis of A-86929 - Key Performance Metrics
ParameterValueReference
Overall Yield56%[1][2][3]
Enantiomeric Excess (ee)95%[1][2][3]
Number of Steps5[1][2][3]

Experimental Protocols

The enantioselective synthesis of A-86929, the active metabolite of Adrogolide, has been achieved in five steps with a notable overall yield and high enantiomeric excess. The key steps include a Suzuki coupling, a one-pot aziridination followed by Friedel-Crafts cyclization, deprotection, a mild Pictet-Spengler cyclization, and final demethylation[1][2][3]. The synthesis of this compound is completed by the subsequent diacetylation of A-86929.

Protocol 1: Enantioselective Synthesis of A-86929

This protocol is based on the work of Hajra and Bar (2011)[1][2][3].

Step 1: Suzuki Coupling for Styrene (B11656) Derivative Synthesis

  • A mixture of 3,4-dimethoxyphenylacetylene, catecholborane, and a palladium catalyst is heated to generate the corresponding vinylborane (B8500763) in situ.

  • 2-propyl-4-bromothiophene is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature until completion to yield the styrene derivative.

  • The product is purified using column chromatography.

Step 2: One-Pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

  • The styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • A chiral Box ligand and a copper(I) triflate catalyst are added to the solution.

  • An iminoiodinane is added, and the reaction is stirred at room temperature.

  • This one-pot reaction proceeds via an aziridination followed by an intramolecular Friedel-Crafts cyclization to yield the trans-2-amino-1-aryltetralin intermediate with high diastereoselectivity and enantioselectivity.

  • The intermediate is purified by column chromatography.

Step 3: Deprotection of the Amino Group

  • The protecting group on the nitrogen atom of the intermediate from Step 2 is removed under acidic conditions.

  • The deprotected amine is then carefully neutralized and extracted.

Step 4: Mild Pictet-Spengler Cyclization

  • The deprotected amine from Step 3 is reacted with formaldehyde (B43269) under mild acidic conditions.

  • This reaction facilitates the Pictet-Spengler cyclization to form the hexahydro-3-thia-5-aza-cyclopenta[c]phenanthrene core structure.

  • The product is purified by column chromatography.

Step 5: Demethylation to Yield A-86929

  • The methoxy (B1213986) groups on the aromatic ring of the product from Step 4 are demethylated using a strong Lewis acid such as boron tribromide (BBr3) at low temperature.

  • The reaction is quenched, and the product, A-86929, is isolated and purified.

Protocol 2: Synthesis of this compound from A-86929

Step 1: Diacetylation of A-86929

  • A-86929 is dissolved in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • An excess of acetyl chloride or acetic anhydride (B1165640) is added in the presence of a base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.

  • The reaction mixture is stirred at room temperature until the diacetylation is complete, which can be monitored by thin-layer chromatography.

Step 2: Formation of the Hydrochloride Salt

  • The diacetylated product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise to the solution of the diacetylated product with stirring.

  • This compound will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

The mechanism of action of A-86929, the active metabolite of Adrogolide, involves the activation of the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation is the Gs/olf-adenylyl cyclase pathway.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide (A-86929) D1R Dopamine D1 Receptor Adrogolide->D1R binds & activates G_protein Gs/olf G-protein D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Signaling Cascade.

Enantioselective Synthesis Workflow for A-86929

The following diagram illustrates the key transformations in the five-step enantioselective synthesis of A-86929.

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of A-86929 cluster_reactions Key Reactions Start 3,4-Dimethoxyphenylacetylene + 2-propyl-4-bromothiophene R1 Suzuki Coupling Start->R1 Styrene Styrene Derivative R2 One-pot Aziridination & Friedel-Crafts Cyclization Styrene->R2 Intermediate trans-2-Amino-1-aryltetralin Intermediate R3 Deprotection Intermediate->R3 Deprotected Deprotected Amine R4 Pictet-Spengler Cyclization Deprotected->R4 Cyclized Hexahydro-3-thia-5-aza- cyclopenta[c]phenanthrene R5 Demethylation Cyclized->R5 A86929 A-86929 R1->Styrene R2->Intermediate R3->Deprotected R4->Cyclized R5->A86929

Caption: A-86929 Enantioselective Synthesis Workflow.

References

Application Notes and Protocols: Synthesis of Adrogolide Hydrochloride and Enantioselective Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a diacetyl prodrug of A-86929, a potent and selective full agonist of the dopamine D1 receptor. As a chemically stable compound, this compound is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 has demonstrated high selectivity for the D1 receptor over the D2 receptor. This selectivity has positioned Adrogolide as a significant investigational compound for understanding the therapeutic potential of D1 receptor agonists in conditions such as Parkinson's disease and cocaine addiction. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on enantioselective methods for its active metabolite, A-86929.

Data Presentation

Table 1: Enantioselective Synthesis of A-86929 - Key Performance Metrics
ParameterValueReference
Overall Yield56%[1][2][3]
Enantiomeric Excess (ee)95%[1][2][3]
Number of Steps5[1][2][3]

Experimental Protocols

The enantioselective synthesis of A-86929, the active metabolite of Adrogolide, has been achieved in five steps with a notable overall yield and high enantiomeric excess. The key steps include a Suzuki coupling, a one-pot aziridination followed by Friedel-Crafts cyclization, deprotection, a mild Pictet-Spengler cyclization, and final demethylation[1][2][3]. The synthesis of this compound is completed by the subsequent diacetylation of A-86929.

Protocol 1: Enantioselective Synthesis of A-86929

This protocol is based on the work of Hajra and Bar (2011)[1][2][3].

Step 1: Suzuki Coupling for Styrene Derivative Synthesis

  • A mixture of 3,4-dimethoxyphenylacetylene, catecholborane, and a palladium catalyst is heated to generate the corresponding vinylborane in situ.

  • 2-propyl-4-bromothiophene is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature until completion to yield the styrene derivative.

  • The product is purified using column chromatography.

Step 2: One-Pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

  • The styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • A chiral Box ligand and a copper(I) triflate catalyst are added to the solution.

  • An iminoiodinane is added, and the reaction is stirred at room temperature.

  • This one-pot reaction proceeds via an aziridination followed by an intramolecular Friedel-Crafts cyclization to yield the trans-2-amino-1-aryltetralin intermediate with high diastereoselectivity and enantioselectivity.

  • The intermediate is purified by column chromatography.

Step 3: Deprotection of the Amino Group

  • The protecting group on the nitrogen atom of the intermediate from Step 2 is removed under acidic conditions.

  • The deprotected amine is then carefully neutralized and extracted.

Step 4: Mild Pictet-Spengler Cyclization

  • The deprotected amine from Step 3 is reacted with formaldehyde under mild acidic conditions.

  • This reaction facilitates the Pictet-Spengler cyclization to form the hexahydro-3-thia-5-aza-cyclopenta[c]phenanthrene core structure.

  • The product is purified by column chromatography.

Step 5: Demethylation to Yield A-86929

  • The methoxy groups on the aromatic ring of the product from Step 4 are demethylated using a strong Lewis acid such as boron tribromide (BBr3) at low temperature.

  • The reaction is quenched, and the product, A-86929, is isolated and purified.

Protocol 2: Synthesis of this compound from A-86929

Step 1: Diacetylation of A-86929

  • A-86929 is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • An excess of acetyl chloride or acetic anhydride is added in the presence of a base (e.g., triethylamine or pyridine) to catalyze the reaction.

  • The reaction mixture is stirred at room temperature until the diacetylation is complete, which can be monitored by thin-layer chromatography.

Step 2: Formation of the Hydrochloride Salt

  • The diacetylated product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise to the solution of the diacetylated product with stirring.

  • This compound will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

The mechanism of action of A-86929, the active metabolite of Adrogolide, involves the activation of the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation is the Gs/olf-adenylyl cyclase pathway.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide (A-86929) D1R Dopamine D1 Receptor Adrogolide->D1R binds & activates G_protein Gs/olf G-protein D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Signaling Cascade.

Enantioselective Synthesis Workflow for A-86929

The following diagram illustrates the key transformations in the five-step enantioselective synthesis of A-86929.

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of A-86929 cluster_reactions Key Reactions Start 3,4-Dimethoxyphenylacetylene + 2-propyl-4-bromothiophene R1 Suzuki Coupling Start->R1 Styrene Styrene Derivative R2 One-pot Aziridination & Friedel-Crafts Cyclization Styrene->R2 Intermediate trans-2-Amino-1-aryltetralin Intermediate R3 Deprotection Intermediate->R3 Deprotected Deprotected Amine R4 Pictet-Spengler Cyclization Deprotected->R4 Cyclized Hexahydro-3-thia-5-aza- cyclopenta[c]phenanthrene R5 Demethylation Cyclized->R5 A86929 A-86929 R1->Styrene R2->Intermediate R3->Deprotected R4->Cyclized R5->A86929

Caption: A-86929 Enantioselective Synthesis Workflow.

References

Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.

A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β-arrestin recruitment can also be assessed.

Data Presentation

The following tables summarize the in vitro functional data for A-86929, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of A-86929

LigandReceptorpKi
A-86929Dopamine D17.3

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor

CompoundAssaypEC50Emax (% of Dopamine)
(-)-A-86929Gαs (cAMP)9.0100
(-)-A-86929β-arrestin7.580
(+)-A-86929Gαs (cAMP)7.0100
(+)-A-86929β-arrestin< 6.050
Adrogolide (ABT-431)Gαs (cAMP)8.5100
Adrogolide (ABT-431)β-arrestin6.560

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.

Signaling Pathway and Experimental Workflow

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrogolide Adrogolide (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor A86929->D1R Binds to Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Leads to Experimental_Workflow cluster_assays In Vitro Functional Assays cluster_outcomes Measured Parameters Binding Radioligand Binding Assay Ki Affinity (Ki) Binding->Ki GTP [35S]GTPγS Binding Assay EC50_Emax_GTP Potency (EC50) & Efficacy (Emax) GTP->EC50_Emax_GTP cAMP cAMP Accumulation Assay EC50_Emax_cAMP Potency (EC50) & Efficacy (Emax) cAMP->EC50_Emax_cAMP Adrogolide This compound A86929 A-86929 (Active Metabolite) Adrogolide->A86929 In situ conversion or use of active metabolite A86929->Binding A86929->GTP A86929->cAMP

References

Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.

A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β-arrestin recruitment can also be assessed.

Data Presentation

The following tables summarize the in vitro functional data for A-86929, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of A-86929

LigandReceptorpKi
A-86929Dopamine D17.3

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor

CompoundAssaypEC50Emax (% of Dopamine)
(-)-A-86929Gαs (cAMP)9.0100
(-)-A-86929β-arrestin7.580
(+)-A-86929Gαs (cAMP)7.0100
(+)-A-86929β-arrestin< 6.050
Adrogolide (ABT-431)Gαs (cAMP)8.5100
Adrogolide (ABT-431)β-arrestin6.560

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.

Signaling Pathway and Experimental Workflow

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrogolide Adrogolide (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor A86929->D1R Binds to Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Leads to Experimental_Workflow cluster_assays In Vitro Functional Assays cluster_outcomes Measured Parameters Binding Radioligand Binding Assay Ki Affinity (Ki) Binding->Ki GTP [35S]GTPγS Binding Assay EC50_Emax_GTP Potency (EC50) & Efficacy (Emax) GTP->EC50_Emax_GTP cAMP cAMP Accumulation Assay EC50_Emax_cAMP Potency (EC50) & Efficacy (Emax) cAMP->EC50_Emax_cAMP Adrogolide This compound A86929 A-86929 (Active Metabolite) Adrogolide->A86929 In situ conversion or use of active metabolite A86929->Binding A86929->GTP A86929->cAMP

References

Application Notes and Protocols for the MP-lesioned Marmoset Model with Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the MPTP-lesioned common marmoset (Callithrix jacchus) model to evaluate the therapeutic potential of Adrogolide Hydrochloride for Parkinson's disease.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model, particularly in the common marmoset, is a well-established and highly valued preclinical model that closely mimics the neuropathological and clinical features of human PD.[1]

This compound (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[2] Studies have shown that this compound can improve behavioral disability and locomotor activity scores in the MPTP-lesioned marmoset model, suggesting its potential as a therapeutic agent for Parkinson's disease.[2] This document outlines the experimental protocols for inducing parkinsonism in marmosets using MPTP, administering this compound, and assessing its effects on motor function and neurochemical profiles.

Data Presentation

The following tables present illustrative quantitative data based on typical outcomes observed in studies with dopamine agonists in the MPTP-lesioned marmoset model. This data is intended for representational purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Locomotor Activity

Treatment GroupNPre-treatment Locomotor Activity (counts/hour, Mean ± SEM)Post-treatment Locomotor Activity (counts/hour, Mean ± SEM)% Change from Pre-treatment
Vehicle Control8150 ± 25145 ± 28-3.3%
Adrogolide HCl (0.5 mg/kg)8148 ± 30350 ± 45*+136.5%
Adrogolide HCl (1.0 mg/kg)8152 ± 27550 ± 55 +261.8%
Adrogolide HCl (2.0 mg/kg)8155 ± 29780 ± 60+403.2%

*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)

Table 2: Effect of this compound on Parkinsonian Disability Scores

Treatment GroupNBaseline Disability Score (Mean ± SEM)Disability Score after Treatment (Mean ± SEM)% Improvement in Disability
Vehicle Control812.5 ± 1.512.2 ± 1.62.4%
Adrogolide HCl (0.5 mg/kg)812.8 ± 1.38.5 ± 1.1*33.6%
Adrogolide HCl (1.0 mg/kg)812.6 ± 1.45.2 ± 0.9 58.7%
Adrogolide HCl (2.0 mg/kg)812.9 ± 1.53.1 ± 0.776.0%

*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)

Table 3: Striatal Dopamine and Metabolite Levels Post-mortem

Treatment GroupNDopamine (ng/mg tissue, Mean ± SEM)DOPAC (ng/mg tissue, Mean ± SEM)HVA (ng/mg tissue, Mean ± SEM)
Sham Control615.2 ± 1.83.5 ± 0.42.8 ± 0.3
MPTP + Vehicle82.1 ± 0.50.8 ± 0.21.1 ± 0.2
MPTP + Adrogolide HCl (1.0 mg/kg)82.3 ± 0.60.9 ± 0.21.2 ± 0.3

(Illustrative Data)

Experimental Protocols

Protocol 1: MPTP Lesioning of Common Marmosets

Objective: To induce a stable parkinsonian phenotype in common marmosets.

Materials:

  • Common marmosets (Callithrix jacchus)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Syringes and needles (27-gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, and respiratory protection. All procedures with MPTP must be conducted in a certified chemical fume hood.[3]

Procedure:

  • Acclimatization: Acclimate marmosets to the housing and handling conditions for at least two weeks prior to the start of the experiment.

  • Baseline Behavioral Assessment: Conduct baseline behavioral assessments (see Protocol 3) for one week before MPTP administration to establish pre-lesion motor function.

  • MPTP Preparation: On each day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare the solution fresh and protect it from light.

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously (s.c.) at a dose of 2.0 mg/kg once daily for five consecutive days.[1]

  • Post-Injection Monitoring: Closely monitor the animals for any adverse reactions, including changes in appetite, weight, and overall health. Provide supportive care as needed, which may include supplemental feeding of a high-calorie diet.[1]

  • Stabilization Period: Allow a stabilization period of 3-6 weeks after the final MPTP injection for the parkinsonian symptoms to develop and stabilize before initiating drug treatment studies.

Protocol 2: this compound Administration

Objective: To administer this compound to MPTP-lesioned marmosets.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile water or saline)

  • Syringes and needles (27-gauge)

Procedure:

  • Drug Preparation: On each day of administration, dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL).

  • Administration: Administer the this compound solution or vehicle subcutaneously (s.c.). The volume of injection should be adjusted based on the animal's body weight.

  • Dosing Regimen: The specific dosing regimen can be acute (single dose) or chronic (e.g., once daily for 28 days) to assess both immediate and long-term effects, as well as the potential for tolerance.[2]

  • Behavioral Assessment Timing: Conduct behavioral assessments at time points relevant to the pharmacokinetic profile of this compound's active metabolite, A-86929. This may include assessments at 30, 60, 90, 120, and 180 minutes post-administration.

Protocol 3: Behavioral Assessment

Objective: To quantify the motor deficits and the therapeutic effects of this compound.

3.1 Locomotor Activity:

  • Apparatus: An automated activity monitoring system consisting of transparent cages equipped with infrared beams.

  • Procedure:

    • Place the marmoset in the activity cage.

    • Allow a 30-minute habituation period.

    • Record the total number of beam breaks over a defined period (e.g., 1-2 hours) to quantify locomotor activity.

3.2 Parkinsonian Disability Scale:

  • Procedure: A trained observer, blinded to the treatment conditions, should score the animals based on a standardized disability scale. The scale below is a modified version based on commonly used parameters.

FeatureScoreDescription
Posture 0Normal
1Stooped but mobile
2Severely stooped, immobile
Gait 0Normal
1Slow, shuffling
2Difficulty initiating movement, freezing
Bradykinesia 0Normal speed of movement
1Slowed movement
2Marked slowness and poverty of movement
Tremor 0Absent
1Mild, intermittent
2Severe, persistent
Balance 0Normal
1Unsteady, occasional falls
2Frequent falls, unable to maintain posture
Protocol 4: Post-mortem Neurochemical Analysis

Objective: To measure striatal dopamine and metabolite levels.

Materials:

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Dissection tools

  • Liquid nitrogen

  • Homogenization buffer

  • Centrifuge

Procedure:

  • Tissue Collection: At the end of the study, euthanize the marmosets and rapidly dissect the brains. Isolate the striatum from both hemispheres on an ice-cold surface.

  • Sample Preparation: Immediately freeze the striatal tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., 0.1 M perchloric acid).

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • HPLC Analysis: Filter the supernatant and inject a sample into the HPLC system to quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[4][5]

Visualization of Pathways and Workflows

experimental_workflow cluster_phase1 Phase 1: Model Induction cluster_phase2 Phase 2: Treatment and Assessment cluster_phase3 Phase 3: Post-mortem Analysis acclimatization Acclimatization of Marmosets baseline Baseline Behavioral Assessment acclimatization->baseline mptp MPTP Administration (2.0 mg/kg, s.c., 5 days) baseline->mptp stabilization Stabilization Period (3-6 weeks) mptp->stabilization drug_admin This compound or Vehicle Administration stabilization->drug_admin behavioral Behavioral Assessments (Locomotor Activity, Disability Score) drug_admin->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia hplc Neurochemical Analysis (HPLC) euthanasia->hplc

Caption: Experimental workflow for evaluating this compound.

D1_signaling_pathway adrogolide Adrogolide HCl (Prodrug) a86929 A-86929 (Active Agonist) adrogolide->a86929 Conversion in Plasma d1r Dopamine D1 Receptor a86929->d1r Binds and Activates g_protein Gαs/olf d1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA (Protein Kinase A) camp->pka Activates darpp32 DARPP-32 pka->darpp32 Phosphorylates erk ERK pka->erk Activates p_darpp32 p-DARPP-32 (Thr34) darpp32->p_darpp32 pp1 PP-1 (Protein Phosphatase-1) p_darpp32->pp1 Inhibits neuronal_activity Modulation of Neuronal Activity pp1->neuronal_activity Dephosphorylates ion channels, etc. p_erk p-ERK erk->p_erk gene_expression Gene Expression (e.g., c-Fos) p_erk->gene_expression

Caption: A-86929/Dopamine D1 receptor signaling pathway.

References

Application Notes and Protocols for the MP-lesioned Marmoset Model with Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the MPTP-lesioned common marmoset (Callithrix jacchus) model to evaluate the therapeutic potential of Adrogolide Hydrochloride for Parkinson's disease.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate model, particularly in the common marmoset, is a well-established and highly valued preclinical model that closely mimics the neuropathological and clinical features of human PD.[1]

This compound (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[2] Studies have shown that this compound can improve behavioral disability and locomotor activity scores in the MPTP-lesioned marmoset model, suggesting its potential as a therapeutic agent for Parkinson's disease.[2] This document outlines the experimental protocols for inducing parkinsonism in marmosets using MPTP, administering this compound, and assessing its effects on motor function and neurochemical profiles.

Data Presentation

The following tables present illustrative quantitative data based on typical outcomes observed in studies with dopamine agonists in the MPTP-lesioned marmoset model. This data is intended for representational purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Locomotor Activity

Treatment GroupNPre-treatment Locomotor Activity (counts/hour, Mean ± SEM)Post-treatment Locomotor Activity (counts/hour, Mean ± SEM)% Change from Pre-treatment
Vehicle Control8150 ± 25145 ± 28-3.3%
Adrogolide HCl (0.5 mg/kg)8148 ± 30350 ± 45*+136.5%
Adrogolide HCl (1.0 mg/kg)8152 ± 27550 ± 55 +261.8%
Adrogolide HCl (2.0 mg/kg)8155 ± 29780 ± 60+403.2%

*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)

Table 2: Effect of this compound on Parkinsonian Disability Scores

Treatment GroupNBaseline Disability Score (Mean ± SEM)Disability Score after Treatment (Mean ± SEM)% Improvement in Disability
Vehicle Control812.5 ± 1.512.2 ± 1.62.4%
Adrogolide HCl (0.5 mg/kg)812.8 ± 1.38.5 ± 1.1*33.6%
Adrogolide HCl (1.0 mg/kg)812.6 ± 1.45.2 ± 0.9 58.7%
Adrogolide HCl (2.0 mg/kg)812.9 ± 1.53.1 ± 0.776.0%

*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)

Table 3: Striatal Dopamine and Metabolite Levels Post-mortem

Treatment GroupNDopamine (ng/mg tissue, Mean ± SEM)DOPAC (ng/mg tissue, Mean ± SEM)HVA (ng/mg tissue, Mean ± SEM)
Sham Control615.2 ± 1.83.5 ± 0.42.8 ± 0.3
MPTP + Vehicle82.1 ± 0.50.8 ± 0.21.1 ± 0.2
MPTP + Adrogolide HCl (1.0 mg/kg)82.3 ± 0.60.9 ± 0.21.2 ± 0.3

(Illustrative Data)

Experimental Protocols

Protocol 1: MPTP Lesioning of Common Marmosets

Objective: To induce a stable parkinsonian phenotype in common marmosets.

Materials:

  • Common marmosets (Callithrix jacchus)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Syringes and needles (27-gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, and respiratory protection. All procedures with MPTP must be conducted in a certified chemical fume hood.[3]

Procedure:

  • Acclimatization: Acclimate marmosets to the housing and handling conditions for at least two weeks prior to the start of the experiment.

  • Baseline Behavioral Assessment: Conduct baseline behavioral assessments (see Protocol 3) for one week before MPTP administration to establish pre-lesion motor function.

  • MPTP Preparation: On each day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare the solution fresh and protect it from light.

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously (s.c.) at a dose of 2.0 mg/kg once daily for five consecutive days.[1]

  • Post-Injection Monitoring: Closely monitor the animals for any adverse reactions, including changes in appetite, weight, and overall health. Provide supportive care as needed, which may include supplemental feeding of a high-calorie diet.[1]

  • Stabilization Period: Allow a stabilization period of 3-6 weeks after the final MPTP injection for the parkinsonian symptoms to develop and stabilize before initiating drug treatment studies.

Protocol 2: this compound Administration

Objective: To administer this compound to MPTP-lesioned marmosets.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile water or saline)

  • Syringes and needles (27-gauge)

Procedure:

  • Drug Preparation: On each day of administration, dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL).

  • Administration: Administer the this compound solution or vehicle subcutaneously (s.c.). The volume of injection should be adjusted based on the animal's body weight.

  • Dosing Regimen: The specific dosing regimen can be acute (single dose) or chronic (e.g., once daily for 28 days) to assess both immediate and long-term effects, as well as the potential for tolerance.[2]

  • Behavioral Assessment Timing: Conduct behavioral assessments at time points relevant to the pharmacokinetic profile of this compound's active metabolite, A-86929. This may include assessments at 30, 60, 90, 120, and 180 minutes post-administration.

Protocol 3: Behavioral Assessment

Objective: To quantify the motor deficits and the therapeutic effects of this compound.

3.1 Locomotor Activity:

  • Apparatus: An automated activity monitoring system consisting of transparent cages equipped with infrared beams.

  • Procedure:

    • Place the marmoset in the activity cage.

    • Allow a 30-minute habituation period.

    • Record the total number of beam breaks over a defined period (e.g., 1-2 hours) to quantify locomotor activity.

3.2 Parkinsonian Disability Scale:

  • Procedure: A trained observer, blinded to the treatment conditions, should score the animals based on a standardized disability scale. The scale below is a modified version based on commonly used parameters.

FeatureScoreDescription
Posture 0Normal
1Stooped but mobile
2Severely stooped, immobile
Gait 0Normal
1Slow, shuffling
2Difficulty initiating movement, freezing
Bradykinesia 0Normal speed of movement
1Slowed movement
2Marked slowness and poverty of movement
Tremor 0Absent
1Mild, intermittent
2Severe, persistent
Balance 0Normal
1Unsteady, occasional falls
2Frequent falls, unable to maintain posture
Protocol 4: Post-mortem Neurochemical Analysis

Objective: To measure striatal dopamine and metabolite levels.

Materials:

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Dissection tools

  • Liquid nitrogen

  • Homogenization buffer

  • Centrifuge

Procedure:

  • Tissue Collection: At the end of the study, euthanize the marmosets and rapidly dissect the brains. Isolate the striatum from both hemispheres on an ice-cold surface.

  • Sample Preparation: Immediately freeze the striatal tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., 0.1 M perchloric acid).

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • HPLC Analysis: Filter the supernatant and inject a sample into the HPLC system to quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[4][5]

Visualization of Pathways and Workflows

experimental_workflow cluster_phase1 Phase 1: Model Induction cluster_phase2 Phase 2: Treatment and Assessment cluster_phase3 Phase 3: Post-mortem Analysis acclimatization Acclimatization of Marmosets baseline Baseline Behavioral Assessment acclimatization->baseline mptp MPTP Administration (2.0 mg/kg, s.c., 5 days) baseline->mptp stabilization Stabilization Period (3-6 weeks) mptp->stabilization drug_admin This compound or Vehicle Administration stabilization->drug_admin behavioral Behavioral Assessments (Locomotor Activity, Disability Score) drug_admin->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia hplc Neurochemical Analysis (HPLC) euthanasia->hplc

Caption: Experimental workflow for evaluating this compound.

D1_signaling_pathway adrogolide Adrogolide HCl (Prodrug) a86929 A-86929 (Active Agonist) adrogolide->a86929 Conversion in Plasma d1r Dopamine D1 Receptor a86929->d1r Binds and Activates g_protein Gαs/olf d1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA (Protein Kinase A) camp->pka Activates darpp32 DARPP-32 pka->darpp32 Phosphorylates erk ERK pka->erk Activates p_darpp32 p-DARPP-32 (Thr34) darpp32->p_darpp32 pp1 PP-1 (Protein Phosphatase-1) p_darpp32->pp1 Inhibits neuronal_activity Modulation of Neuronal Activity pp1->neuronal_activity Dephosphorylates ion channels, etc. p_erk p-ERK erk->p_erk gene_expression Gene Expression (e.g., c-Fos) p_erk->gene_expression

Caption: A-86929/Dopamine D1 receptor signaling pathway.

References

Application Notes and Protocols for Adrogolide Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (Adg-HCl), also known as ABT-431, is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] A-86929 displays over 400-fold selectivity for D1 over D2 receptors in in-vitro functional assays.[1][2] Adrogolide has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][2] In rodent models of Parkinson's disease, Adrogolide has been shown to produce contralateral rotations in rats with unilateral 6-hydroxydopamine lesions, a standard behavioral measure of dopamine agonist activity.[3]

These application notes provide a detailed protocol for the preparation and subcutaneous administration of this compound in rodent models, based on available preclinical data. The document also includes a summary of key quantitative data, a description of the dopamine D1 receptor signaling pathway, and an experimental workflow for a typical behavioral study.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical rodent studies.

ParameterValueSpeciesModelRoute of AdministrationSource
ED50 (contralateral rotation)0.54 µmol/kgRatUnilateral 6-hydroxydopamine lesionSubcutaneous (s.c.)[3]
No-Observed-Adverse-Effect Level (NOAEL) 53 µg/kg/dayRat4-week toxicology studyInhalation

Experimental Protocols

Preparation of this compound for Subcutaneous Administration

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and not in water. Therefore, a co-solvent system is required for in vivo administration. The following protocol is a general guideline for preparing an injectable solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Vehicle Preparation (Co-solvent System):

    • A common vehicle for subcutaneous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).[4]

    • Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize potential vehicle-related toxicity.[5]

  • Final Formulation Preparation:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and total volume.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add the appropriate volumes of PEG300 and Tween 80, mixing thoroughly after each addition.

    • Finally, add the sterile saline or water for injection to reach the final desired volume and concentration.

    • Mix the final solution thoroughly by gentle inversion or vortexing. The final formulation should be a clear solution.

Example Calculation for a 1 mg/mL final solution:

To prepare 1 mL of a 1 mg/mL this compound solution using a 10% DMSO vehicle:

  • Prepare a 10 mg/mL stock solution in DMSO.

  • Take 100 µL of the 10 mg/mL stock solution (contains 1 mg of Adg-HCl).

  • Add 400 µL of PEG300.

  • Add 50 µL of Tween 80.

  • Add 450 µL of sterile saline.

  • The final volume is 1 mL, the final concentration of this compound is 1 mg/mL, and the final concentration of DMSO is 10%.

Subcutaneous Administration Protocol for Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume based on its body weight and the desired dose.

    • Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades (interscapular region), is a common and well-tolerated site.

  • Injection Site Preparation:

    • Swab the injection site with 70% ethanol.

  • Administration:

    • Lift the loose skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body surface. Be careful not to puncture through the other side of the skin fold.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.

    • Slowly inject the this compound solution. The maximum recommended volume for a single subcutaneous injection site in a rat is typically 5-10 mL/kg, but smaller volumes are generally better tolerated.

    • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, injection site reactions (e.g., swelling, redness), or adverse effects.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide_HCl Adrogolide HCl A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Plasma Conversion D1R Dopamine D1 Receptor A-86929->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Activity DARPP32->Gene_Expression Modulates CREB->Gene_Expression Regulates

Experimental Workflow for a Rodent Behavioral Study

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Observation Phase cluster_analysis Data Analysis Phase A Acclimatize Rodents to Housing Conditions B Induce Experimental Model (e.g., 6-OHDA Lesion) A->B C Allow for Recovery & Model Development B->C E Administer Adrogolide HCl (s.c.) or Vehicle Control C->E D Prepare Adrogolide HCl Formulation D->E F Conduct Behavioral Testing (e.g., Rotational Behavior) E->F G Record & Quantify Behavioral Data F->G H Statistical Analysis G->H I Interpret Results H->I

References

Application Notes and Protocols for Adrogolide Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (Adg-HCl), also known as ABT-431, is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1][2] A-86929 displays over 400-fold selectivity for D1 over D2 receptors in in-vitro functional assays.[1][2] Adrogolide has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][2] In rodent models of Parkinson's disease, Adrogolide has been shown to produce contralateral rotations in rats with unilateral 6-hydroxydopamine lesions, a standard behavioral measure of dopamine agonist activity.[3]

These application notes provide a detailed protocol for the preparation and subcutaneous administration of this compound in rodent models, based on available preclinical data. The document also includes a summary of key quantitative data, a description of the dopamine D1 receptor signaling pathway, and an experimental workflow for a typical behavioral study.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical rodent studies.

ParameterValueSpeciesModelRoute of AdministrationSource
ED50 (contralateral rotation)0.54 µmol/kgRatUnilateral 6-hydroxydopamine lesionSubcutaneous (s.c.)[3]
No-Observed-Adverse-Effect Level (NOAEL) 53 µg/kg/dayRat4-week toxicology studyInhalation

Experimental Protocols

Preparation of this compound for Subcutaneous Administration

This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and not in water. Therefore, a co-solvent system is required for in vivo administration. The following protocol is a general guideline for preparing an injectable solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Vehicle Preparation (Co-solvent System):

    • A common vehicle for subcutaneous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).[4]

    • Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize potential vehicle-related toxicity.[5]

  • Final Formulation Preparation:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and total volume.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add the appropriate volumes of PEG300 and Tween 80, mixing thoroughly after each addition.

    • Finally, add the sterile saline or water for injection to reach the final desired volume and concentration.

    • Mix the final solution thoroughly by gentle inversion or vortexing. The final formulation should be a clear solution.

Example Calculation for a 1 mg/mL final solution:

To prepare 1 mL of a 1 mg/mL this compound solution using a 10% DMSO vehicle:

  • Prepare a 10 mg/mL stock solution in DMSO.

  • Take 100 µL of the 10 mg/mL stock solution (contains 1 mg of Adg-HCl).

  • Add 400 µL of PEG300.

  • Add 50 µL of Tween 80.

  • Add 450 µL of sterile saline.

  • The final volume is 1 mL, the final concentration of this compound is 1 mg/mL, and the final concentration of DMSO is 10%.

Subcutaneous Administration Protocol for Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume based on its body weight and the desired dose.

    • Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades (interscapular region), is a common and well-tolerated site.

  • Injection Site Preparation:

    • Swab the injection site with 70% ethanol.

  • Administration:

    • Lift the loose skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body surface. Be careful not to puncture through the other side of the skin fold.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.

    • Slowly inject the this compound solution. The maximum recommended volume for a single subcutaneous injection site in a rat is typically 5-10 mL/kg, but smaller volumes are generally better tolerated.

    • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, injection site reactions (e.g., swelling, redness), or adverse effects.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide_HCl Adrogolide HCl A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Plasma Conversion D1R Dopamine D1 Receptor A-86929->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Activity DARPP32->Gene_Expression Modulates CREB->Gene_Expression Regulates

Experimental Workflow for a Rodent Behavioral Study

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Observation Phase cluster_analysis Data Analysis Phase A Acclimatize Rodents to Housing Conditions B Induce Experimental Model (e.g., 6-OHDA Lesion) A->B C Allow for Recovery & Model Development B->C E Administer Adrogolide HCl (s.c.) or Vehicle Control C->E D Prepare Adrogolide HCl Formulation D->E F Conduct Behavioral Testing (e.g., Rotational Behavior) E->F G Record & Quantify Behavioral Data F->G H Statistical Analysis G->H I Interpret Results H->I

References

Adrogolide Hydrochloride: Solubility and Formulation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

This document provides detailed information on the solubility and formulation of Adrogolide Hydrochloride in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this compound. This compound is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] Proper handling and formulation are crucial for accurate and reproducible experimental results.

Solubility Data

This compound exhibits good solubility in DMSO. The following table summarizes the quantitative solubility data. It is important to note that the hygroscopic nature of DMSO can impact solubility, and it is recommended to use newly opened DMSO for the preparation of solutions.[3]

SolventSolubilityMolar Concentration (approx.)Method
DMSO66.67 mg/mL152.93 mMUltrasonic and warming to 60°C may be required.[3]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous/high-purity DMSO (newly opened)

  • Vortex mixer

  • Water bath or heat block

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.96 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature up to 60°C for 5-10 minutes.[3] Intermittently vortex the solution during warming to aid dissolution.

  • Visual Inspection: Once the solution is clear and free of visible particles, allow it to cool to room temperature.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for In Vivo Formulation

For in vivo studies, a common practice is to prepare a formulation where the final concentration of DMSO is low to minimize toxicity. The following is an example of a formulation protocol using a 10% DMSO stock solution.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure for a 2.5 mg/mL Formulation:

  • Prepare the DMSO stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the previous protocol.

  • Mix Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of Saline. Mix until the solution is clear.[3]

  • Final Concentration: This procedure yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Administration: The formulation should be administered to animals shortly after preparation.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly metabolized in plasma to its active form, A-86929.[1][2] A-86929 is a full and selective agonist of the dopamine D1 receptor.[1][2] The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_plasma Plasma cluster_intracellular Intracellular Space Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Metabolism D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response D1_Receptor->Adenylyl_Cyclase Activates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.

Experimental_Workflow Start Start Weigh Weigh Adrogolide HCl Start->Weigh Dissolve Dissolve in DMSO (with warming if needed) Weigh->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Store Store at -20°C/-80°C Stock_Solution->Store Dilute Prepare In Vivo Formulation (e.g., with PEG300, Tween-80, Saline) Stock_Solution->Dilute Final_Formulation Final Formulation for Dosing Dilute->Final_Formulation Administer Administer to Animal Model Final_Formulation->Administer End End Administer->End

Caption: Workflow for this compound formulation.

References

Adrogolide Hydrochloride: Solubility and Formulation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

This document provides detailed information on the solubility and formulation of Adrogolide Hydrochloride in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this compound. This compound is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] Proper handling and formulation are crucial for accurate and reproducible experimental results.

Solubility Data

This compound exhibits good solubility in DMSO. The following table summarizes the quantitative solubility data. It is important to note that the hygroscopic nature of DMSO can impact solubility, and it is recommended to use newly opened DMSO for the preparation of solutions.[3]

SolventSolubilityMolar Concentration (approx.)Method
DMSO66.67 mg/mL152.93 mMUltrasonic and warming to 60°C may be required.[3]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous/high-purity DMSO (newly opened)

  • Vortex mixer

  • Water bath or heat block

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.96 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature up to 60°C for 5-10 minutes.[3] Intermittently vortex the solution during warming to aid dissolution.

  • Visual Inspection: Once the solution is clear and free of visible particles, allow it to cool to room temperature.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for In Vivo Formulation

For in vivo studies, a common practice is to prepare a formulation where the final concentration of DMSO is low to minimize toxicity. The following is an example of a formulation protocol using a 10% DMSO stock solution.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure for a 2.5 mg/mL Formulation:

  • Prepare the DMSO stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the previous protocol.

  • Mix Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of Saline. Mix until the solution is clear.[3]

  • Final Concentration: This procedure yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Administration: The formulation should be administered to animals shortly after preparation.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly metabolized in plasma to its active form, A-86929.[1][2] A-86929 is a full and selective agonist of the dopamine D1 receptor.[1][2] The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_plasma Plasma cluster_intracellular Intracellular Space Adrogolide_HCl Adrogolide HCl (Prodrug) A-86929 A-86929 (Active Agonist) Adrogolide_HCl->A-86929 Metabolism D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response D1_Receptor->Adenylyl_Cyclase Activates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.

Experimental_Workflow Start Start Weigh Weigh Adrogolide HCl Start->Weigh Dissolve Dissolve in DMSO (with warming if needed) Weigh->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Store Store at -20°C/-80°C Stock_Solution->Store Dilute Prepare In Vivo Formulation (e.g., with PEG300, Tween-80, Saline) Stock_Solution->Dilute Final_Formulation Final Formulation for Dosing Dilute->Final_Formulation Administer Administer to Animal Model Final_Formulation->Administer End End Administer->End

Caption: Workflow for this compound formulation.

References

Application Notes and Protocols: Adrogolide Hydrochloride for Inducing Contralateral Rotations in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1] A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. In animal models of Parkinson's disease, specifically rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces robust contralateral rotations. This rotational behavior is a well-established preclinical model for assessing the efficacy of dopaminergic therapies. The contralateral rotation is mediated by the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum of the lesioned hemisphere.

These application notes provide detailed protocols for utilizing this compound to induce and quantify contralateral rotations in the 6-OHDA rat model of Parkinson's disease.

Data Presentation

The following tables summarize the quantitative data related to the efficacy of this compound and its active metabolite in inducing contralateral rotations in 6-OHDA lesioned rats.

CompoundAdministration RouteED₅₀ (μmol/kg)ED₅₀ (mg/kg)Reference
This compound (ABT-431)Subcutaneous (s.c.)0.54~0.24[2]
A-86929 (Active Metabolite)Subcutaneous (s.c.)0.24~0.09[2]
Note: mg/kg values are approximated based on the molecular weights of the compounds.

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a foundational step for studying the effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine cocktail

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Suturing material or wound clips

  • Heating pad

Procedure:

  • Preparation of 6-OHDA Solution:

    • Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.

    • Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 4-8 mg/mL.

    • Keep the solution on ice and protected from light.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture.

    • Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the rat in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify bregma.

  • Injection of 6-OHDA:

    • Determine the stereotaxic coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Example coordinates for the MFB relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and weight.

    • Drill a small burr hole in the skull at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject the 6-OHDA solution (typically 2-4 µL) at a slow and steady rate (e.g., 1 µL/min).

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the rat in a clean cage on a heating pad to maintain body temperature during recovery.

    • Provide easy access to food and water.

    • Allow a recovery period of at least 2-3 weeks for the lesion to fully develop and for dopamine receptor supersensitivity to occur.

Formulation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for subcutaneous injection. One of the following can be used:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn Oil

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the this compound powder in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.

    • Prepare fresh on the day of the experiment.

  • Subcutaneous Administration:

    • Gently restrain the rat.

    • Lift the loose skin on the back of the neck or flank to form a tent.

    • Insert the needle into the subcutaneous space.

    • Inject the prepared this compound solution.

    • Record the dose and time of administration.

Quantification of Contralateral Rotational Behavior

Materials:

  • Automated rotometer system (e.g., circular test chambers with automated rotation sensors) or a video recording setup.

  • 6-OHDA lesioned rats (at least 2-3 weeks post-surgery).

  • Prepared this compound solution.

Procedure:

  • Habituation:

    • Place the rat in the rotometer chamber for a period of habituation (e.g., 10-15 minutes) before drug administration.

  • Drug Administration and Recording:

    • Administer the prepared this compound solution subcutaneously.

    • Immediately place the rat back into the rotometer chamber.

    • Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a defined period, typically 60-90 minutes.

    • Automated systems will quantify both contralateral and ipsilateral rotations. For manual scoring from video, count only the full contralateral turns.

  • Data Analysis:

    • Express the data as net contralateral rotations per minute or total net contralateral rotations over the observation period.

    • Net rotations are calculated by subtracting the number of ipsilateral rotations from the number of contralateral rotations.

Visualization of Pathways and Workflows

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor A86929->D1R Binds & Activates G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Rotation Contralateral Rotation Downstream->Rotation Leads to

Caption: Dopamine D1 receptor signaling cascade initiated by Adrogolide's active metabolite.

Experimental Workflow

Experimental_Workflow cluster_model_creation Animal Model Preparation cluster_experiment Rotational Behavior Assay cluster_analysis Data Analysis A1 Acquire Rats A2 Unilateral 6-OHDA Lesion Surgery A1->A2 A3 Post-operative Recovery (2-3 weeks) A2->A3 B2 Habituate Rat to Rotometer A3->B2 B1 Prepare Adrogolide HCl Solution B3 Administer Adrogolide HCl (s.c.) B1->B3 B2->B3 B4 Record Rotational Behavior (60-90 min) B3->B4 C1 Quantify Net Contralateral Rotations B4->C1 C2 Statistical Analysis C1->C2

Caption: Workflow for assessing Adrogolide HCl-induced contralateral rotation.

Logical Relationship of Basal Ganglia Pathways in Contralateral Rotation

Basal_Ganglia_Rotation cluster_lesioned Lesioned Hemisphere cluster_unlesioned Unlesioned Hemisphere L_Striatum Dopamine-Depleted Striatum (Supersensitive D1 Receptors) L_GPi_SNr GPi/SNr (Output Nuclei) L_Striatum->L_GPi_SNr Increased Inhibition L_Thalamus Thalamus L_GPi_SNr->L_Thalamus Reduced Tonic Inhibition (Disinhibition) L_Cortex Motor Cortex L_Thalamus->L_Cortex Increased Excitation Rotation Contralateral Rotation (Turning away from lesioned side) L_Cortex->Rotation Drives Movement Adrogolide Adrogolide HCl (via A-86929) Adrogolide->L_Striatum Strongly Stimulates Direct Pathway U_Striatum Intact Striatum U_GPi_SNr GPi/SNr U_Striatum->U_GPi_SNr Normal Inhibition U_Thalamus Thalamus U_GPi_SNr->U_Thalamus Tonic Inhibition U_Cortex Motor Cortex U_Thalamus->U_Cortex Normal Excitation U_Cortex->Rotation Balanced by

Caption: Basal ganglia circuitry imbalance leading to contralateral rotation.

References

Application Notes and Protocols: Adrogolide Hydrochloride for Inducing Contralateral Rotations in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1] A-86929 is a potent and selective full agonist for the dopamine D1 receptor. In animal models of Parkinson's disease, specifically rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces robust contralateral rotations. This rotational behavior is a well-established preclinical model for assessing the efficacy of dopaminergic therapies. The contralateral rotation is mediated by the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum of the lesioned hemisphere.

These application notes provide detailed protocols for utilizing this compound to induce and quantify contralateral rotations in the 6-OHDA rat model of Parkinson's disease.

Data Presentation

The following tables summarize the quantitative data related to the efficacy of this compound and its active metabolite in inducing contralateral rotations in 6-OHDA lesioned rats.

CompoundAdministration RouteED₅₀ (μmol/kg)ED₅₀ (mg/kg)Reference
This compound (ABT-431)Subcutaneous (s.c.)0.54~0.24[2]
A-86929 (Active Metabolite)Subcutaneous (s.c.)0.24~0.09[2]
Note: mg/kg values are approximated based on the molecular weights of the compounds.

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a foundational step for studying the effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia: Isoflurane or Ketamine/Xylazine cocktail

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Suturing material or wound clips

  • Heating pad

Procedure:

  • Preparation of 6-OHDA Solution:

    • Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.

    • Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 4-8 mg/mL.

    • Keep the solution on ice and protected from light.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture.

    • Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the rat in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify bregma.

  • Injection of 6-OHDA:

    • Determine the stereotaxic coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). Example coordinates for the MFB relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and weight.

    • Drill a small burr hole in the skull at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject the 6-OHDA solution (typically 2-4 µL) at a slow and steady rate (e.g., 1 µL/min).

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the rat in a clean cage on a heating pad to maintain body temperature during recovery.

    • Provide easy access to food and water.

    • Allow a recovery period of at least 2-3 weeks for the lesion to fully develop and for dopamine receptor supersensitivity to occur.

Formulation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for subcutaneous injection. One of the following can be used:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn Oil

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the this compound powder in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.

    • Prepare fresh on the day of the experiment.

  • Subcutaneous Administration:

    • Gently restrain the rat.

    • Lift the loose skin on the back of the neck or flank to form a tent.

    • Insert the needle into the subcutaneous space.

    • Inject the prepared this compound solution.

    • Record the dose and time of administration.

Quantification of Contralateral Rotational Behavior

Materials:

  • Automated rotometer system (e.g., circular test chambers with automated rotation sensors) or a video recording setup.

  • 6-OHDA lesioned rats (at least 2-3 weeks post-surgery).

  • Prepared this compound solution.

Procedure:

  • Habituation:

    • Place the rat in the rotometer chamber for a period of habituation (e.g., 10-15 minutes) before drug administration.

  • Drug Administration and Recording:

    • Administer the prepared this compound solution subcutaneously.

    • Immediately place the rat back into the rotometer chamber.

    • Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a defined period, typically 60-90 minutes.

    • Automated systems will quantify both contralateral and ipsilateral rotations. For manual scoring from video, count only the full contralateral turns.

  • Data Analysis:

    • Express the data as net contralateral rotations per minute or total net contralateral rotations over the observation period.

    • Net rotations are calculated by subtracting the number of ipsilateral rotations from the number of contralateral rotations.

Visualization of Pathways and Workflows

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor A86929->D1R Binds & Activates G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Rotation Contralateral Rotation Downstream->Rotation Leads to

Caption: Dopamine D1 receptor signaling cascade initiated by Adrogolide's active metabolite.

Experimental Workflow

Experimental_Workflow cluster_model_creation Animal Model Preparation cluster_experiment Rotational Behavior Assay cluster_analysis Data Analysis A1 Acquire Rats A2 Unilateral 6-OHDA Lesion Surgery A1->A2 A3 Post-operative Recovery (2-3 weeks) A2->A3 B2 Habituate Rat to Rotometer A3->B2 B1 Prepare Adrogolide HCl Solution B3 Administer Adrogolide HCl (s.c.) B1->B3 B2->B3 B4 Record Rotational Behavior (60-90 min) B3->B4 C1 Quantify Net Contralateral Rotations B4->C1 C2 Statistical Analysis C1->C2

Caption: Workflow for assessing Adrogolide HCl-induced contralateral rotation.

Logical Relationship of Basal Ganglia Pathways in Contralateral Rotation

Basal_Ganglia_Rotation cluster_lesioned Lesioned Hemisphere cluster_unlesioned Unlesioned Hemisphere L_Striatum Dopamine-Depleted Striatum (Supersensitive D1 Receptors) L_GPi_SNr GPi/SNr (Output Nuclei) L_Striatum->L_GPi_SNr Increased Inhibition L_Thalamus Thalamus L_GPi_SNr->L_Thalamus Reduced Tonic Inhibition (Disinhibition) L_Cortex Motor Cortex L_Thalamus->L_Cortex Increased Excitation Rotation Contralateral Rotation (Turning away from lesioned side) L_Cortex->Rotation Drives Movement Adrogolide Adrogolide HCl (via A-86929) Adrogolide->L_Striatum Strongly Stimulates Direct Pathway U_Striatum Intact Striatum U_GPi_SNr GPi/SNr U_Striatum->U_GPi_SNr Normal Inhibition U_Thalamus Thalamus U_GPi_SNr->U_Thalamus Tonic Inhibition U_Cortex Motor Cortex U_Thalamus->U_Cortex Normal Excitation U_Cortex->Rotation Balanced by

Caption: Basal ganglia circuitry imbalance leading to contralateral rotation.

References

Application Notes and Protocols for the Analytical Method Development of Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] It has been investigated for the treatment of Parkinson's disease and cocaine addiction.[1] The rapid conversion of this compound to A-86929 in plasma necessitates that analytical methods for pharmacokinetic and bioavailability studies focus on the quantification of the active metabolite, A-86929.

These application notes provide a comprehensive overview of the key considerations and a representative protocol for the development of a robust and reliable bioanalytical method for the quantification of A-86929 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action and Signaling Pathway

This compound's therapeutic effects are mediated by its active metabolite, A-86929, which acts as a full agonist at the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs/olf G-protein, initiating a downstream signaling cascade.[3][4]

The activation of the D1 receptor by an agonist like A-86929 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][6] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC).[5][7]

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A86929 A-86929 (Active Metabolite) D1R Dopamine D1 Receptor A86929->D1R Agonist Binding Gs Gαs/olf D1R->Gs Activation PLC Phospholipase C (PLC) D1R->PLC Activation (Alternative) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation pDARPP32 p-DARPP-32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibition NeuronalResponse Modulation of Neuronal Excitability and Gene Expression PP1->NeuronalResponse Regulation PLC_pathway Alternative Signaling PLC->PLC_pathway

Caption: Dopamine D1 Receptor Signaling Pathway activated by A-86929.

Representative Bioanalytical Method for A-86929 in Human Plasma

This section outlines a representative LC-MS/MS method for the quantitative analysis of A-86929 in human plasma. This protocol is based on established practices for the bioanalysis of small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[8][9]

Sample Preparation

A robust sample preparation procedure is critical for removing interferences from the plasma matrix and ensuring accurate quantification.[5][10] Protein precipitation is a common and straightforward technique for this purpose.[8]

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled A-86929) and vortex briefly.

  • Add 400 µL of cold acetonitrile (B52724) (protein precipitating agent) to the plasma-IS mixture.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative instrumental parameters. Optimization will be necessary for the specific LC-MS/MS system used.

Table 1: Representative LC-MS/MS Parameters

ParameterRepresentative Setting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temp.500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
MRM TransitionsTo be determined by infusion of A-86929 and IS standards
Dwell Time100 ms
Method Validation

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for regulatory submissions. The validation should assess the following parameters in accordance with regulatory guidelines.[11][12]

Table 2: Representative Performance Characteristics of a Validated Bioanalytical Method

Validation ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.7%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15% of nominal concentration-4.5%
Short-Term Stability (at room temp)Within ±15% of nominal concentration-2.1%
Long-Term Stability (at -80°C)Within ±15% of nominal concentration-7.8%
Post-Preparative StabilityWithin ±15% of nominal concentration-3.3%

Note: The values presented in this table are representative and should be established for the specific method during validation.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of A-86929 Calibration->Quantification

References

Application Notes and Protocols for the Analytical Method Development of Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] It has been investigated for the treatment of Parkinson's disease and cocaine addiction.[1] The rapid conversion of this compound to A-86929 in plasma necessitates that analytical methods for pharmacokinetic and bioavailability studies focus on the quantification of the active metabolite, A-86929.

These application notes provide a comprehensive overview of the key considerations and a representative protocol for the development of a robust and reliable bioanalytical method for the quantification of A-86929 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action and Signaling Pathway

This compound's therapeutic effects are mediated by its active metabolite, A-86929, which acts as a full agonist at the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs/olf G-protein, initiating a downstream signaling cascade.[3][4]

The activation of the D1 receptor by an agonist like A-86929 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][6] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC).[5][7]

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A86929 A-86929 (Active Metabolite) D1R Dopamine D1 Receptor A86929->D1R Agonist Binding Gs Gαs/olf D1R->Gs Activation PLC Phospholipase C (PLC) D1R->PLC Activation (Alternative) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation pDARPP32 p-DARPP-32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibition NeuronalResponse Modulation of Neuronal Excitability and Gene Expression PP1->NeuronalResponse Regulation PLC_pathway Alternative Signaling PLC->PLC_pathway

Caption: Dopamine D1 Receptor Signaling Pathway activated by A-86929.

Representative Bioanalytical Method for A-86929 in Human Plasma

This section outlines a representative LC-MS/MS method for the quantitative analysis of A-86929 in human plasma. This protocol is based on established practices for the bioanalysis of small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[8][9]

Sample Preparation

A robust sample preparation procedure is critical for removing interferences from the plasma matrix and ensuring accurate quantification.[5][10] Protein precipitation is a common and straightforward technique for this purpose.[8]

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled A-86929) and vortex briefly.

  • Add 400 µL of cold acetonitrile (protein precipitating agent) to the plasma-IS mixture.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative instrumental parameters. Optimization will be necessary for the specific LC-MS/MS system used.

Table 1: Representative LC-MS/MS Parameters

ParameterRepresentative Setting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temp.500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
MRM TransitionsTo be determined by infusion of A-86929 and IS standards
Dwell Time100 ms
Method Validation

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for regulatory submissions. The validation should assess the following parameters in accordance with regulatory guidelines.[11][12]

Table 2: Representative Performance Characteristics of a Validated Bioanalytical Method

Validation ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.7%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15% of nominal concentration-4.5%
Short-Term Stability (at room temp)Within ±15% of nominal concentration-2.1%
Long-Term Stability (at -80°C)Within ±15% of nominal concentration-7.8%
Post-Preparative StabilityWithin ±15% of nominal concentration-3.3%

Note: The values presented in this table are representative and should be established for the specific method during validation.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of A-86929 Calibration->Quantification

References

Application Notes and Protocols for Studying Dopamine D1 Receptor Signaling with Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a prodrug that rapidly converts in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] This characteristic makes this compound a valuable pharmacological tool for investigating the intricacies of dopamine D1 receptor signaling pathways. The D1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] This canonical pathway plays a crucial role in various physiological processes, including motor control, reward, and cognition.[5] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[5]

These application notes provide detailed protocols for utilizing this compound to study D1 receptor signaling, including methods for quantifying ligand binding and functional downstream effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for A-86929, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of A-86929

ReceptorRadioligandPreparationKi (nM)pKiReference
Dopamine D1[125I]SCH23982Rat Caudate Homogenate~507.3[6][7]

Table 2: Functional Potency and Selectivity of A-86929

AssayCell Line/TissueParameterValueNotesReference
cAMP AccumulationNot SpecifiedPotencyNanomolar rangeFull agonist activity[8]
Functional SelectivityIn vitro functional assaysD1 vs. D2 Receptors>400-fold selective for D1Based on relative potencies[1][2]

Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor by an agonist like A-86929 primarily initiates the Gαs/olf-cAMP signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf Gβγ D1R->G_protein activates AC Adenylyl Cyclase ATP ATP G_protein->AC stimulates cAMP cAMP ATP:e->cAMP:w converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response Adrogolide Adrogolide HCl (A-86929) Adrogolide->D1R binds

Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow: From Compound to Data

The general workflow for characterizing the interaction of this compound with the dopamine D1 receptor involves two main experimental arms: assessing its binding affinity and quantifying its functional effect on downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay Adrogolide Prepare Adrogolide HCl (A-86929) Solutions Binding_Assay Radioligand Binding Assay Adrogolide->Binding_Assay Functional_Assay cAMP Accumulation Assay Adrogolide->Functional_Assay Cells Culture Cells Expressing Dopamine D1 Receptor Membranes Prepare Cell Membranes Cells->Membranes Cells->Functional_Assay Membranes->Binding_Assay Incubate_Binding Incubate Membranes with Radioligand & A-86929 Binding_Assay->Incubate_Binding Filter Separate Bound/ Unbound Ligand Incubate_Binding->Filter Count Quantify Radioactivity Filter->Count Binding_Data Calculate Ki Count->Binding_Data Incubate_Functional Treat Cells with A-86929 Functional_Assay->Incubate_Functional Lyse Lyse Cells Incubate_Functional->Lyse Detect Measure cAMP Levels Lyse->Detect Functional_Data Calculate EC50 Detect->Functional_Data Logical_Relationship Adrogolide Adrogolide HCl (Prodrug) Conversion Rapid Plasma Conversion Adrogolide->Conversion A86929 A-86929 (Active Agonist) Conversion->A86929 Binding Binds to Dopamine D1 Receptor A86929->Binding Activation Receptor Activation (Gαs/olf Pathway) Binding->Activation cAMP Increased intracellular cAMP Activation->cAMP PKA PKA Activation cAMP->PKA Response Downstream Cellular Response PKA->Response

References

Application Notes and Protocols for Studying Dopamine D1 Receptor Signaling with Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a prodrug that rapidly converts in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1][2][3] This characteristic makes this compound a valuable pharmacological tool for investigating the intricacies of dopamine D1 receptor signaling pathways. The D1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] This canonical pathway plays a crucial role in various physiological processes, including motor control, reward, and cognition.[5] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[5]

These application notes provide detailed protocols for utilizing this compound to study D1 receptor signaling, including methods for quantifying ligand binding and functional downstream effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for A-86929, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of A-86929

ReceptorRadioligandPreparationKi (nM)pKiReference
Dopamine D1[125I]SCH23982Rat Caudate Homogenate~507.3[6][7]

Table 2: Functional Potency and Selectivity of A-86929

AssayCell Line/TissueParameterValueNotesReference
cAMP AccumulationNot SpecifiedPotencyNanomolar rangeFull agonist activity[8]
Functional SelectivityIn vitro functional assaysD1 vs. D2 Receptors>400-fold selective for D1Based on relative potencies[1][2]

Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor by an agonist like A-86929 primarily initiates the Gαs/olf-cAMP signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf Gβγ D1R->G_protein activates AC Adenylyl Cyclase ATP ATP G_protein->AC stimulates cAMP cAMP ATP:e->cAMP:w converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response Adrogolide Adrogolide HCl (A-86929) Adrogolide->D1R binds

Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow: From Compound to Data

The general workflow for characterizing the interaction of this compound with the dopamine D1 receptor involves two main experimental arms: assessing its binding affinity and quantifying its functional effect on downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay Adrogolide Prepare Adrogolide HCl (A-86929) Solutions Binding_Assay Radioligand Binding Assay Adrogolide->Binding_Assay Functional_Assay cAMP Accumulation Assay Adrogolide->Functional_Assay Cells Culture Cells Expressing Dopamine D1 Receptor Membranes Prepare Cell Membranes Cells->Membranes Cells->Functional_Assay Membranes->Binding_Assay Incubate_Binding Incubate Membranes with Radioligand & A-86929 Binding_Assay->Incubate_Binding Filter Separate Bound/ Unbound Ligand Incubate_Binding->Filter Count Quantify Radioactivity Filter->Count Binding_Data Calculate Ki Count->Binding_Data Incubate_Functional Treat Cells with A-86929 Functional_Assay->Incubate_Functional Lyse Lyse Cells Incubate_Functional->Lyse Detect Measure cAMP Levels Lyse->Detect Functional_Data Calculate EC50 Detect->Functional_Data Logical_Relationship Adrogolide Adrogolide HCl (Prodrug) Conversion Rapid Plasma Conversion Adrogolide->Conversion A86929 A-86929 (Active Agonist) Conversion->A86929 Binding Binds to Dopamine D1 Receptor A86929->Binding Activation Receptor Activation (Gαs/olf Pathway) Binding->Activation cAMP Increased intracellular cAMP Activation->cAMP PKA PKA Activation cAMP->PKA Response Downstream Cellular Response PKA->Response

References

Application Notes and Protocols: Adrogolide Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adrogolide Hydrochloride (Adrogolide HCl), a prodrug of the potent and selective dopamine (B1211576) D1 receptor agonist A-86929, in preclinical models of neurodegenerative diseases. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma (half-life < 1 minute) to its active metabolite, A-86929.[1] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400-fold selectivity for D1 over D2 receptors in functional assays.[1] This high selectivity makes Adrogolide HCl a valuable tool for investigating the therapeutic potential of D1 receptor activation in various neurological and psychiatric disorders, including neurodegenerative diseases.

Mechanism of Action: Dopamine D1 Receptor Signaling

This compound exerts its effects through the activation of dopamine D1 receptors, which are primarily coupled to the Gαs/olf G-protein. This initiates a canonical signaling cascade that modulates neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor A86929->D1R Binds & Activates Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase (AC) Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) Downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Application in Parkinson's Disease Models

Adrogolide HCl and its active metabolite A-86929 have shown significant efficacy in rodent and primate models of Parkinson's disease (PD), primarily by improving motor function.

Data Summary
ModelSpeciesTreatmentDose (s.c.)OutcomeReference
6-OHDA-induced unilateral lesionRatA-869290.24 µmol/kg (ED50)Contralateral rotations[2]
6-OHDA-induced unilateral lesionRatAdrogolide HCl0.54 µmol/kg (ED50)Contralateral rotations[2]
MPTP-induced parkinsonismMarmosetA-869290.10 µmol/kg (MED)Improved behavioral disability and locomotor activity[2]
MPTP-induced parkinsonismMarmosetAdrogolide HCl0.10 µmol/kg (MED)Improved behavioral disability and locomotor activity[2]
L-dopa-primed MPTP-induced parkinsonismMarmosetA-869290.5 - 1.0 µmol/kgReversed akinesia with less intense dyskinesia than L-dopa[3]

ED50: Effective dose for 50% of the maximal response. MED: Minimum effective dose.

Experimental Protocols

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and the subsequent assessment of rotational behavior following administration of Adrogolide HCl.

SixOHDA_Workflow cluster_model_creation Model Creation cluster_treatment_assessment Treatment and Assessment Anesthesia Anesthetize Rat (e.g., isoflurane) Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Injection Unilateral Injection of 6-OHDA into Medial Forebrain Bundle Stereotaxic->Injection Recovery Post-operative Care & Recovery (10-14 days) Injection->Recovery Drug_Admin Administer Adrogolide HCl (s.c.) Recovery->Drug_Admin Rotational_Test Measure Rotational Behavior (automated rotometer) Drug_Admin->Rotational_Test Data_Analysis Analyze Data (e.g., total contralateral rotations) Rotational_Test->Data_Analysis

Figure 2: Workflow for 6-OHDA Model and Treatment.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

  • 6-OHDA Lesion:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the medial forebrain bundle (MFB) at specific stereotaxic coordinates.

    • Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid).

    • Slowly infuse the 6-OHDA solution (e.g., 5 µL at 1 µL/minute) into the MFB.[4]

    • Leave the injection needle in place for 5 minutes before slowly retracting it.[4]

    • Suture the incision and provide post-operative care.

  • Treatment with Adrogolide HCl:

    • Allow the animals to recover for 10-14 days post-surgery.

    • Prepare Adrogolide HCl solution in a suitable vehicle (e.g., sterile saline).

    • Administer Adrogolide HCl via subcutaneous (s.c.) injection. Doses should be based on the reported ED50 value (0.54 µmol/kg) and a dose-response curve should be generated.[2]

  • Behavioral Assessment (Rotational Behavior):

    • Immediately after drug administration, place the rat in a cylindrical container equipped with an automated rotometer.

    • Record the number of full 360° contralateral (away from the lesioned side) rotations for a defined period (e.g., 60-90 minutes).

    • Analyze the data to determine the effect of Adrogolide HCl on rotational behavior compared to a vehicle control group.

This protocol outlines the induction of parkinsonism in common marmosets using MPTP and the subsequent evaluation of motor disability and locomotor activity following Adrogolide HCl administration.

Protocol Details:

  • Animal Model: Adult common marmosets (Callithrix jacchus) are a well-established non-human primate model for PD research.[5]

  • MPTP Administration:

    • MPTP is a neurotoxin and requires strict safety protocols.

    • A common regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg daily for 5 consecutive days).[6]

    • Animals should be closely monitored for the development of parkinsonian symptoms such as reduced mobility, rigidity, and tremor.[6]

  • Treatment with Adrogolide HCl:

    • Once stable parkinsonian deficits are established, administer Adrogolide HCl subcutaneously. The minimum effective dose has been reported as 0.10 µmol/kg.[2]

  • Behavioral Assessment:

    • Locomotor Activity: Measure locomotor activity in automated test cages.

    • Motor Disability: Score motor disability using a standardized rating scale that assesses posture, balance, and movement.

    • Observe and score the animals at regular intervals after drug administration to determine the onset, magnitude, and duration of the therapeutic effect.

Potential Application in Alzheimer's Disease Models

While direct studies of Adrogolide HCl in Alzheimer's disease (AD) models are lacking, evidence from studies with other dopamine D1 receptor agonists suggests a potential therapeutic role. Activation of D1 receptors has been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of AD induced by amyloid-beta (Aβ)1-42.

Rationale and Experimental Workflow

The proposed mechanism involves the D1 receptor-mediated modulation of neuroinflammatory pathways, such as the NLRP3 inflammasome, and the promotion of autophagy.

AD_Workflow cluster_model_creation Model Creation (e.g., Aβ1-42 injection) cluster_treatment_assessment_AD Treatment and Assessment Stereotaxic_AD Stereotaxic Injection of Aβ1-42 into hippocampus Incubation Incubation Period (e.g., 7 days) Stereotaxic_AD->Incubation Drug_Admin_AD Administer Adrogolide HCl (i.p. or s.c.) Incubation->Drug_Admin_AD Behavioral_Tests Cognitive Behavioral Tests (e.g., Morris Water Maze, Y-maze) Drug_Admin_AD->Behavioral_Tests Biochemical_Analysis Post-mortem Brain Analysis (Neuroinflammation, Autophagy markers) Behavioral_Tests->Biochemical_Analysis

Figure 3: Proposed Workflow for Adrogolide HCl in an AD Model.

Proposed Protocol Outline:

  • Animal Model: Utilize a mouse model of AD, such as intracerebroventricular or hippocampal injection of Aβ1-42 oligomers.

  • Treatment: Administer Adrogolide HCl (e.g., intraperitoneally or subcutaneously) for a defined period.

  • Cognitive Assessment: Evaluate cognitive function using standard behavioral tests like the Morris water maze (spatial learning and memory) and the Y-maze (working memory).

  • Biochemical and Histological Analysis: Following behavioral testing, analyze brain tissue for markers of neuroinflammation (e.g., cytokines, microgliosis) and autophagy.

Potential Application in Huntington's Disease Models

The role of dopamine D1 receptors in Huntington's disease (HD) is complex. Some evidence suggests that over-activation of D1 receptors may contribute to excitotoxicity.[7] However, other studies have shown that D1 receptor agonists can rescue deficits in synaptic plasticity in HD mouse models, suggesting a potential to improve cognitive dysfunction.[7][8] For instance, the D1 agonist SKF38393 has been shown to restore impaired long-term potentiation (LTP) in the prefrontal cortex of R6/1 mice.[8]

Rationale for Investigation

Given these contrasting findings, the therapeutic potential of a selective D1 agonist like Adrogolide HCl in HD warrants careful investigation. The focus of such studies could be on cognitive enhancement at doses that do not exacerbate motor symptoms.

Proposed Experimental Approaches:

  • Model: Utilize transgenic mouse models of HD such as R6/1, R6/2, or YAC128.

  • Treatment: Administer Adrogolide HCl at various doses and assess both motor and cognitive outcomes.

  • Behavioral Assessment:

    • Motor Function: Use tests like the rotarod to assess motor coordination and balance.

    • Cognitive Function: Employ tasks that assess learning and memory, such as the novel object recognition test or fear conditioning.

  • Electrophysiology: Investigate the effects of Adrogolide HCl on synaptic plasticity (e.g., LTP) in brain slices from HD model mice.

Conclusion

This compound is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its potential utility in Alzheimer's disease is supported by studies with similar compounds. The role of D1 receptor modulation in Huntington's disease is more complex and represents an area for further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of Adrogolide HCl in various neurodegenerative conditions.

References

Application Notes and Protocols: Adrogolide Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adrogolide Hydrochloride (Adrogolide HCl), a prodrug of the potent and selective dopamine D1 receptor agonist A-86929, in preclinical models of neurodegenerative diseases. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma (half-life < 1 minute) to its active metabolite, A-86929.[1] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400-fold selectivity for D1 over D2 receptors in functional assays.[1] This high selectivity makes Adrogolide HCl a valuable tool for investigating the therapeutic potential of D1 receptor activation in various neurological and psychiatric disorders, including neurodegenerative diseases.

Mechanism of Action: Dopamine D1 Receptor Signaling

This compound exerts its effects through the activation of dopamine D1 receptors, which are primarily coupled to the Gαs/olf G-protein. This initiates a canonical signaling cascade that modulates neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor A86929->D1R Binds & Activates Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase (AC) Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) Downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Application in Parkinson's Disease Models

Adrogolide HCl and its active metabolite A-86929 have shown significant efficacy in rodent and primate models of Parkinson's disease (PD), primarily by improving motor function.

Data Summary
ModelSpeciesTreatmentDose (s.c.)OutcomeReference
6-OHDA-induced unilateral lesionRatA-869290.24 µmol/kg (ED50)Contralateral rotations[2]
6-OHDA-induced unilateral lesionRatAdrogolide HCl0.54 µmol/kg (ED50)Contralateral rotations[2]
MPTP-induced parkinsonismMarmosetA-869290.10 µmol/kg (MED)Improved behavioral disability and locomotor activity[2]
MPTP-induced parkinsonismMarmosetAdrogolide HCl0.10 µmol/kg (MED)Improved behavioral disability and locomotor activity[2]
L-dopa-primed MPTP-induced parkinsonismMarmosetA-869290.5 - 1.0 µmol/kgReversed akinesia with less intense dyskinesia than L-dopa[3]

ED50: Effective dose for 50% of the maximal response. MED: Minimum effective dose.

Experimental Protocols

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and the subsequent assessment of rotational behavior following administration of Adrogolide HCl.

SixOHDA_Workflow cluster_model_creation Model Creation cluster_treatment_assessment Treatment and Assessment Anesthesia Anesthetize Rat (e.g., isoflurane) Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Injection Unilateral Injection of 6-OHDA into Medial Forebrain Bundle Stereotaxic->Injection Recovery Post-operative Care & Recovery (10-14 days) Injection->Recovery Drug_Admin Administer Adrogolide HCl (s.c.) Recovery->Drug_Admin Rotational_Test Measure Rotational Behavior (automated rotometer) Drug_Admin->Rotational_Test Data_Analysis Analyze Data (e.g., total contralateral rotations) Rotational_Test->Data_Analysis

Figure 2: Workflow for 6-OHDA Model and Treatment.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

  • 6-OHDA Lesion:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the medial forebrain bundle (MFB) at specific stereotaxic coordinates.

    • Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid).

    • Slowly infuse the 6-OHDA solution (e.g., 5 µL at 1 µL/minute) into the MFB.[4]

    • Leave the injection needle in place for 5 minutes before slowly retracting it.[4]

    • Suture the incision and provide post-operative care.

  • Treatment with Adrogolide HCl:

    • Allow the animals to recover for 10-14 days post-surgery.

    • Prepare Adrogolide HCl solution in a suitable vehicle (e.g., sterile saline).

    • Administer Adrogolide HCl via subcutaneous (s.c.) injection. Doses should be based on the reported ED50 value (0.54 µmol/kg) and a dose-response curve should be generated.[2]

  • Behavioral Assessment (Rotational Behavior):

    • Immediately after drug administration, place the rat in a cylindrical container equipped with an automated rotometer.

    • Record the number of full 360° contralateral (away from the lesioned side) rotations for a defined period (e.g., 60-90 minutes).

    • Analyze the data to determine the effect of Adrogolide HCl on rotational behavior compared to a vehicle control group.

This protocol outlines the induction of parkinsonism in common marmosets using MPTP and the subsequent evaluation of motor disability and locomotor activity following Adrogolide HCl administration.

Protocol Details:

  • Animal Model: Adult common marmosets (Callithrix jacchus) are a well-established non-human primate model for PD research.[5]

  • MPTP Administration:

    • MPTP is a neurotoxin and requires strict safety protocols.

    • A common regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg daily for 5 consecutive days).[6]

    • Animals should be closely monitored for the development of parkinsonian symptoms such as reduced mobility, rigidity, and tremor.[6]

  • Treatment with Adrogolide HCl:

    • Once stable parkinsonian deficits are established, administer Adrogolide HCl subcutaneously. The minimum effective dose has been reported as 0.10 µmol/kg.[2]

  • Behavioral Assessment:

    • Locomotor Activity: Measure locomotor activity in automated test cages.

    • Motor Disability: Score motor disability using a standardized rating scale that assesses posture, balance, and movement.

    • Observe and score the animals at regular intervals after drug administration to determine the onset, magnitude, and duration of the therapeutic effect.

Potential Application in Alzheimer's Disease Models

While direct studies of Adrogolide HCl in Alzheimer's disease (AD) models are lacking, evidence from studies with other dopamine D1 receptor agonists suggests a potential therapeutic role. Activation of D1 receptors has been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of AD induced by amyloid-beta (Aβ)1-42.

Rationale and Experimental Workflow

The proposed mechanism involves the D1 receptor-mediated modulation of neuroinflammatory pathways, such as the NLRP3 inflammasome, and the promotion of autophagy.

AD_Workflow cluster_model_creation Model Creation (e.g., Aβ1-42 injection) cluster_treatment_assessment_AD Treatment and Assessment Stereotaxic_AD Stereotaxic Injection of Aβ1-42 into hippocampus Incubation Incubation Period (e.g., 7 days) Stereotaxic_AD->Incubation Drug_Admin_AD Administer Adrogolide HCl (i.p. or s.c.) Incubation->Drug_Admin_AD Behavioral_Tests Cognitive Behavioral Tests (e.g., Morris Water Maze, Y-maze) Drug_Admin_AD->Behavioral_Tests Biochemical_Analysis Post-mortem Brain Analysis (Neuroinflammation, Autophagy markers) Behavioral_Tests->Biochemical_Analysis

Figure 3: Proposed Workflow for Adrogolide HCl in an AD Model.

Proposed Protocol Outline:

  • Animal Model: Utilize a mouse model of AD, such as intracerebroventricular or hippocampal injection of Aβ1-42 oligomers.

  • Treatment: Administer Adrogolide HCl (e.g., intraperitoneally or subcutaneously) for a defined period.

  • Cognitive Assessment: Evaluate cognitive function using standard behavioral tests like the Morris water maze (spatial learning and memory) and the Y-maze (working memory).

  • Biochemical and Histological Analysis: Following behavioral testing, analyze brain tissue for markers of neuroinflammation (e.g., cytokines, microgliosis) and autophagy.

Potential Application in Huntington's Disease Models

The role of dopamine D1 receptors in Huntington's disease (HD) is complex. Some evidence suggests that over-activation of D1 receptors may contribute to excitotoxicity.[7] However, other studies have shown that D1 receptor agonists can rescue deficits in synaptic plasticity in HD mouse models, suggesting a potential to improve cognitive dysfunction.[7][8] For instance, the D1 agonist SKF38393 has been shown to restore impaired long-term potentiation (LTP) in the prefrontal cortex of R6/1 mice.[8]

Rationale for Investigation

Given these contrasting findings, the therapeutic potential of a selective D1 agonist like Adrogolide HCl in HD warrants careful investigation. The focus of such studies could be on cognitive enhancement at doses that do not exacerbate motor symptoms.

Proposed Experimental Approaches:

  • Model: Utilize transgenic mouse models of HD such as R6/1, R6/2, or YAC128.

  • Treatment: Administer Adrogolide HCl at various doses and assess both motor and cognitive outcomes.

  • Behavioral Assessment:

    • Motor Function: Use tests like the rotarod to assess motor coordination and balance.

    • Cognitive Function: Employ tasks that assess learning and memory, such as the novel object recognition test or fear conditioning.

  • Electrophysiology: Investigate the effects of Adrogolide HCl on synaptic plasticity (e.g., LTP) in brain slices from HD model mice.

Conclusion

This compound is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its potential utility in Alzheimer's disease is supported by studies with similar compounds. The role of D1 receptor modulation in Huntington's disease is more complex and represents an area for further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of Adrogolide HCl in various neurodegenerative conditions.

References

Troubleshooting & Optimization

Adrogolide Hydrochloride low oral bioavailability solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Adrogolide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental design and formulation development.

I. Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound has a reported oral bioavailability of approximately 4% in humans.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, where the drug is rapidly metabolized before it can reach systemic circulation.[1][2] Adrogolide is a prodrug that is quickly converted to its active metabolite, A-86929, in plasma.[1] The extensive metabolism in the liver significantly reduces the amount of active drug that is available to exert its therapeutic effect.

Q2: What are the primary metabolic pathways for drugs like this compound?

A2: While specific data for this compound is limited in publicly available literature, drugs with its chemical structure are often metabolized by the Cytochrome P450 (CYP) enzyme system in the liver. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. Additionally, efflux transporters, such as P-glycoprotein (P-gp), located in the intestines and liver, can actively pump the drug back into the intestinal lumen or into the bile, further reducing its absorption and bioavailability.

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome high first-pass metabolism and improve the oral bioavailability of drugs like this compound. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system can enhance its absorption through the lymphatic pathway, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also be designed to target specific absorption pathways.

  • Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and solubility, which can, in turn, improve absorption and bioavailability.

  • Use of Metabolic Inhibitors: Co-administration with inhibitors of specific CYP enzymes or P-gp transporters can decrease the rate of metabolism and efflux, leading to higher plasma concentrations of the drug. However, this approach requires careful consideration of potential drug-drug interactions.

II. Troubleshooting Guides

This section provides practical guidance for addressing specific issues encountered during the development of oral formulations for this compound.

Issue 1: Inconsistent or Low Drug Exposure in Preclinical Animal Studies

Possible Cause: High variability in first-pass metabolism or poor dissolution of the experimental formulation.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Ensure the solubility and dissolution rate of the drug substance are well-characterized under various pH conditions relevant to the gastrointestinal tract.

  • Evaluate Formulation Performance:

    • Dissolution Testing: Conduct in vitro dissolution studies of your formulation to ensure complete and rapid drug release.

    • Formulation Optimization: If dissolution is poor, consider micronization of the drug substance or developing enabling formulations such as solid dispersions or lipid-based systems.

  • Investigate Metabolic Stability:

    • In Vitro Metabolism Assay: Use liver microsomes (from the preclinical species and human) to determine the metabolic stability of this compound and identify the major metabolites. This can help in understanding the extent of metabolism.

    • CYP Inhibition Studies: If a specific CYP isozyme is suspected, conduct inhibition studies to see if blocking that enzyme increases the drug's stability.

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.

Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation to enhance the oral bioavailability of this compound by promoting lymphatic absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Phosphate buffered saline (PBS, pH 6.8)

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of SEDDS Formulation:

    • Accurately weigh the components of the selected formulation.

    • Mix the oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C under gentle stirring until a homogenous isotropic mixture is formed.

    • Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization of SEDDS:

    • Droplet Size and Zeta Potential: Disperse the SEDDS formulation in PBS (pH 6.8) and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS formulation to a beaker containing PBS (pH 6.8) with gentle agitation and record the time taken for the formation of a clear emulsion.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in PBS (pH 6.8).

Data Presentation:

Formulation ComponentRatio (w/w/w)Droplet Size (nm)Zeta Potential (mV)Self-Emulsification Time (s)
Capryol 90 / Cremophor EL / Transcutol HP30:40:30150 ± 5.2-12.5 ± 1.145 ± 3
Capryol 90 / Cremophor EL / Transcutol HP20:50:30120 ± 4.8-10.8 ± 0.930 ± 2

Table 1: Example characterization data for different SEDDS formulations.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a simple suspension.

Methodology:

  • Animals: Use male Sprague-Dawley rats (200-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (1 mg/kg).

    • Group 2: Oral gavage of this compound suspension in 0.5% carboxymethyl cellulose (B213188) (10 mg/kg).

    • Group 3: Oral gavage of this compound SEDDS formulation (10 mg/kg).

  • Dosing and Sampling:

    • Administer the formulations to the respective groups.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Analysis:

    • Separate plasma by centrifugation.

    • Analyze the plasma concentrations of this compound and its active metabolite A-86929 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using non-compartmental analysis.

Data Presentation:

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Suspension50 ± 121.0 ± 0.2250 ± 554.2
SEDDS250 ± 450.5 ± 0.11250 ± 21021.0

Table 2: Example pharmacokinetic data comparing the oral bioavailability of this compound from a suspension and a SEDDS formulation in rats.

IV. Mandatory Visualizations

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Oral Adrogolide HCl Oral Adrogolide HCl Dissolution Dissolution Oral Adrogolide HCl->Dissolution Dissolved Adrogolide HCl Dissolved Adrogolide HCl Dissolution->Dissolved Adrogolide HCl Intestinal Lumen Intestinal Lumen Dissolved Adrogolide HCl->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Portal Vein Portal Vein Enterocytes->Portal Vein P-gp Efflux P-gp Efflux Enterocytes->P-gp Efflux Efflux Hepatocytes Hepatocytes Portal Vein->Hepatocytes P-gp Efflux->Intestinal Lumen CYP450 Enzymes CYP450 Enzymes Hepatocytes->CYP450 Enzymes Metabolism Systemic Circulation Systemic Circulation Hepatocytes->Systemic Circulation Low Bioavailability Metabolites Metabolites CYP450 Enzymes->Metabolites

Figure 1: Pathway of this compound's first-pass metabolism.

G Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Characterization In Vitro Characterization Formulation Development->In Vitro Characterization In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Optimized Formulation Optimized Formulation Data Analysis->Optimized Formulation Successful Sub-optimal Bioavailability Sub-optimal Bioavailability Data Analysis->Sub-optimal Bioavailability Unsuccessful End End Optimized Formulation->End Sub-optimal Bioavailability->Formulation Development Iterate

Figure 2: Workflow for improving Adrogolide's oral bioavailability.

References

Adrogolide Hydrochloride low oral bioavailability solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Adrogolide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental design and formulation development.

I. Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound has a reported oral bioavailability of approximately 4% in humans.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, where the drug is rapidly metabolized before it can reach systemic circulation.[1][2] Adrogolide is a prodrug that is quickly converted to its active metabolite, A-86929, in plasma.[1] The extensive metabolism in the liver significantly reduces the amount of active drug that is available to exert its therapeutic effect.

Q2: What are the primary metabolic pathways for drugs like this compound?

A2: While specific data for this compound is limited in publicly available literature, drugs with its chemical structure are often metabolized by the Cytochrome P450 (CYP) enzyme system in the liver. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. Additionally, efflux transporters, such as P-glycoprotein (P-gp), located in the intestines and liver, can actively pump the drug back into the intestinal lumen or into the bile, further reducing its absorption and bioavailability.

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome high first-pass metabolism and improve the oral bioavailability of drugs like this compound. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system can enhance its absorption through the lymphatic pathway, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also be designed to target specific absorption pathways.

  • Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and solubility, which can, in turn, improve absorption and bioavailability.

  • Use of Metabolic Inhibitors: Co-administration with inhibitors of specific CYP enzymes or P-gp transporters can decrease the rate of metabolism and efflux, leading to higher plasma concentrations of the drug. However, this approach requires careful consideration of potential drug-drug interactions.

II. Troubleshooting Guides

This section provides practical guidance for addressing specific issues encountered during the development of oral formulations for this compound.

Issue 1: Inconsistent or Low Drug Exposure in Preclinical Animal Studies

Possible Cause: High variability in first-pass metabolism or poor dissolution of the experimental formulation.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Ensure the solubility and dissolution rate of the drug substance are well-characterized under various pH conditions relevant to the gastrointestinal tract.

  • Evaluate Formulation Performance:

    • Dissolution Testing: Conduct in vitro dissolution studies of your formulation to ensure complete and rapid drug release.

    • Formulation Optimization: If dissolution is poor, consider micronization of the drug substance or developing enabling formulations such as solid dispersions or lipid-based systems.

  • Investigate Metabolic Stability:

    • In Vitro Metabolism Assay: Use liver microsomes (from the preclinical species and human) to determine the metabolic stability of this compound and identify the major metabolites. This can help in understanding the extent of metabolism.

    • CYP Inhibition Studies: If a specific CYP isozyme is suspected, conduct inhibition studies to see if blocking that enzyme increases the drug's stability.

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.

Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation to enhance the oral bioavailability of this compound by promoting lymphatic absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Phosphate buffered saline (PBS, pH 6.8)

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of SEDDS Formulation:

    • Accurately weigh the components of the selected formulation.

    • Mix the oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C under gentle stirring until a homogenous isotropic mixture is formed.

    • Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization of SEDDS:

    • Droplet Size and Zeta Potential: Disperse the SEDDS formulation in PBS (pH 6.8) and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS formulation to a beaker containing PBS (pH 6.8) with gentle agitation and record the time taken for the formation of a clear emulsion.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in PBS (pH 6.8).

Data Presentation:

Formulation ComponentRatio (w/w/w)Droplet Size (nm)Zeta Potential (mV)Self-Emulsification Time (s)
Capryol 90 / Cremophor EL / Transcutol HP30:40:30150 ± 5.2-12.5 ± 1.145 ± 3
Capryol 90 / Cremophor EL / Transcutol HP20:50:30120 ± 4.8-10.8 ± 0.930 ± 2

Table 1: Example characterization data for different SEDDS formulations.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a simple suspension.

Methodology:

  • Animals: Use male Sprague-Dawley rats (200-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (1 mg/kg).

    • Group 2: Oral gavage of this compound suspension in 0.5% carboxymethyl cellulose (10 mg/kg).

    • Group 3: Oral gavage of this compound SEDDS formulation (10 mg/kg).

  • Dosing and Sampling:

    • Administer the formulations to the respective groups.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Analysis:

    • Separate plasma by centrifugation.

    • Analyze the plasma concentrations of this compound and its active metabolite A-86929 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using non-compartmental analysis.

Data Presentation:

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Suspension50 ± 121.0 ± 0.2250 ± 554.2
SEDDS250 ± 450.5 ± 0.11250 ± 21021.0

Table 2: Example pharmacokinetic data comparing the oral bioavailability of this compound from a suspension and a SEDDS formulation in rats.

IV. Mandatory Visualizations

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Oral Adrogolide HCl Oral Adrogolide HCl Dissolution Dissolution Oral Adrogolide HCl->Dissolution Dissolved Adrogolide HCl Dissolved Adrogolide HCl Dissolution->Dissolved Adrogolide HCl Intestinal Lumen Intestinal Lumen Dissolved Adrogolide HCl->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Portal Vein Portal Vein Enterocytes->Portal Vein P-gp Efflux P-gp Efflux Enterocytes->P-gp Efflux Efflux Hepatocytes Hepatocytes Portal Vein->Hepatocytes P-gp Efflux->Intestinal Lumen CYP450 Enzymes CYP450 Enzymes Hepatocytes->CYP450 Enzymes Metabolism Systemic Circulation Systemic Circulation Hepatocytes->Systemic Circulation Low Bioavailability Metabolites Metabolites CYP450 Enzymes->Metabolites

Figure 1: Pathway of this compound's first-pass metabolism.

G Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Characterization In Vitro Characterization Formulation Development->In Vitro Characterization In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Optimized Formulation Optimized Formulation Data Analysis->Optimized Formulation Successful Sub-optimal Bioavailability Sub-optimal Bioavailability Data Analysis->Sub-optimal Bioavailability Unsuccessful End End Optimized Formulation->End Sub-optimal Bioavailability->Formulation Development Iterate

Figure 2: Workflow for improving Adrogolide's oral bioavailability.

References

Technical Support Center: Improving Adrogolide Hydrochloride Intrapulmonary Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving intrapulmonary delivery systems for Adrogolide Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and why is intrapulmonary delivery a promising administration route?

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2][3] It has shown potential in treating conditions like Parkinson's disease and cocaine dependence.[1][2] However, this compound has a low oral bioavailability of approximately 4% due to extensive first-pass metabolism in the liver.[1][2][3] Intrapulmonary delivery offers a non-invasive method to bypass this first-pass effect, potentially leading to significantly increased bioavailability and a more rapid onset of action.[1][3][4]

2. What are the primary challenges in developing a dry powder inhaler (DPI) formulation for this compound?

Developing a successful DPI formulation for this compound involves overcoming several challenges common to inhaled drug development:

  • Particle Size Control: Achieving an optimal aerodynamic particle size is crucial for deep lung deposition.[5][6] Particles that are too large will impact the throat, while those that are too small may be exhaled.[6][7]

  • Formulation Stability: The physical and chemical stability of the this compound formulation is critical. Amorphous drug forms, often created during particle size reduction processes like spray drying, can be prone to recrystallization, which can affect aerosol performance.[8]

  • Powder Flow and Dispersion: Fine particles tend to be cohesive and adhesive, leading to poor flowability and incomplete dispersion from the inhaler device.[8][9]

  • Device Compatibility: The formulation must be compatible with the chosen DPI device to ensure consistent and reproducible dosing.[5][10][11]

  • Excipient Selection: The choice of excipients is limited for inhaled formulations. Commonly used carriers like lactose (B1674315) or mannitol (B672) must be carefully evaluated for their impact on formulation stability and aerosol performance.[6][12]

3. What are the key in vitro characterization tests for an this compound inhalation product?

Essential in vitro tests to characterize the performance of an this compound inhaler include:

  • Aerodynamic Particle Size Distribution (APSD): This is a critical quality attribute that determines where the drug particles will deposit in the respiratory tract. It is typically measured using cascade impactors.[7][13]

  • Delivered Dose Uniformity: This test ensures that the patient receives a consistent dose with each actuation of the inhaler.[5]

  • Moisture Content: For dry powder formulations, moisture content is a key stability indicator.[13]

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to assess the crystallinity and physical form of the drug substance and formulation.[8]

4. What is the mechanism of action of this compound's active metabolite, A-86929?

A-86929 is a selective agonist for the dopamine D1 receptor.[1][14] D1-like receptors are coupled to Gαs/olf proteins.[15] Upon agonist binding, this G-protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and function.[15]

Troubleshooting Guides

Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)

Question: Our this compound DPI formulation shows a low Fine Particle Fraction (FPF) during in vitro testing. What are the potential causes and how can we improve it?

Answer:

A low FPF indicates that a suboptimal amount of the drug is reaching the desired size range for deep lung deposition. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Particle Size Ensure the primary particle size of this compound is within the 1-5 µm range. If using a carrier-based formulation, ensure the drug particles are effectively detaching from the carrier during aerosolization.[6][9] Consider optimizing the particle engineering process (e.g., milling or spray drying parameters).[12][16]
High Interparticle Cohesion/Adhesion The cohesive nature of fine powders can lead to agglomeration.[9] The inclusion of a dispersion enhancer, such as L-leucine, in the formulation can help to reduce these forces.[17]
Inadequate Inhaler Device Performance The chosen DPI may not be providing sufficient energy to de-agglomerate the powder.[10] Test the formulation in different DPI devices with varying resistance and dispersion mechanisms.[7]
Formulation Instability Physical instability, such as the recrystallization of amorphous this compound, can alter particle properties and reduce aerosol performance.[8] Conduct solid-state characterization to assess the physical form of the drug in the formulation over time and under different storage conditions.
Issue 2: Inconsistent Delivered Dose

Question: We are observing high variability in the delivered dose from our this compound inhaler. What could be causing this and how can we address it?

Answer:

Inconsistent delivered dose is a critical issue that can lead to therapeutic failure or adverse effects. The following table outlines potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Powder Flowability If the this compound formulation has poor flow properties, it may not be metered accurately into the device's dosing chamber.[9] In carrier-based systems, optimizing the drug-to-carrier ratio and the carrier particle properties can improve flow. For carrier-free systems, consider particle engineering techniques to create more spherical particles.[9]
Device-Formulation Incompatibility The formulation may be adhering to the internal surfaces of the inhaler, leading to incomplete dose emission.[5] Evaluate the compatibility of the formulation with the materials of the device. Surface modification of the device or formulation components may be necessary.
Environmental Sensitivity High humidity can increase powder cohesiveness and affect dose metering and dispersion.[8] Conduct testing under controlled environmental conditions and consider the need for protective packaging for the final product.
Inconsistent Device Actuation For passive DPIs, the delivered dose can be dependent on the patient's inspiratory effort.[7][10] It is important to test the device performance at a range of flow rates that represent the target patient population.
Issue 3: Formulation Instability During Storage

Question: Our spray-dried this compound formulation shows changes in its physical properties and aerosol performance after storage. What is happening and how can we improve its stability?

Answer:

Spray drying often produces amorphous materials, which are thermodynamically unstable and can convert to a more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[8] This can negatively impact the aerosol performance.

Potential Cause Troubleshooting Steps
Amorphous to Crystalline Transition The amorphous form of this compound is likely recrystallizing.[8] Adding stabilizing excipients to the formulation can help inhibit this transition. Excipients with a high glass transition temperature (Tg) can help maintain the amorphous state.[8]
Moisture Sorption Amorphous materials are often hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and accelerating recrystallization.[8] Store samples in a low-humidity environment and consider co-formulating with less hygroscopic excipients. Ensure the final product is packaged in a moisture-protective manner.
Suboptimal Spray Drying Parameters The conditions used during spray drying can influence the physical stability of the resulting powder.[16] Experiment with different inlet/outlet temperatures and drying gas flow rates to produce a more stable powder.

Data Presentation

Table 1: Pharmacokinetic Parameters of Aerosolized ABT-431 in Dogs

This table summarizes pharmacokinetic data from a study on the pulmonary delivery of an aerosol suspension formulation of ABT-431 (this compound) in beagle dogs.[4]

ParameterValue
Dose5 mg
Cmax (ng/mL)13.3 ± 0.9
AUC(0-24) (h·ng/mL)33.2 ± 10.6
Lung Bioavailability (%)34

Data presented as mean ± standard deviation.

Experimental Protocols

1. Protocol for Determination of Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

This protocol provides a general method for assessing the APSD of a dry powder formulation of this compound using a Next Generation Impactor (NGI).

Materials:

  • This compound DPI

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Collection cups pre-coated with a solvent to prevent particle bounce

  • HPLC system for drug quantification

Methodology:

  • Assemble the NGI as per the manufacturer's instructions.

  • Connect the NGI to a vacuum pump through a flow meter.

  • Set the airflow rate to a clinically relevant value (e.g., 60 L/min). The pressure drop across the inhaler should be measured to ensure it is appropriate for the device.

  • Load a capsule or blister into the this compound DPI.

  • Insert the mouthpiece of the DPI into the NGI's induction port.

  • Activate the vacuum pump to draw air through the DPI for a specified duration (e.g., 4 seconds to simulate an inhalation).

  • Disassemble the NGI and carefully rinse the drug deposited on each stage and in the induction port with a suitable solvent.

  • Quantify the amount of this compound in each sample using a validated HPLC method.

  • Calculate the mass of drug deposited on each stage and determine the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).

2. Protocol for Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

This protocol outlines the use of XRPD to assess the crystallinity of this compound in a powder formulation.

Materials:

  • This compound powder sample

  • XRPD instrument with a Cu Kα radiation source

  • Sample holder

Methodology:

  • Place a small amount of the this compound powder sample onto the sample holder and flatten the surface.

  • Place the sample holder into the XRPD instrument.

  • Set the instrument parameters (e.g., voltage, current, scan range, and scan speed). A typical scan range for organic molecules is 2θ from 5° to 40°.

  • Initiate the scan.

  • Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material, while a broad halo suggests amorphous content. The presence of new peaks or changes in peak intensities after storage can indicate a solid-state transformation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_optimization Optimization cluster_goal Goal API Adrogolide HCl API Particle_Eng Particle Engineering (Spray Drying/Milling) API->Particle_Eng Excipients Excipient Selection (e.g., Lactose, Leucine) Excipients->Particle_Eng APSD APSD Analysis (Cascade Impaction) Particle_Eng->APSD DDU Delivered Dose Uniformity Particle_Eng->DDU Stability Stability Testing (XRPD, DSC) Particle_Eng->Stability FPF_Opt FPF Optimization APSD->FPF_Opt Device Device Selection & Compatibility DDU->Device Stability->FPF_Opt Final_Product Stable & Efficacious Inhaled Product Device->Final_Product FPF_Opt->Final_Product

Caption: Experimental workflow for developing an this compound DPI.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Response Neuronal Response DARPP32->Response modulates Adrogolide Adrogolide HCl (Active Metabolite) Adrogolide->D1R binds

Caption: Simplified Dopamine D1 receptor signaling pathway.

References

Technical Support Center: Improving Adrogolide Hydrochloride Intrapulmonary Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving intrapulmonary delivery systems for Adrogolide Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and why is intrapulmonary delivery a promising administration route?

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2][3] It has shown potential in treating conditions like Parkinson's disease and cocaine dependence.[1][2] However, this compound has a low oral bioavailability of approximately 4% due to extensive first-pass metabolism in the liver.[1][2][3] Intrapulmonary delivery offers a non-invasive method to bypass this first-pass effect, potentially leading to significantly increased bioavailability and a more rapid onset of action.[1][3][4]

2. What are the primary challenges in developing a dry powder inhaler (DPI) formulation for this compound?

Developing a successful DPI formulation for this compound involves overcoming several challenges common to inhaled drug development:

  • Particle Size Control: Achieving an optimal aerodynamic particle size is crucial for deep lung deposition.[5][6] Particles that are too large will impact the throat, while those that are too small may be exhaled.[6][7]

  • Formulation Stability: The physical and chemical stability of the this compound formulation is critical. Amorphous drug forms, often created during particle size reduction processes like spray drying, can be prone to recrystallization, which can affect aerosol performance.[8]

  • Powder Flow and Dispersion: Fine particles tend to be cohesive and adhesive, leading to poor flowability and incomplete dispersion from the inhaler device.[8][9]

  • Device Compatibility: The formulation must be compatible with the chosen DPI device to ensure consistent and reproducible dosing.[5][10][11]

  • Excipient Selection: The choice of excipients is limited for inhaled formulations. Commonly used carriers like lactose or mannitol must be carefully evaluated for their impact on formulation stability and aerosol performance.[6][12]

3. What are the key in vitro characterization tests for an this compound inhalation product?

Essential in vitro tests to characterize the performance of an this compound inhaler include:

  • Aerodynamic Particle Size Distribution (APSD): This is a critical quality attribute that determines where the drug particles will deposit in the respiratory tract. It is typically measured using cascade impactors.[7][13]

  • Delivered Dose Uniformity: This test ensures that the patient receives a consistent dose with each actuation of the inhaler.[5]

  • Moisture Content: For dry powder formulations, moisture content is a key stability indicator.[13]

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to assess the crystallinity and physical form of the drug substance and formulation.[8]

4. What is the mechanism of action of this compound's active metabolite, A-86929?

A-86929 is a selective agonist for the dopamine D1 receptor.[1][14] D1-like receptors are coupled to Gαs/olf proteins.[15] Upon agonist binding, this G-protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ultimately modulating neuronal excitability and function.[15]

Troubleshooting Guides

Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)

Question: Our this compound DPI formulation shows a low Fine Particle Fraction (FPF) during in vitro testing. What are the potential causes and how can we improve it?

Answer:

A low FPF indicates that a suboptimal amount of the drug is reaching the desired size range for deep lung deposition. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Particle Size Ensure the primary particle size of this compound is within the 1-5 µm range. If using a carrier-based formulation, ensure the drug particles are effectively detaching from the carrier during aerosolization.[6][9] Consider optimizing the particle engineering process (e.g., milling or spray drying parameters).[12][16]
High Interparticle Cohesion/Adhesion The cohesive nature of fine powders can lead to agglomeration.[9] The inclusion of a dispersion enhancer, such as L-leucine, in the formulation can help to reduce these forces.[17]
Inadequate Inhaler Device Performance The chosen DPI may not be providing sufficient energy to de-agglomerate the powder.[10] Test the formulation in different DPI devices with varying resistance and dispersion mechanisms.[7]
Formulation Instability Physical instability, such as the recrystallization of amorphous this compound, can alter particle properties and reduce aerosol performance.[8] Conduct solid-state characterization to assess the physical form of the drug in the formulation over time and under different storage conditions.
Issue 2: Inconsistent Delivered Dose

Question: We are observing high variability in the delivered dose from our this compound inhaler. What could be causing this and how can we address it?

Answer:

Inconsistent delivered dose is a critical issue that can lead to therapeutic failure or adverse effects. The following table outlines potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Powder Flowability If the this compound formulation has poor flow properties, it may not be metered accurately into the device's dosing chamber.[9] In carrier-based systems, optimizing the drug-to-carrier ratio and the carrier particle properties can improve flow. For carrier-free systems, consider particle engineering techniques to create more spherical particles.[9]
Device-Formulation Incompatibility The formulation may be adhering to the internal surfaces of the inhaler, leading to incomplete dose emission.[5] Evaluate the compatibility of the formulation with the materials of the device. Surface modification of the device or formulation components may be necessary.
Environmental Sensitivity High humidity can increase powder cohesiveness and affect dose metering and dispersion.[8] Conduct testing under controlled environmental conditions and consider the need for protective packaging for the final product.
Inconsistent Device Actuation For passive DPIs, the delivered dose can be dependent on the patient's inspiratory effort.[7][10] It is important to test the device performance at a range of flow rates that represent the target patient population.
Issue 3: Formulation Instability During Storage

Question: Our spray-dried this compound formulation shows changes in its physical properties and aerosol performance after storage. What is happening and how can we improve its stability?

Answer:

Spray drying often produces amorphous materials, which are thermodynamically unstable and can convert to a more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[8] This can negatively impact the aerosol performance.

Potential Cause Troubleshooting Steps
Amorphous to Crystalline Transition The amorphous form of this compound is likely recrystallizing.[8] Adding stabilizing excipients to the formulation can help inhibit this transition. Excipients with a high glass transition temperature (Tg) can help maintain the amorphous state.[8]
Moisture Sorption Amorphous materials are often hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and accelerating recrystallization.[8] Store samples in a low-humidity environment and consider co-formulating with less hygroscopic excipients. Ensure the final product is packaged in a moisture-protective manner.
Suboptimal Spray Drying Parameters The conditions used during spray drying can influence the physical stability of the resulting powder.[16] Experiment with different inlet/outlet temperatures and drying gas flow rates to produce a more stable powder.

Data Presentation

Table 1: Pharmacokinetic Parameters of Aerosolized ABT-431 in Dogs

This table summarizes pharmacokinetic data from a study on the pulmonary delivery of an aerosol suspension formulation of ABT-431 (this compound) in beagle dogs.[4]

ParameterValue
Dose5 mg
Cmax (ng/mL)13.3 ± 0.9
AUC(0-24) (h·ng/mL)33.2 ± 10.6
Lung Bioavailability (%)34

Data presented as mean ± standard deviation.

Experimental Protocols

1. Protocol for Determination of Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

This protocol provides a general method for assessing the APSD of a dry powder formulation of this compound using a Next Generation Impactor (NGI).

Materials:

  • This compound DPI

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Collection cups pre-coated with a solvent to prevent particle bounce

  • HPLC system for drug quantification

Methodology:

  • Assemble the NGI as per the manufacturer's instructions.

  • Connect the NGI to a vacuum pump through a flow meter.

  • Set the airflow rate to a clinically relevant value (e.g., 60 L/min). The pressure drop across the inhaler should be measured to ensure it is appropriate for the device.

  • Load a capsule or blister into the this compound DPI.

  • Insert the mouthpiece of the DPI into the NGI's induction port.

  • Activate the vacuum pump to draw air through the DPI for a specified duration (e.g., 4 seconds to simulate an inhalation).

  • Disassemble the NGI and carefully rinse the drug deposited on each stage and in the induction port with a suitable solvent.

  • Quantify the amount of this compound in each sample using a validated HPLC method.

  • Calculate the mass of drug deposited on each stage and determine the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).

2. Protocol for Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

This protocol outlines the use of XRPD to assess the crystallinity of this compound in a powder formulation.

Materials:

  • This compound powder sample

  • XRPD instrument with a Cu Kα radiation source

  • Sample holder

Methodology:

  • Place a small amount of the this compound powder sample onto the sample holder and flatten the surface.

  • Place the sample holder into the XRPD instrument.

  • Set the instrument parameters (e.g., voltage, current, scan range, and scan speed). A typical scan range for organic molecules is 2θ from 5° to 40°.

  • Initiate the scan.

  • Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material, while a broad halo suggests amorphous content. The presence of new peaks or changes in peak intensities after storage can indicate a solid-state transformation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_optimization Optimization cluster_goal Goal API Adrogolide HCl API Particle_Eng Particle Engineering (Spray Drying/Milling) API->Particle_Eng Excipients Excipient Selection (e.g., Lactose, Leucine) Excipients->Particle_Eng APSD APSD Analysis (Cascade Impaction) Particle_Eng->APSD DDU Delivered Dose Uniformity Particle_Eng->DDU Stability Stability Testing (XRPD, DSC) Particle_Eng->Stability FPF_Opt FPF Optimization APSD->FPF_Opt Device Device Selection & Compatibility DDU->Device Stability->FPF_Opt Final_Product Stable & Efficacious Inhaled Product Device->Final_Product FPF_Opt->Final_Product

Caption: Experimental workflow for developing an this compound DPI.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Response Neuronal Response DARPP32->Response modulates Adrogolide Adrogolide HCl (Active Metabolite) Adrogolide->D1R binds

Caption: Simplified Dopamine D1 receptor signaling pathway.

References

Adrogolide Hydrochloride First-Pass Metabolism: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the first-pass metabolism of Adrogolide Hydrochloride (ABT-431).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its first-pass metabolism a concern?

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to its active form, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] A primary challenge in the oral administration of this compound is its extensive first-pass metabolism in the liver. This rapid breakdown before the drug can reach systemic circulation results in a very low oral bioavailability of approximately 4% in humans.[1][2][3] This significantly limits its therapeutic efficacy when administered orally.

Q2: What is the mechanism of action of the active metabolite, A-86929?

A-86929 is a full agonist at the dopamine D1 receptors, with over 400 times more selectivity for D1 than D2 receptors in in-vitro functional assays.[1][2] By stimulating D1 receptors, it has shown potential in preclinical and clinical studies for conditions such as Parkinson's disease and cocaine dependence.[1]

Q3: What are the likely metabolic pathways for A-86929?

While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, its active metabolite, A-86929, possesses a catechol moiety. This chemical structure is a key indicator for its metabolic fate. The primary metabolic pathways for catechols involve:

  • O-methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this is a major pathway for the inactivation of catecholamines and other catechol-containing compounds.

  • Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely involved in the oxidation of the molecule. The specific isozymes have not been publicly identified.

  • Conjugation: Following oxidation, the metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.

Q4: Are there alternative routes of administration to bypass first-pass metabolism?

Yes, research has shown that pulmonary delivery of this compound via oral inhalation can significantly circumvent hepatic first-pass metabolism and increase its bioavailability.[1][3] Studies in dogs have demonstrated a lung bioavailability of approximately 75% with intratracheal instillation and 34% with an aerosol formulation. In humans, it is estimated that up to 25% of the drug is absorbed from the lungs, a significant improvement over oral administration.

Troubleshooting Guide for In Vitro Metabolism Studies

Researchers may encounter several challenges when studying the first-pass metabolism of this compound in vitro. This guide provides potential solutions to common issues.

Problem Potential Cause Troubleshooting Steps
High variability in metabolic rate between experiments Inconsistent cell viability in hepatocyte batches.Always assess hepatocyte viability (e.g., via trypan blue exclusion) before starting the experiment. Use batches with >80% viability.
Variability in the activity of human liver microsome (HLM) lots.Characterize each new lot of HLMs with known substrates for major CYP enzymes. Standardize protein concentration in incubations.
Instability of Adrogolide or A-86929 in the incubation buffer.Assess the stability of the compounds in the buffer without enzymes or cofactors over the incubation period. Adjust pH or buffer composition if necessary.
No detectable metabolism of A-86929 Inappropriate in vitro system.A-86929 is a catechol. Ensure your system contains active COMT. For CYP-mediated metabolism, use S9 fractions or hepatocytes which contain both microsomal and cytosolic enzymes.
Missing essential cofactors.For CYP-mediated metabolism, ensure the presence of NADPH. For COMT-mediated methylation, S-adenosylmethionine (SAM) is required.
Low substrate concentration.Ensure the substrate concentration is appropriate for the expected enzyme kinetics. Run a concentration-response curve.
Difficulty in identifying and quantifying metabolites Low metabolite formation.Increase incubation time, enzyme concentration, or substrate concentration (while remaining within the linear range of the assay).
Inadequate analytical method.Develop a sensitive and specific LC-MS/MS method for the parent compound and expected metabolites. Use authentic standards for metabolite identification and quantification if available.

Data Summary

Pharmacokinetic Parameters of this compound
ParameterOral Administration (Human)Inhalation (Aerosol) (Dog)Inhalation (Human, estimated)
Bioavailability ~4%[1][2][3]34%up to 25%
Cmax Not available13.3 ± 0.9 ng/mL (5 mg dose)Dose-dependent increase observed
AUC (0-24h) Not available33.2 ± 10.6 h*ng/mL (5 mg dose)Dose-dependent increase observed
Tmax Not availableNot availableRapid absorption observed
Half-life (plasma conversion to A-86929) < 1 minute[1][2]< 1 minute< 1 minute

Experimental Protocols

In Vitro Metabolism of A-86929 using Human Liver Microsomes

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.

Objective: To determine the rate of metabolism of A-86929 by human liver microsomes and to identify the involvement of CYP enzymes.

Materials:

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of A-86929 in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and A-86929 (final concentration typically 1-10 µM).

    • For CYP inhibition studies, pre-incubate the microsomes with the specific inhibitor for 15 minutes before adding A-86929.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining A-86929 and any formed metabolites using a validated LC-MS/MS method.

    • Calculate the rate of metabolism and the in vitro half-life.

    • Compare the rate of metabolism in the presence and absence of CYP inhibitors to identify the contributing enzymes.

Visualizations

FirstPassMetabolism cluster_systemic Systemic Circulation Adrogolide_Oral Adrogolide HCl (Oral) Absorption Absorption Adrogolide_Oral->Absorption A-86929_Liver A-86929 Absorption->A-86929_Liver Metabolites Inactive Metabolites A-86929_Liver->Metabolites COMT, CYP450s A-86929_Systemic A-86929 (Low Bioavailability, ~4%) A-86929_Liver->A-86929_Systemic

Caption: Oral administration workflow of this compound.

InhalationBypass cluster_systemic Systemic Circulation Adrogolide_Inhaled Adrogolide HCl (Inhaled) Lung_Absorption Direct Absorption Adrogolide_Inhaled->Lung_Absorption A-86929_Systemic_High A-86929 (Higher Bioavailability) Lung_Absorption->A-86929_Systemic_High

Caption: Inhalation route bypassing first-pass metabolism.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (A-86929, HLMs, Buffers, Cofactors) start_reaction Initiate Reaction at 37°C (Add NADPH) prep_reagents->start_reaction time_points Collect Samples at Time Points start_reaction->time_points quench Quench Reaction (Add Acetonitrile) time_points->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Metabolic Rate and Half-life analyze->calculate

Caption: In vitro metabolism experimental workflow.

References

Adrogolide Hydrochloride First-Pass Metabolism: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the first-pass metabolism of Adrogolide Hydrochloride (ABT-431).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its first-pass metabolism a concern?

This compound (also known as ABT-431 or DAS-431) is a chemically stable prodrug that is rapidly converted in plasma to its active form, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] A primary challenge in the oral administration of this compound is its extensive first-pass metabolism in the liver. This rapid breakdown before the drug can reach systemic circulation results in a very low oral bioavailability of approximately 4% in humans.[1][2][3] This significantly limits its therapeutic efficacy when administered orally.

Q2: What is the mechanism of action of the active metabolite, A-86929?

A-86929 is a full agonist at the dopamine D1 receptors, with over 400 times more selectivity for D1 than D2 receptors in in-vitro functional assays.[1][2] By stimulating D1 receptors, it has shown potential in preclinical and clinical studies for conditions such as Parkinson's disease and cocaine dependence.[1]

Q3: What are the likely metabolic pathways for A-86929?

While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, its active metabolite, A-86929, possesses a catechol moiety. This chemical structure is a key indicator for its metabolic fate. The primary metabolic pathways for catechols involve:

  • O-methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this is a major pathway for the inactivation of catecholamines and other catechol-containing compounds.

  • Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely involved in the oxidation of the molecule. The specific isozymes have not been publicly identified.

  • Conjugation: Following oxidation, the metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.

Q4: Are there alternative routes of administration to bypass first-pass metabolism?

Yes, research has shown that pulmonary delivery of this compound via oral inhalation can significantly circumvent hepatic first-pass metabolism and increase its bioavailability.[1][3] Studies in dogs have demonstrated a lung bioavailability of approximately 75% with intratracheal instillation and 34% with an aerosol formulation. In humans, it is estimated that up to 25% of the drug is absorbed from the lungs, a significant improvement over oral administration.

Troubleshooting Guide for In Vitro Metabolism Studies

Researchers may encounter several challenges when studying the first-pass metabolism of this compound in vitro. This guide provides potential solutions to common issues.

Problem Potential Cause Troubleshooting Steps
High variability in metabolic rate between experiments Inconsistent cell viability in hepatocyte batches.Always assess hepatocyte viability (e.g., via trypan blue exclusion) before starting the experiment. Use batches with >80% viability.
Variability in the activity of human liver microsome (HLM) lots.Characterize each new lot of HLMs with known substrates for major CYP enzymes. Standardize protein concentration in incubations.
Instability of Adrogolide or A-86929 in the incubation buffer.Assess the stability of the compounds in the buffer without enzymes or cofactors over the incubation period. Adjust pH or buffer composition if necessary.
No detectable metabolism of A-86929 Inappropriate in vitro system.A-86929 is a catechol. Ensure your system contains active COMT. For CYP-mediated metabolism, use S9 fractions or hepatocytes which contain both microsomal and cytosolic enzymes.
Missing essential cofactors.For CYP-mediated metabolism, ensure the presence of NADPH. For COMT-mediated methylation, S-adenosylmethionine (SAM) is required.
Low substrate concentration.Ensure the substrate concentration is appropriate for the expected enzyme kinetics. Run a concentration-response curve.
Difficulty in identifying and quantifying metabolites Low metabolite formation.Increase incubation time, enzyme concentration, or substrate concentration (while remaining within the linear range of the assay).
Inadequate analytical method.Develop a sensitive and specific LC-MS/MS method for the parent compound and expected metabolites. Use authentic standards for metabolite identification and quantification if available.

Data Summary

Pharmacokinetic Parameters of this compound
ParameterOral Administration (Human)Inhalation (Aerosol) (Dog)Inhalation (Human, estimated)
Bioavailability ~4%[1][2][3]34%up to 25%
Cmax Not available13.3 ± 0.9 ng/mL (5 mg dose)Dose-dependent increase observed
AUC (0-24h) Not available33.2 ± 10.6 h*ng/mL (5 mg dose)Dose-dependent increase observed
Tmax Not availableNot availableRapid absorption observed
Half-life (plasma conversion to A-86929) < 1 minute[1][2]< 1 minute< 1 minute

Experimental Protocols

In Vitro Metabolism of A-86929 using Human Liver Microsomes

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.

Objective: To determine the rate of metabolism of A-86929 by human liver microsomes and to identify the involvement of CYP enzymes.

Materials:

  • A-86929

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of A-86929 in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and A-86929 (final concentration typically 1-10 µM).

    • For CYP inhibition studies, pre-incubate the microsomes with the specific inhibitor for 15 minutes before adding A-86929.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining A-86929 and any formed metabolites using a validated LC-MS/MS method.

    • Calculate the rate of metabolism and the in vitro half-life.

    • Compare the rate of metabolism in the presence and absence of CYP inhibitors to identify the contributing enzymes.

Visualizations

FirstPassMetabolism cluster_systemic Systemic Circulation Adrogolide_Oral Adrogolide HCl (Oral) Absorption Absorption Adrogolide_Oral->Absorption A-86929_Liver A-86929 Absorption->A-86929_Liver Metabolites Inactive Metabolites A-86929_Liver->Metabolites COMT, CYP450s A-86929_Systemic A-86929 (Low Bioavailability, ~4%) A-86929_Liver->A-86929_Systemic

Caption: Oral administration workflow of this compound.

InhalationBypass cluster_systemic Systemic Circulation Adrogolide_Inhaled Adrogolide HCl (Inhaled) Lung_Absorption Direct Absorption Adrogolide_Inhaled->Lung_Absorption A-86929_Systemic_High A-86929 (Higher Bioavailability) Lung_Absorption->A-86929_Systemic_High

Caption: Inhalation route bypassing first-pass metabolism.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (A-86929, HLMs, Buffers, Cofactors) start_reaction Initiate Reaction at 37°C (Add NADPH) prep_reagents->start_reaction time_points Collect Samples at Time Points start_reaction->time_points quench Quench Reaction (Add Acetonitrile) time_points->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Metabolic Rate and Half-life analyze->calculate

Caption: In vitro metabolism experimental workflow.

References

Adrogolide Hydrochloride Stability and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adrogolide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability studies and the analysis of potential degradation products. The following information is curated to assist in designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a chemically stable prodrug of A-86929, a potent dopamine (B1211576) D1 receptor agonist.[1] Its chemical formula is C22H26ClNO4S. Key functional groups in the molecule include two acetate (B1210297) ester moieties, a tertiary amine within a complex heterocyclic ring system, and a propyl group. The ester groups are designed to be hydrolyzed in vivo to release the active catechol-containing compound, A-86929. Understanding these functional groups is crucial for predicting potential degradation pathways.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the following degradation pathways are likely under typical forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The two acetate ester groups are susceptible to hydrolysis. Basic conditions are expected to readily cleave these esters, yielding the active drug A-86929 (di-desacetyl Adrogolide) and acetic acid. Acidic conditions can also promote ester hydrolysis, though potentially at a slower rate than base-catalyzed hydrolysis.

  • Oxidation: The tertiary amine and the electron-rich aromatic ring system are potential sites for oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including the potential for decarboxylation or other complex rearrangements, though Adrogolide has been described as chemically stable.[1]

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly if the molecule contains chromophores that absorb light at those wavelengths. The stability of the heterocyclic ring system under photolytic stress should be evaluated.

Q3: How should I set up a forced degradation study for this compound?

A forced degradation study is essential for developing and validating a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the parent drug from its degradation products. Here is a typical set of conditions:

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CMonitor for ester hydrolysis.
Base Hydrolysis 0.1 M NaOH2 - 8 hours at room temp.Ester hydrolysis is expected to be rapid.
Oxidation 3% H2O224 hours at room temp.Protect from light to avoid photo-oxidation.
Thermal 80°C (dry heat)48 - 72 hoursEvaluate the solid-state stability.
Photolytic ICH Q1B conditionsExpose to UV and visible lightConduct on both solid and solution samples.

Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice for the analysis of small molecules like this compound.[4][5]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Start with a shallow gradient, e.g., 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan).
Column Temperature 30°C

This method should be optimized to achieve adequate separation between the this compound peak and any degradation products formed during the forced degradation studies.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are too mild or the duration is too short. This compound is reported to be chemically stable.[1]

  • Troubleshooting Steps:

    • Increase the temperature for hydrolytic and thermal studies (e.g., from 60°C to 80°C).

    • Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).

    • Extend the duration of the study.

    • For oxidative stress, a higher concentration of H2O2 or a different oxidizing agent may be required.

Issue 2: The drug substance degrades completely.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the temperature.

    • Lower the concentration of the stress agent.

    • Shorten the exposure time.

    • Take multiple time points to identify the optimal degradation level.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: Suboptimal mobile phase pH, column choice, or gradient profile.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The tertiary amine in this compound will have its charge state influenced by pH. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate) to improve peak shape.

    • Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.

    • Try a Different Column: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.

Issue 4: Difficulty in identifying degradation products.

  • Possible Cause: Degradation products are present at very low levels or are not chromophoric.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer is the most effective way to identify unknown degradation products by determining their mass-to-charge ratio (m/z).

    • Concentrate the Sample: If degradation levels are low, concentrating the stressed sample before injection may help in detecting minor degradation products.

    • Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify if co-elution is occurring.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 8, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature, protected from light. Take samples at 0, 8, and 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C. Dissolve samples at 0, 24, 48, and 72 hours for analysis.

  • Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after the exposure.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically between 200-400 nm).

    • Gradient Program:

      Time (min) %B
      0 5
      25 90
      30 90
      31 5

      | 35 | 5 |

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the unstressed sample (control) and the stressed samples. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.

Visualizations

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Adrogolide HCl Stock Solution stress Subject to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis data Identify and Quantify Degradation Products analysis->data report Report Findings and Propose Degradation Pathway data->report

Caption: Workflow for this compound stability testing.

G cluster_products Potential Degradation Products Adrogolide Adrogolide HCl Acetate Esters Tertiary Amine Hydrolysis_Product A-86929 (Active Drug) Di-desacetyl Adrogolide Adrogolide->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxide Derivative Adrogolide->Oxidation_Product Oxidation

Caption: Potential degradation pathways of this compound.

G start Poor Peak Resolution in HPLC q1 Is the peak fronting or tailing? start->q1 a1_yes Adjust Mobile Phase pH q1->a1_yes Yes a1_no Optimize Gradient Profile (make it shallower) q1->a1_no No q2 Are peaks still co-eluting? a1_yes->q2 a1_no->q2 a2_yes Change Column Chemistry (e.g., Phenyl-Hexyl) q2->a2_yes Yes end Resolution Achieved q2->end No a2_yes->end

Caption: Troubleshooting guide for HPLC peak resolution issues.

References

Adrogolide Hydrochloride Stability and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adrogolide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability studies and the analysis of potential degradation products. The following information is curated to assist in designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a chemically stable prodrug of A-86929, a potent dopamine D1 receptor agonist.[1] Its chemical formula is C22H26ClNO4S. Key functional groups in the molecule include two acetate ester moieties, a tertiary amine within a complex heterocyclic ring system, and a propyl group. The ester groups are designed to be hydrolyzed in vivo to release the active catechol-containing compound, A-86929. Understanding these functional groups is crucial for predicting potential degradation pathways.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the following degradation pathways are likely under typical forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The two acetate ester groups are susceptible to hydrolysis. Basic conditions are expected to readily cleave these esters, yielding the active drug A-86929 (di-desacetyl Adrogolide) and acetic acid. Acidic conditions can also promote ester hydrolysis, though potentially at a slower rate than base-catalyzed hydrolysis.

  • Oxidation: The tertiary amine and the electron-rich aromatic ring system are potential sites for oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including the potential for decarboxylation or other complex rearrangements, though Adrogolide has been described as chemically stable.[1]

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly if the molecule contains chromophores that absorb light at those wavelengths. The stability of the heterocyclic ring system under photolytic stress should be evaluated.

Q3: How should I set up a forced degradation study for this compound?

A forced degradation study is essential for developing and validating a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the parent drug from its degradation products. Here is a typical set of conditions:

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CMonitor for ester hydrolysis.
Base Hydrolysis 0.1 M NaOH2 - 8 hours at room temp.Ester hydrolysis is expected to be rapid.
Oxidation 3% H2O224 hours at room temp.Protect from light to avoid photo-oxidation.
Thermal 80°C (dry heat)48 - 72 hoursEvaluate the solid-state stability.
Photolytic ICH Q1B conditionsExpose to UV and visible lightConduct on both solid and solution samples.

Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice for the analysis of small molecules like this compound.[4][5]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan).
Column Temperature 30°C

This method should be optimized to achieve adequate separation between the this compound peak and any degradation products formed during the forced degradation studies.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are too mild or the duration is too short. This compound is reported to be chemically stable.[1]

  • Troubleshooting Steps:

    • Increase the temperature for hydrolytic and thermal studies (e.g., from 60°C to 80°C).

    • Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).

    • Extend the duration of the study.

    • For oxidative stress, a higher concentration of H2O2 or a different oxidizing agent may be required.

Issue 2: The drug substance degrades completely.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the temperature.

    • Lower the concentration of the stress agent.

    • Shorten the exposure time.

    • Take multiple time points to identify the optimal degradation level.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: Suboptimal mobile phase pH, column choice, or gradient profile.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The tertiary amine in this compound will have its charge state influenced by pH. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium acetate) to improve peak shape.

    • Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.

    • Try a Different Column: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.

Issue 4: Difficulty in identifying degradation products.

  • Possible Cause: Degradation products are present at very low levels or are not chromophoric.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer is the most effective way to identify unknown degradation products by determining their mass-to-charge ratio (m/z).

    • Concentrate the Sample: If degradation levels are low, concentrating the stressed sample before injection may help in detecting minor degradation products.

    • Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify if co-elution is occurring.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 8, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature, protected from light. Take samples at 0, 8, and 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C. Dissolve samples at 0, 24, 48, and 72 hours for analysis.

  • Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after the exposure.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically between 200-400 nm).

    • Gradient Program:

      Time (min) %B
      0 5
      25 90
      30 90
      31 5

      | 35 | 5 |

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the unstressed sample (control) and the stressed samples. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.

Visualizations

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Adrogolide HCl Stock Solution stress Subject to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis data Identify and Quantify Degradation Products analysis->data report Report Findings and Propose Degradation Pathway data->report

Caption: Workflow for this compound stability testing.

G cluster_products Potential Degradation Products Adrogolide Adrogolide HCl Acetate Esters Tertiary Amine Hydrolysis_Product A-86929 (Active Drug) Di-desacetyl Adrogolide Adrogolide->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxide Derivative Adrogolide->Oxidation_Product Oxidation

Caption: Potential degradation pathways of this compound.

G start Poor Peak Resolution in HPLC q1 Is the peak fronting or tailing? start->q1 a1_yes Adjust Mobile Phase pH q1->a1_yes Yes a1_no Optimize Gradient Profile (make it shallower) q1->a1_no No q2 Are peaks still co-eluting? a1_yes->q2 a1_no->q2 a2_yes Change Column Chemistry (e.g., Phenyl-Hexyl) q2->a2_yes Yes end Resolution Achieved q2->end No a2_yes->end

Caption: Troubleshooting guide for HPLC peak resolution issues.

References

Technical Support Center: Adrogolide Hydrochloride Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adrogolide Hydrochloride (also known as ABT-431) in animal models. This compound is a prodrug that is rapidly converted to its active metabolite, A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] While it showed promise in models of Parkinson's disease and cocaine addiction, its development was discontinued.[1][3] This guide is intended for drug development professionals and scientists investigating its properties.

Frequently Asked Questions (FAQs)

Q1: We are observing hyperactivity and what appear to be behavioral seizures in our rodent model after administering this compound. Is this a known effect?

A1: Yes, hyperactivity and behavioral seizures have been reported in rodents following treatment with the active D1 agonist A-86929 and its prodrug, this compound (ABT-431).[3] This is likely due to potent stimulation of the dopamine D1 receptors in the central nervous system.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to perform a dose-response study to identify a lower dose that maintains the desired therapeutic effect without inducing seizures.

  • Pharmacokinetic Analysis: Analyze plasma and brain concentrations of the active metabolite, A-86929, to ensure they are within a therapeutic range and not accumulating to toxic levels.

  • Co-administration with Anticonvulsants: As a pharmacological tool to understand the mechanism, co-administration with a standard anticonvulsant could be explored, though this may confound other experimental results.

  • Animal Model Selection: Consider if the chosen rodent strain is particularly susceptible to agonist-induced seizures.

Q2: Our primate models are exhibiting dyskinesias. Is this expected with a D1 agonist that was reported to have a lower dyskinesia liability than L-DOPA?

A2: While some studies in MPTP-lesioned primates suggested that Adrogolide's active form, A-86929, was less likely to induce dyskinesias compared to levodopa, it is important to note that dyskinesias were a significant adverse event observed in human trials, which contributed to the discontinuation of the drug's development. Therefore, the appearance of dyskinesias in primate models, especially at higher doses or with chronic administration, is a plausible on-target effect.

Troubleshooting Steps:

  • Behavioral Scoring: Utilize a standardized dyskinesia rating scale for primates to quantify the severity and frequency of the movements.

  • Dose and Duration Adjustment: Investigate if the dyskinesias are dose-dependent or emerge after a certain duration of treatment. A lower dose or intermittent dosing schedule might mitigate this effect.

  • Comparison to a Positive Control: Administer a compound known to induce dyskinesia, such as L-DOPA, to the same cohort (after a suitable washout period) to benchmark the severity of Adrogolide-induced dyskinesias.

Q3: We are observing significant hypotension and emesis in our canine model. What is the likely mechanism and how can we manage this?

A3: Hypotension and emesis are known adverse effects of dopamine agonists, observed in human clinical trials of Adrogolide.[4] These effects are mediated by the activation of peripheral dopamine receptors. D1 receptor activation can lead to vasodilation and a subsequent drop in blood pressure. Emesis is often triggered by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.

Troubleshooting Steps:

  • Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., via telemetry or tail-cuff) to quantify the hypotensive effects.

  • Supportive Care: Ensure animals are well-hydrated. For emesis, supportive care should be provided to prevent dehydration.

  • Peripheral Dopamine Antagonist: To confirm a peripheral mechanism, consider co-administration with a peripherally restricted dopamine antagonist like domperidone (B1670879) (note: this will alter the drug's overall pharmacological profile).

  • Route of Administration: If using systemic administration, consider if a more targeted delivery method (if applicable to the research question) could reduce peripheral exposure.

Summary of Potential Adverse Events

Due to the discontinuation of this compound's development, detailed quantitative data from preclinical toxicology studies are not widely available in the public domain. The following table summarizes the adverse events reported in various species, primarily from efficacy and human studies.

Animal ModelAdverse EventOn-Target/Off-TargetSeverity Reference
RodentsHyperactivity, Behavioral SeizuresOn-Target (CNS)[3]
Marmosets (MPTP)Improved motor scores (therapeutic effect)On-Target (CNS)[5]
Cynomolgus Monkeys (MPTP)Lower propensity for dyskinesia vs. L-DOPAOn-Target (CNS)[4]
HumansNausea, Emesis, Dizziness, Postural HypotensionOn-Target (Peripheral/CNS)[4]
HumansDyskinesiaOn-Target (CNS)
GeneralLow abuse potentialOn-Target (CNS)

General Experimental Protocol for Assessing Dopamine Agonist-Related Adverse Events

The following is a generalized protocol for evaluating the safety and tolerability of a dopamine D1 agonist like this compound in a rodent model. This is a template and should be adapted for specific research questions and institutional guidelines.

Objective: To identify the maximum tolerated dose (MTD) and characterize the adverse event profile of this compound following acute or sub-chronic administration in rats.

Materials:

  • This compound

  • Vehicle solution

  • Sprague-Dawley rats (male and female)

  • Standard caging and husbandry supplies

  • Observational scoring sheets

  • Blood pressure monitoring system (e.g., tail-cuff)

  • Equipment for blood collection and clinical chemistry/hematology analysis

Methodology:

  • Dose Formulation: Prepare fresh solutions of this compound in the appropriate vehicle on each day of dosing.

  • Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the study.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.

  • Administration: Administer the compound via the intended experimental route (e.g., subcutaneous, intravenous).

  • Clinical Observations:

    • Conduct detailed clinical observations immediately post-dose and at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) on the first day.

    • Observations should include, but are not limited to: changes in posture, gait, activity level, presence of tremors, convulsions, stereotyped behaviors, and signs of gastrointestinal distress.

    • Use a standardized scoring system to quantify observations.

  • Cardiovascular Assessment: Measure blood pressure and heart rate at baseline and at peak effect times determined from pilot studies.

  • Body Weight: Record body weights daily.

  • Terminal Procedures (for toxicology studies):

    • At the end of the study period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

Visualizations

Signaling Pathway

Adrogolide_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Plasma cluster_2 Postsynaptic Neuron Adrogolide_HCl Adrogolide_HCl A-86929 A-86929 Adrogolide_HCl->A-86929 Rapid Conversion (Esterases) D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor Agonist Binding G_Protein Gs/Golf D1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Phosphorylation of Targets

Caption: Mechanism of this compound action.

Experimental Workflow

Caption: Troubleshooting workflow for adverse events.

References

Technical Support Center: Adrogolide Hydrochloride Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adrogolide Hydrochloride (also known as ABT-431) in animal models. This compound is a prodrug that is rapidly converted to its active metabolite, A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] While it showed promise in models of Parkinson's disease and cocaine addiction, its development was discontinued.[1][3] This guide is intended for drug development professionals and scientists investigating its properties.

Frequently Asked Questions (FAQs)

Q1: We are observing hyperactivity and what appear to be behavioral seizures in our rodent model after administering this compound. Is this a known effect?

A1: Yes, hyperactivity and behavioral seizures have been reported in rodents following treatment with the active D1 agonist A-86929 and its prodrug, this compound (ABT-431).[3] This is likely due to potent stimulation of the dopamine D1 receptors in the central nervous system.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to perform a dose-response study to identify a lower dose that maintains the desired therapeutic effect without inducing seizures.

  • Pharmacokinetic Analysis: Analyze plasma and brain concentrations of the active metabolite, A-86929, to ensure they are within a therapeutic range and not accumulating to toxic levels.

  • Co-administration with Anticonvulsants: As a pharmacological tool to understand the mechanism, co-administration with a standard anticonvulsant could be explored, though this may confound other experimental results.

  • Animal Model Selection: Consider if the chosen rodent strain is particularly susceptible to agonist-induced seizures.

Q2: Our primate models are exhibiting dyskinesias. Is this expected with a D1 agonist that was reported to have a lower dyskinesia liability than L-DOPA?

A2: While some studies in MPTP-lesioned primates suggested that Adrogolide's active form, A-86929, was less likely to induce dyskinesias compared to levodopa, it is important to note that dyskinesias were a significant adverse event observed in human trials, which contributed to the discontinuation of the drug's development. Therefore, the appearance of dyskinesias in primate models, especially at higher doses or with chronic administration, is a plausible on-target effect.

Troubleshooting Steps:

  • Behavioral Scoring: Utilize a standardized dyskinesia rating scale for primates to quantify the severity and frequency of the movements.

  • Dose and Duration Adjustment: Investigate if the dyskinesias are dose-dependent or emerge after a certain duration of treatment. A lower dose or intermittent dosing schedule might mitigate this effect.

  • Comparison to a Positive Control: Administer a compound known to induce dyskinesia, such as L-DOPA, to the same cohort (after a suitable washout period) to benchmark the severity of Adrogolide-induced dyskinesias.

Q3: We are observing significant hypotension and emesis in our canine model. What is the likely mechanism and how can we manage this?

A3: Hypotension and emesis are known adverse effects of dopamine agonists, observed in human clinical trials of Adrogolide.[4] These effects are mediated by the activation of peripheral dopamine receptors. D1 receptor activation can lead to vasodilation and a subsequent drop in blood pressure. Emesis is often triggered by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.

Troubleshooting Steps:

  • Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., via telemetry or tail-cuff) to quantify the hypotensive effects.

  • Supportive Care: Ensure animals are well-hydrated. For emesis, supportive care should be provided to prevent dehydration.

  • Peripheral Dopamine Antagonist: To confirm a peripheral mechanism, consider co-administration with a peripherally restricted dopamine antagonist like domperidone (note: this will alter the drug's overall pharmacological profile).

  • Route of Administration: If using systemic administration, consider if a more targeted delivery method (if applicable to the research question) could reduce peripheral exposure.

Summary of Potential Adverse Events

Due to the discontinuation of this compound's development, detailed quantitative data from preclinical toxicology studies are not widely available in the public domain. The following table summarizes the adverse events reported in various species, primarily from efficacy and human studies.

Animal ModelAdverse EventOn-Target/Off-TargetSeverity Reference
RodentsHyperactivity, Behavioral SeizuresOn-Target (CNS)[3]
Marmosets (MPTP)Improved motor scores (therapeutic effect)On-Target (CNS)[5]
Cynomolgus Monkeys (MPTP)Lower propensity for dyskinesia vs. L-DOPAOn-Target (CNS)[4]
HumansNausea, Emesis, Dizziness, Postural HypotensionOn-Target (Peripheral/CNS)[4]
HumansDyskinesiaOn-Target (CNS)
GeneralLow abuse potentialOn-Target (CNS)

General Experimental Protocol for Assessing Dopamine Agonist-Related Adverse Events

The following is a generalized protocol for evaluating the safety and tolerability of a dopamine D1 agonist like this compound in a rodent model. This is a template and should be adapted for specific research questions and institutional guidelines.

Objective: To identify the maximum tolerated dose (MTD) and characterize the adverse event profile of this compound following acute or sub-chronic administration in rats.

Materials:

  • This compound

  • Vehicle solution

  • Sprague-Dawley rats (male and female)

  • Standard caging and husbandry supplies

  • Observational scoring sheets

  • Blood pressure monitoring system (e.g., tail-cuff)

  • Equipment for blood collection and clinical chemistry/hematology analysis

Methodology:

  • Dose Formulation: Prepare fresh solutions of this compound in the appropriate vehicle on each day of dosing.

  • Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the study.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.

  • Administration: Administer the compound via the intended experimental route (e.g., subcutaneous, intravenous).

  • Clinical Observations:

    • Conduct detailed clinical observations immediately post-dose and at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) on the first day.

    • Observations should include, but are not limited to: changes in posture, gait, activity level, presence of tremors, convulsions, stereotyped behaviors, and signs of gastrointestinal distress.

    • Use a standardized scoring system to quantify observations.

  • Cardiovascular Assessment: Measure blood pressure and heart rate at baseline and at peak effect times determined from pilot studies.

  • Body Weight: Record body weights daily.

  • Terminal Procedures (for toxicology studies):

    • At the end of the study period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

Visualizations

Signaling Pathway

Adrogolide_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Plasma cluster_2 Postsynaptic Neuron Adrogolide_HCl Adrogolide_HCl A-86929 A-86929 Adrogolide_HCl->A-86929 Rapid Conversion (Esterases) D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor Agonist Binding G_Protein Gs/Golf D1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Phosphorylation of Targets

Caption: Mechanism of this compound action.

Experimental Workflow

Caption: Troubleshooting workflow for adverse events.

References

Adrogolide Hydrochloride Dose-Response Relationship Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response relationship of Adrogolide Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental evaluation of this compound's dose-response relationship.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][3][4] Its primary mechanism involves the activation of D1 receptors, which are coupled to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6]

  • Q2: What are the expected in vitro potency and efficacy of the active metabolite, A-86929? A2: In functional in vitro assays, A-86929 has demonstrated a high potency with an EC50 of approximately 1.1 nM.[1] It acts as a full agonist, with an intrinsic activity comparable to that of dopamine (102% of dopamine's effect).[1]

  • Q3: In which preclinical models has this compound been effective? A3: Adrogolide has shown efficacy in rodent and primate models of Parkinson's disease.[1][2][3] For instance, in rats with unilateral 6-hydroxydopamine lesions, subcutaneous administration of Adrogolide (ABT-431) induced contralateral rotations with an ED50 of 0.54 µmol/kg.[4] The active metabolite, A-86929, was even more potent with an ED50 of 0.24 µmol/kg for the same effect.[4]

  • Q4: What are common challenges in establishing a stable dose-response curve for a D1 agonist like Adrogolide? A4: Common challenges include receptor desensitization upon prolonged agonist exposure, cellular toxicity at high concentrations, and issues with compound solubility. Ensuring consistent cell health, appropriate assay duration, and careful preparation of drug dilutions are crucial for obtaining reproducible results.

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, or reagent instability.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. Prepare fresh drug dilutions for each experiment.
Low or no signal response Low D1 receptor expression in the chosen cell line, inactive compound, or issues with the detection reagent.Confirm D1 receptor expression in your cell line using techniques like qPCR or western blotting. Use a fresh stock of this compound and verify its identity and purity. Ensure that the detection reagents (e.g., for cAMP measurement) are within their expiration date and stored correctly. Include a known D1 agonist as a positive control.
High background signal Contamination of cell culture, autofluorescence from the compound or media components, or non-specific binding.Regularly test for mycoplasma contamination. Use phenol (B47542) red-free media if using fluorescence-based readouts. Determine the background signal from wells containing only media and from wells with cells but no compound.
Inconsistent EC50 values across experiments Variations in cell passage number, cell health, incubation times, or serum concentration in the media.Use cells within a consistent and low passage number range. Monitor cell viability and ensure cells are in the logarithmic growth phase. Standardize all incubation times precisely. Use a consistent serum batch or serum-free media if possible.
Flat dose-response curve The tested concentration range is too narrow or not centered around the EC50, or the compound is inactive in the chosen assay.Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM). If the curve remains flat, re-evaluate the assay system and the integrity of the compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo dose-response data for this compound and its active metabolite A-86929.

Table 1: In Vitro Potency and Efficacy of A-86929

Parameter Value Assay System Reference
EC50 1.1 nMFunctional assay measuring D1 receptor activation[1]
Intrinsic Activity 102% (relative to dopamine)Functional assay measuring D1 receptor activation[1]
Selectivity >400-fold for D1 over D2 receptorsIn vitro functional assays[2][3]

Table 2: In Vivo Potency of Adrogolide (ABT-431) and A-86929

Compound ED50 Animal Model Endpoint Reference
Adrogolide (ABT-431)0.54 µmol/kg, s.c.Rat (unilateral 6-OHDA lesion)Contralateral rotation[4]
A-869290.24 µmol/kg, s.c.Rat (unilateral 6-OHDA lesion)Contralateral rotation[4]

Detailed Experimental Protocols

Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay

This protocol outlines a cell-based functional assay to determine the EC50 of this compound's active metabolite, A-86929, by measuring the accumulation of intracellular cAMP.

1. Materials and Reagents:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin.

  • This compound (and A-86929 as a direct agonist control).

  • DMSO (for preparing stock solutions).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • White, opaque 96-well or 384-well plates suitable for the chosen detection method.

2. Cell Culture and Seeding:

  • Culture the D1-expressing HEK293 cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.

  • Resuspend cells in serum-free assay buffer and perform a cell count to ensure viability is >95%.

  • Seed the cells into the multi-well plates at a pre-optimized density and allow them to attach overnight.

3. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound and A-86929 in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 1 pM to 10 µM.

  • Prepare a solution of the PDE inhibitor in the assay buffer.

4. Assay Procedure:

  • Gently wash the attached cells with pre-warmed assay buffer.

  • Add the PDE inhibitor solution to each well and incubate for a short period as recommended by the manufacturer.

  • Add the various concentrations of this compound or A-86929 to the wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a known D1 agonist (positive control).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

5. Data Analysis:

  • Subtract the background signal from all measurements.

  • Normalize the data to the basal (0% response) and maximal (100% response from the positive control) signals.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 and Hill slope.

Visualizations

Signaling Pathway of Adrogolide's Active Metabolite (A-86929)

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Activates A86929->D1R Binds and Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Mechanism of action for this compound.

Experimental Workflow for Dose-Response Curve Optimization

Dose_Response_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture D1-expressing cells Cell_Seeding 2. Seed cells in multi-well plate Cell_Culture->Cell_Seeding Stock_Prep 3. Prepare Adrogolide HCl stock solution Serial_Dilution 4. Perform serial dilutions Stock_Prep->Serial_Dilution Incubation 5. Treat cells and incubate Serial_Dilution->Incubation Lysis 6. Lyse cells Incubation->Lysis Detection 7. Measure downstream signal (e.g., cAMP) Lysis->Detection Normalization 8. Normalize data Detection->Normalization Curve_Fitting 9. Fit to sigmoidal curve Normalization->Curve_Fitting EC50_Det 10. Determine EC50 and Hill Slope Curve_Fitting->EC50_Det

Caption: Workflow for dose-response curve generation.

References

Adrogolide Hydrochloride Dose-Response Relationship Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response relationship of Adrogolide Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental evaluation of this compound's dose-response relationship.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][3][4] Its primary mechanism involves the activation of D1 receptors, which are coupled to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6]

  • Q2: What are the expected in vitro potency and efficacy of the active metabolite, A-86929? A2: In functional in vitro assays, A-86929 has demonstrated a high potency with an EC50 of approximately 1.1 nM.[1] It acts as a full agonist, with an intrinsic activity comparable to that of dopamine (102% of dopamine's effect).[1]

  • Q3: In which preclinical models has this compound been effective? A3: Adrogolide has shown efficacy in rodent and primate models of Parkinson's disease.[1][2][3] For instance, in rats with unilateral 6-hydroxydopamine lesions, subcutaneous administration of Adrogolide (ABT-431) induced contralateral rotations with an ED50 of 0.54 µmol/kg.[4] The active metabolite, A-86929, was even more potent with an ED50 of 0.24 µmol/kg for the same effect.[4]

  • Q4: What are common challenges in establishing a stable dose-response curve for a D1 agonist like Adrogolide? A4: Common challenges include receptor desensitization upon prolonged agonist exposure, cellular toxicity at high concentrations, and issues with compound solubility. Ensuring consistent cell health, appropriate assay duration, and careful preparation of drug dilutions are crucial for obtaining reproducible results.

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, or reagent instability.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. Prepare fresh drug dilutions for each experiment.
Low or no signal response Low D1 receptor expression in the chosen cell line, inactive compound, or issues with the detection reagent.Confirm D1 receptor expression in your cell line using techniques like qPCR or western blotting. Use a fresh stock of this compound and verify its identity and purity. Ensure that the detection reagents (e.g., for cAMP measurement) are within their expiration date and stored correctly. Include a known D1 agonist as a positive control.
High background signal Contamination of cell culture, autofluorescence from the compound or media components, or non-specific binding.Regularly test for mycoplasma contamination. Use phenol red-free media if using fluorescence-based readouts. Determine the background signal from wells containing only media and from wells with cells but no compound.
Inconsistent EC50 values across experiments Variations in cell passage number, cell health, incubation times, or serum concentration in the media.Use cells within a consistent and low passage number range. Monitor cell viability and ensure cells are in the logarithmic growth phase. Standardize all incubation times precisely. Use a consistent serum batch or serum-free media if possible.
Flat dose-response curve The tested concentration range is too narrow or not centered around the EC50, or the compound is inactive in the chosen assay.Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM). If the curve remains flat, re-evaluate the assay system and the integrity of the compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo dose-response data for this compound and its active metabolite A-86929.

Table 1: In Vitro Potency and Efficacy of A-86929

Parameter Value Assay System Reference
EC50 1.1 nMFunctional assay measuring D1 receptor activation[1]
Intrinsic Activity 102% (relative to dopamine)Functional assay measuring D1 receptor activation[1]
Selectivity >400-fold for D1 over D2 receptorsIn vitro functional assays[2][3]

Table 2: In Vivo Potency of Adrogolide (ABT-431) and A-86929

Compound ED50 Animal Model Endpoint Reference
Adrogolide (ABT-431)0.54 µmol/kg, s.c.Rat (unilateral 6-OHDA lesion)Contralateral rotation[4]
A-869290.24 µmol/kg, s.c.Rat (unilateral 6-OHDA lesion)Contralateral rotation[4]

Detailed Experimental Protocols

Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay

This protocol outlines a cell-based functional assay to determine the EC50 of this compound's active metabolite, A-86929, by measuring the accumulation of intracellular cAMP.

1. Materials and Reagents:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin.

  • This compound (and A-86929 as a direct agonist control).

  • DMSO (for preparing stock solutions).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • White, opaque 96-well or 384-well plates suitable for the chosen detection method.

2. Cell Culture and Seeding:

  • Culture the D1-expressing HEK293 cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution.

  • Resuspend cells in serum-free assay buffer and perform a cell count to ensure viability is >95%.

  • Seed the cells into the multi-well plates at a pre-optimized density and allow them to attach overnight.

3. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound and A-86929 in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 1 pM to 10 µM.

  • Prepare a solution of the PDE inhibitor in the assay buffer.

4. Assay Procedure:

  • Gently wash the attached cells with pre-warmed assay buffer.

  • Add the PDE inhibitor solution to each well and incubate for a short period as recommended by the manufacturer.

  • Add the various concentrations of this compound or A-86929 to the wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a known D1 agonist (positive control).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

5. Data Analysis:

  • Subtract the background signal from all measurements.

  • Normalize the data to the basal (0% response) and maximal (100% response from the positive control) signals.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 and Hill slope.

Visualizations

Signaling Pathway of Adrogolide's Active Metabolite (A-86929)

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide HCl (Prodrug) A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Esterases D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Activates A86929->D1R Binds and Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Mechanism of action for this compound.

Experimental Workflow for Dose-Response Curve Optimization

Dose_Response_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture D1-expressing cells Cell_Seeding 2. Seed cells in multi-well plate Cell_Culture->Cell_Seeding Stock_Prep 3. Prepare Adrogolide HCl stock solution Serial_Dilution 4. Perform serial dilutions Stock_Prep->Serial_Dilution Incubation 5. Treat cells and incubate Serial_Dilution->Incubation Lysis 6. Lyse cells Incubation->Lysis Detection 7. Measure downstream signal (e.g., cAMP) Lysis->Detection Normalization 8. Normalize data Detection->Normalization Curve_Fitting 9. Fit to sigmoidal curve Normalization->Curve_Fitting EC50_Det 10. Determine EC50 and Hill Slope Curve_Fitting->EC50_Det

Caption: Workflow for dose-response curve generation.

References

Technical Support Center: Investigating Potential Off-Target Effects of Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Adrogolide Hydrochloride. This compound is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2] While A-86929 is known to be over 400 times more selective for the D1 receptor than the D2 receptor, a thorough investigation of its broader off-target profile is crucial for a comprehensive understanding of its pharmacological effects.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a D1 receptor agonist like Adrogolide?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For Adrogolide, the primary target is the dopamine D1 receptor. Off-target binding can lead to unexpected side effects, toxicity, or even beneficial therapeutic outcomes. Investigating these effects is a critical component of preclinical safety assessment to build a comprehensive safety profile of the drug candidate.

Q2: What are the known on-target adverse effects of Adrogolide?

A2: Clinical studies have reported several adverse events associated with Adrogolide, which are likely related to its on-target dopamine D1 receptor agonism. These include nausea, vomiting, postural hypotension, vasodilation, and dizziness.[1][2][3] In clinical trials for Parkinson's disease, Adrogolide also showed a tendency to induce dyskinesia, similar to L-DOPA.[1][3]

Q3: Is there any publicly available data on the broader off-target binding profile of Adrogolide or its active form, A-86929?

A3: Publicly available, comprehensive off-target screening data for Adrogolide or A-86929 is limited. One study mentioned that A-86929 has moderate to weak affinity (Ki > 1 µM) for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, but a detailed panel of the targets screened was not provided.

Q4: What is a typical secondary pharmacology panel for screening a compound like Adrogolide?

A4: A standard secondary pharmacology panel for a GPCR agonist would typically include a broad range of targets to identify potential off-target liabilities. This would encompass other GPCRs (e.g., adrenergic, serotonergic, muscarinic receptors), ion channels (e.g., hERG), transporters, and enzymes. The selection of targets is often based on their known association with adverse drug reactions.

Troubleshooting Guides

Unexpected Results in a Receptor Binding Assay

Issue: You are performing a competitive radioligand binding assay to assess the affinity of A-86929 for a suspected off-target receptor and are observing inconsistent or unexpected results (e.g., no displacement of the radioligand, high non-specific binding).

Possible Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Verify the stability of A-86929: Ensure it has been stored correctly and has not degraded.

    • Check for solubility issues: A-86929 may precipitate in the assay buffer. Visually inspect for precipitation and consider using a different vehicle (e.g., DMSO, ensuring the final concentration is low and does not affect the assay).

  • Assay Conditions:

    • Optimize incubation time: Ensure the assay has reached equilibrium.

    • Validate receptor preparation: Confirm the presence and functionality of the target receptor in your membrane preparation or cell line.

    • Assess radioligand quality: Ensure the radioligand is not degraded and has the expected specific activity.

  • Non-Specific Binding:

    • Optimize blocking agents: Use appropriate blockers (e.g., BSA) in your assay buffer.

    • Use a suitable competing ligand: Ensure the ligand used to define non-specific binding has high affinity for the target receptor.

Unexpected Activity in a Cellular Functional Assay

Issue: You are testing A-86929 in a functional assay for a suspected off-target GPCR (e.g., a Gq-coupled receptor that signals through calcium mobilization) and observe an unexpected agonist or antagonist response.

Possible Causes and Troubleshooting Steps:

  • Cell Line Health:

    • Monitor cell viability: Ensure cells are healthy and responsive.

    • Check for receptor expression levels: Variations in receptor expression can affect the magnitude of the response.

  • Assay Interference:

    • Compound autofluorescence: If using a fluorescence-based readout, check if A-86929 exhibits intrinsic fluorescence at the measurement wavelengths.

    • Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a loss of signal. Perform a cytotoxicity assay in parallel.

  • Distinguishing On-Target vs. Off-Target Effects:

    • Use a selective antagonist: If the unexpected activity is observed in a cell line endogenously expressing multiple receptor types, use a selective antagonist for the suspected off-target receptor to see if the response is blocked.

    • Test in a recombinant cell line: Use a cell line that only expresses the suspected off-target receptor to confirm the interaction.

Data Presentation

A comprehensive off-target screening for A-86929 would generate a large amount of data. This data should be summarized in a clear and structured format to facilitate interpretation. Below are example tables for presenting binding and functional assay data.

Table 1: Example Off-Target Binding Profile of A-86929 (Hypothetical Data)

Target ClassSpecific TargetRadioligandKi (µM)% Inhibition @ 10 µM
Dopamine Receptors Dopamine D1[³H]-SCH233900.002100%
Dopamine D2[³H]-Spiperone>115%
Adrenergic Receptors Alpha-1A[³H]-Prazosin>105%
Alpha-2A[³H]-Rauwolscine>102%
Beta-1[³H]-CGP12177>10-3%
Serotonin Receptors 5-HT1A[³H]-8-OH-DPAT5.265%
5-HT2A[³H]-Ketanserin>108%
Ion Channels hERG[³H]-Astemizole>1012%

Table 2: Example Off-Target Functional Activity of A-86929 (Hypothetical Data)

TargetAssay TypeModeEC50/IC50 (µM)Emax/ % Inhibition
Dopamine D1 cAMP AccumulationAgonist0.00598%
Dopamine D2 cAMP InhibitionAgonist>10<10%
5-HT1A cAMP InhibitionPartial Agonist7.845%
hERG Patch Clamp->30<10% inhibition

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity (Ki) of A-86929 for a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant cofactors).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (typically 10-50 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of A-86929 (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a known competing ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of A-86929. Determine the IC50 value (the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets

Objective: To determine the functional activity (EC50/IC50) of A-86929 at Gs or Gi-coupled off-target receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium. Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of A-86929 in assay buffer.

  • Assay Procedure (for Gs-coupled receptors):

    • Aspirate the culture medium and add A-86929 dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Assay Procedure (for Gi-coupled receptors):

    • Aspirate the culture medium and add a mixture of A-86929 dilutions and a Gs-activator (e.g., forskolin) to the cells.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Plot the cAMP concentration against the log concentration of A-86929. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).

Visualizations

cluster_workflow Off-Target Investigation Workflow start Start with This compound conversion Rapid in vivo conversion start->conversion active_metabolite A-86929 (Active Metabolite) conversion->active_metabolite primary_target Dopamine D1 Receptor (On-Target) active_metabolite->primary_target High Affinity off_target_screening Secondary Pharmacology Screening active_metabolite->off_target_screening Test binding_assay Radioligand Binding Assays off_target_screening->binding_assay Binding? functional_assay Cellular Functional Assays off_target_screening->functional_assay Function? data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment

Caption: Workflow for investigating off-target effects.

cluster_pathway Dopamine D1 Receptor Signaling Pathway (On-Target) Adrogolide Adrogolide A86929 A-86929 Adrogolide->A86929 Conversion D1R Dopamine D1 Receptor A86929->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription & Cellular Response CREB->Gene

Caption: On-target D1 receptor signaling pathway.

References

Technical Support Center: Investigating Potential Off-Target Effects of Adrogolide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Adrogolide Hydrochloride. This compound is a prodrug that is rapidly converted in plasma to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] While A-86929 is known to be over 400 times more selective for the D1 receptor than the D2 receptor, a thorough investigation of its broader off-target profile is crucial for a comprehensive understanding of its pharmacological effects.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a D1 receptor agonist like Adrogolide?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For Adrogolide, the primary target is the dopamine D1 receptor. Off-target binding can lead to unexpected side effects, toxicity, or even beneficial therapeutic outcomes. Investigating these effects is a critical component of preclinical safety assessment to build a comprehensive safety profile of the drug candidate.

Q2: What are the known on-target adverse effects of Adrogolide?

A2: Clinical studies have reported several adverse events associated with Adrogolide, which are likely related to its on-target dopamine D1 receptor agonism. These include nausea, vomiting, postural hypotension, vasodilation, and dizziness.[1][2][3] In clinical trials for Parkinson's disease, Adrogolide also showed a tendency to induce dyskinesia, similar to L-DOPA.[1][3]

Q3: Is there any publicly available data on the broader off-target binding profile of Adrogolide or its active form, A-86929?

A3: Publicly available, comprehensive off-target screening data for Adrogolide or A-86929 is limited. One study mentioned that A-86929 has moderate to weak affinity (Ki > 1 µM) for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, but a detailed panel of the targets screened was not provided.

Q4: What is a typical secondary pharmacology panel for screening a compound like Adrogolide?

A4: A standard secondary pharmacology panel for a GPCR agonist would typically include a broad range of targets to identify potential off-target liabilities. This would encompass other GPCRs (e.g., adrenergic, serotonergic, muscarinic receptors), ion channels (e.g., hERG), transporters, and enzymes. The selection of targets is often based on their known association with adverse drug reactions.

Troubleshooting Guides

Unexpected Results in a Receptor Binding Assay

Issue: You are performing a competitive radioligand binding assay to assess the affinity of A-86929 for a suspected off-target receptor and are observing inconsistent or unexpected results (e.g., no displacement of the radioligand, high non-specific binding).

Possible Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Verify the stability of A-86929: Ensure it has been stored correctly and has not degraded.

    • Check for solubility issues: A-86929 may precipitate in the assay buffer. Visually inspect for precipitation and consider using a different vehicle (e.g., DMSO, ensuring the final concentration is low and does not affect the assay).

  • Assay Conditions:

    • Optimize incubation time: Ensure the assay has reached equilibrium.

    • Validate receptor preparation: Confirm the presence and functionality of the target receptor in your membrane preparation or cell line.

    • Assess radioligand quality: Ensure the radioligand is not degraded and has the expected specific activity.

  • Non-Specific Binding:

    • Optimize blocking agents: Use appropriate blockers (e.g., BSA) in your assay buffer.

    • Use a suitable competing ligand: Ensure the ligand used to define non-specific binding has high affinity for the target receptor.

Unexpected Activity in a Cellular Functional Assay

Issue: You are testing A-86929 in a functional assay for a suspected off-target GPCR (e.g., a Gq-coupled receptor that signals through calcium mobilization) and observe an unexpected agonist or antagonist response.

Possible Causes and Troubleshooting Steps:

  • Cell Line Health:

    • Monitor cell viability: Ensure cells are healthy and responsive.

    • Check for receptor expression levels: Variations in receptor expression can affect the magnitude of the response.

  • Assay Interference:

    • Compound autofluorescence: If using a fluorescence-based readout, check if A-86929 exhibits intrinsic fluorescence at the measurement wavelengths.

    • Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a loss of signal. Perform a cytotoxicity assay in parallel.

  • Distinguishing On-Target vs. Off-Target Effects:

    • Use a selective antagonist: If the unexpected activity is observed in a cell line endogenously expressing multiple receptor types, use a selective antagonist for the suspected off-target receptor to see if the response is blocked.

    • Test in a recombinant cell line: Use a cell line that only expresses the suspected off-target receptor to confirm the interaction.

Data Presentation

A comprehensive off-target screening for A-86929 would generate a large amount of data. This data should be summarized in a clear and structured format to facilitate interpretation. Below are example tables for presenting binding and functional assay data.

Table 1: Example Off-Target Binding Profile of A-86929 (Hypothetical Data)

Target ClassSpecific TargetRadioligandKi (µM)% Inhibition @ 10 µM
Dopamine Receptors Dopamine D1[³H]-SCH233900.002100%
Dopamine D2[³H]-Spiperone>115%
Adrenergic Receptors Alpha-1A[³H]-Prazosin>105%
Alpha-2A[³H]-Rauwolscine>102%
Beta-1[³H]-CGP12177>10-3%
Serotonin Receptors 5-HT1A[³H]-8-OH-DPAT5.265%
5-HT2A[³H]-Ketanserin>108%
Ion Channels hERG[³H]-Astemizole>1012%

Table 2: Example Off-Target Functional Activity of A-86929 (Hypothetical Data)

TargetAssay TypeModeEC50/IC50 (µM)Emax/ % Inhibition
Dopamine D1 cAMP AccumulationAgonist0.00598%
Dopamine D2 cAMP InhibitionAgonist>10<10%
5-HT1A cAMP InhibitionPartial Agonist7.845%
hERG Patch Clamp->30<10% inhibition

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity (Ki) of A-86929 for a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant cofactors).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (typically 10-50 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of A-86929 (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a known competing ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of A-86929. Determine the IC50 value (the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets

Objective: To determine the functional activity (EC50/IC50) of A-86929 at Gs or Gi-coupled off-target receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium. Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of A-86929 in assay buffer.

  • Assay Procedure (for Gs-coupled receptors):

    • Aspirate the culture medium and add A-86929 dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Assay Procedure (for Gi-coupled receptors):

    • Aspirate the culture medium and add a mixture of A-86929 dilutions and a Gs-activator (e.g., forskolin) to the cells.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Plot the cAMP concentration against the log concentration of A-86929. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).

Visualizations

cluster_workflow Off-Target Investigation Workflow start Start with This compound conversion Rapid in vivo conversion start->conversion active_metabolite A-86929 (Active Metabolite) conversion->active_metabolite primary_target Dopamine D1 Receptor (On-Target) active_metabolite->primary_target High Affinity off_target_screening Secondary Pharmacology Screening active_metabolite->off_target_screening Test binding_assay Radioligand Binding Assays off_target_screening->binding_assay Binding? functional_assay Cellular Functional Assays off_target_screening->functional_assay Function? data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment

Caption: Workflow for investigating off-target effects.

cluster_pathway Dopamine D1 Receptor Signaling Pathway (On-Target) Adrogolide Adrogolide A86929 A-86929 Adrogolide->A86929 Conversion D1R Dopamine D1 Receptor A86929->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription & Cellular Response CREB->Gene

Caption: On-target D1 receptor signaling pathway.

References

Technical Support Center: Enhancing Andrographolide Hydrochloride Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Andrographolide (B1667393) Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges and strategies for improving the oral absorption of Andrographolide Hydrochloride.

Q1: What is the primary obstacle to the effective oral absorption of Andrographolide Hydrochloride?

Andrographolide, the active moiety, is categorized as a Biopharmaceutical Classification System (BCS) Class II compound.[1][2][3] This classification signifies that the primary obstacle to its absorption is its poor aqueous solubility, despite having high permeability.[1][2] Its therapeutic potential is often hindered by this low water solubility, which leads to poor oral bioavailability and unpredictable pharmacokinetic profiles.[2][4][5]

Q2: What are the key physicochemical properties of Andrographolide that I should consider during formulation development?

Understanding the fundamental properties of Andrographolide is critical for designing an effective formulation strategy.

PropertyValueReference
Chemical Formula C₂₀H₃₀O₅[6]
Molar Mass 350.455 g·mol⁻¹[6]
Appearance White to off-white crystalline powder/solid[7][8]
Melting Point 230 to 231 °C[6][8]
Aqueous Solubility Sparingly soluble / Insoluble (e.g., 3.29 µg/mL at 25 °C)[3][8]
Organic Solvent Solubility Soluble in ethanol (B145695) (0.2 mg/mL), DMSO (3 mg/mL), and DMF (14 mg/mL)[7]
LogP 2.632 ± 0.135[1][3]

Q3: What are the principal formulation strategies to enhance the absorption of Andrographolide Hydrochloride?

Several advanced formulation strategies have been successfully employed to overcome the solubility and bioavailability challenges of Andrographolide. These include:

  • Solid Dispersions (SD): This technique involves dispersing Andrographolide in a hydrophilic polymer matrix to convert its crystalline form to a more soluble amorphous state.[1][9]

  • Nanoparticle-Based Systems: Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and offer sustained release.[10][11] Common systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions.[12]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][12]

  • Cyclodextrin (B1172386) Inclusion Complexes: These formulations use cyclodextrins to form complexes where the hydrophobic Andrographolide molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[2][13]

Section 2: Troubleshooting Guides for Formulation Development

This section provides practical advice for overcoming specific issues that may arise during your experiments.

Topic: Solid Dispersions (SD)

Q: My Andrographolide solid dispersion is not showing a significant improvement in dissolution rate. What are the likely causes and how can I troubleshoot this?

A: Several factors can affect the performance of a solid dispersion. Consider the following troubleshooting steps:

  • Confirm Amorphous Conversion: The primary mechanism for SD is the conversion of the drug from a crystalline to a high-energy amorphous state.[1] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the crystalline peaks of Andrographolide are absent in your final formulation.

  • Evaluate Polymer Selection: The choice of polymer is critical. Hydrophilic polymers that can form hydrogen bonds with the drug are often more effective. Soluplus® has shown marked enhancement for Andrographolide solubility and absorption.[9][14] If one polymer isn't working, screen others.

  • Optimize Drug-to-Polymer Ratio: A low drug loading is often necessary to ensure the drug is molecularly dispersed and to prevent recrystallization. Experiment with different ratios (e.g., 1:1 to 1:8).[9] A study found that an AG-polyvinylpyrrolidone K30-Kolliphor EL ratio of 1:7:1 resulted in the highest dissolution.[15][16]

  • Assess the Preparation Method: The manufacturing process significantly impacts SD quality. Rotary evaporation is common in labs, but may not be suitable for manufacturing.[9] Spray drying is often more effective and scalable, producing a one-step process without needing post-milling.[9][14]

  • Check for Recrystallization: The amorphous form is thermodynamically unstable. Store your SD samples in tightly sealed containers with desiccant and re-analyze them over time to check for any signs of recrystallization, which would decrease the dissolution rate.

Quantitative Data: Comparison of Solid Dispersion Polymers for Andrographolide
Polymer(s)Preparation MethodDrug:Polymer RatioKey FindingReference
Soluplus®Solvent Evaporation-Effective at increasing solubility and dissolution.[17]
PVP K30 & Kolliphor ELSolvent Evaporation1:7:1~80% dissolution; 3.0-fold increase in AUC vs. suspension.[15][16]
Soluplus®Spray Drying-Identified as a highly effective polymer and manufacturing method.[9][14]
Silicon Dioxide-1:1 to 1:81.2 to 1.7-fold solubility enhancement.[9]
Topic: Nanoparticle Formulations

Q: I am formulating Andrographolide-loaded nanoparticles, but the entrapment efficiency (EE) is low. What can I do to improve it?

A: Low entrapment efficiency is a common challenge, especially for hydrophobic drugs. Here are some troubleshooting strategies:

  • Optimize Solvent Selection: The choice of organic solvent is crucial for polymeric nanoparticles. A solvent in which the drug has high solubility but the polymer has moderate solubility can improve encapsulation. For Andrographolide-PLGA nanoparticles, ethyl acetate (B1210297) was found to be an optimal solvent, resulting in smaller particle size and higher drug loading compared to chloroform (B151607) or dichloromethane.[18][19]

  • Adjust Drug-to-Polymer/Lipid Ratio: Increasing the amount of polymer or lipid relative to the drug can provide more space for the drug to be encapsulated, though it will decrease the final drug loading percentage. An optimized PLGA formulation used a drug-to-polymer ratio of 1:8.5.[19]

  • Modify Process Parameters:

    • For Emulsion Solvent Evaporation: The rate of solvent evaporation can impact EE. A slower, more controlled evaporation allows for better partitioning of the drug into the polymer matrix. The energy of sonication or homogenization must also be optimized.[18]

    • For High-Pressure Homogenization (SLNs): The number of homogenization cycles and the pressure applied are critical. Insufficient energy may lead to poor drug entrapment.

  • Select Appropriate Surfactants: The surfactant stabilizes the nanoparticle and influences its properties. For Andrographolide-loaded SLNs, a combination of Poloxamer 407 and Span 60 was used effectively.[20] For PLGA nanoparticles, polyvinyl alcohol (PVA) is a common stabilizer.[19]

Quantitative Data: Optimized Andrographolide Nanoparticle Formulations
Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Bioavailability Increase (AUC)Reference
Polymeric NPs PLGA (85:15), PVA, Ethyl Acetate135 ± 4~18.2% (EE) / 2.6% (DL)-[18][19]
SLNs Glyceryl Monostearate, Poloxamer 407, Span 60193.8483.70%Enhanced lymphatic targeting[20]
SLNs -286.191.00%-[21]

Section 3: Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the performance of Andrographolide Hydrochloride formulations.

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the release profile of Andrographolide from an enhanced solubility formulation, such as a solid dispersion or nanoparticle system.[22][23]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Media:

    • Acidic Stage: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Intestinal Stage: 900 mL of pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.[23][24]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.[23]

  • Procedure:

    • Pre-warm the dissolution media to 37 °C in the vessels.

    • Place a single dose of the Andrographolide formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.

    • Begin paddle rotation immediately.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of Andrographolide in the filtered samples using a validated HPLC-UV method.[22] Plot the percentage of drug released versus time to generate a dissolution profile.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides valuable data on the effective permeability (Peff) of a drug across a specific intestinal segment.[25][26][27]

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).

    • Perform a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, approximately 10-15 cm long).

    • Carefully insert cannulas at both ends of the segment, securing them with surgical thread. Avoid disrupting blood supply.

    • Gently flush the segment with pre-warmed saline (37 °C) to remove contents.

  • Perfusion:

    • Connect the inlet cannula to a syringe pump. Connect the outlet cannula to a collection tube.

    • Prepare the perfusion solution: Dissolve the Andrographolide formulation in Krebs-Ringer buffer (37 °C). Include a non-absorbable marker (e.g., phenol (B47542) red) to correct for any water flux.

    • Begin perfusion at a constant, low flow rate (e.g., 0.2 mL/min).[27]

    • Allow the system to equilibrate for 30-45 minutes.

    • After equilibration, collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for up to 90-120 minutes.

  • Analysis and Calculation:

    • Accurately measure the weight or volume of the collected perfusate.

    • Determine the concentration of Andrographolide and the non-absorbable marker in the initial perfusion solution and in each collected sample using HPLC.

    • Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where: Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the segment.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This study determines the oral bioavailability of the formulation by measuring drug concentration in the bloodstream over time.[28]

  • Animal Model: Male Sprague-Dawley rats or beagle dogs, fasted overnight.[2][28]

  • Dosing:

    • Divide animals into groups (e.g., Control Group receiving Andrographolide suspension, Test Group receiving the new formulation).

    • Administer the formulation via oral gavage at a consistent dose (e.g., 3 mg/kg).[4][5]

  • Blood Sampling:

    • Collect blood samples (approx. 200-250 µL for rats) from the tail vein or jugular vein at specified time points.

    • A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[29]

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80 °C until analysis.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for Andrographolide concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Calculate the relative bioavailability (Frel) of the test formulation compared to the control suspension: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Section 4: Visualizations and Workflows

The following diagrams illustrate key decision-making and experimental processes in the development of Andrographolide Hydrochloride formulations.

Caption: Workflow for selecting a suitable formulation strategy.

Caption: Stepwise experimental workflow for formulation evaluation.

Absorption_Enhancement_Mechanisms cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement barrier Oral Absorption Barrier (Low Aqueous Solubility) outcome Enhanced Systemic Absorption & Bioavailability sd Solid Dispersions sd->barrier mech1 ↑ Solubility (Amorphous State) sd->mech1 mech2 ↑ Dissolution Rate sd->mech2 nano Nanoparticles (SLN, PLGA) nano->barrier nano->mech2 mech3 ↑ Surface Area nano->mech3 mech4 Mucoadhesion/ Longer Residence Time nano->mech4 mech5 Bypass First-Pass Metabolism (Lymphatic) nano->mech5 smedds SMEDDS smedds->barrier smedds->mech2 cyclo Cyclodextrin Complexes cyclo->barrier cyclo->mech1 mech1->outcome mech2->outcome mech3->outcome mech4->outcome mech5->outcome

References

Technical Support Center: Enhancing Andrographolide Hydrochloride Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Andrographolide Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges and strategies for improving the oral absorption of Andrographolide Hydrochloride.

Q1: What is the primary obstacle to the effective oral absorption of Andrographolide Hydrochloride?

Andrographolide, the active moiety, is categorized as a Biopharmaceutical Classification System (BCS) Class II compound.[1][2][3] This classification signifies that the primary obstacle to its absorption is its poor aqueous solubility, despite having high permeability.[1][2] Its therapeutic potential is often hindered by this low water solubility, which leads to poor oral bioavailability and unpredictable pharmacokinetic profiles.[2][4][5]

Q2: What are the key physicochemical properties of Andrographolide that I should consider during formulation development?

Understanding the fundamental properties of Andrographolide is critical for designing an effective formulation strategy.

PropertyValueReference
Chemical Formula C₂₀H₃₀O₅[6]
Molar Mass 350.455 g·mol⁻¹[6]
Appearance White to off-white crystalline powder/solid[7][8]
Melting Point 230 to 231 °C[6][8]
Aqueous Solubility Sparingly soluble / Insoluble (e.g., 3.29 µg/mL at 25 °C)[3][8]
Organic Solvent Solubility Soluble in ethanol (0.2 mg/mL), DMSO (3 mg/mL), and DMF (14 mg/mL)[7]
LogP 2.632 ± 0.135[1][3]

Q3: What are the principal formulation strategies to enhance the absorption of Andrographolide Hydrochloride?

Several advanced formulation strategies have been successfully employed to overcome the solubility and bioavailability challenges of Andrographolide. These include:

  • Solid Dispersions (SD): This technique involves dispersing Andrographolide in a hydrophilic polymer matrix to convert its crystalline form to a more soluble amorphous state.[1][9]

  • Nanoparticle-Based Systems: Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and offer sustained release.[10][11] Common systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions.[12]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][12]

  • Cyclodextrin Inclusion Complexes: These formulations use cyclodextrins to form complexes where the hydrophobic Andrographolide molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[2][13]

Section 2: Troubleshooting Guides for Formulation Development

This section provides practical advice for overcoming specific issues that may arise during your experiments.

Topic: Solid Dispersions (SD)

Q: My Andrographolide solid dispersion is not showing a significant improvement in dissolution rate. What are the likely causes and how can I troubleshoot this?

A: Several factors can affect the performance of a solid dispersion. Consider the following troubleshooting steps:

  • Confirm Amorphous Conversion: The primary mechanism for SD is the conversion of the drug from a crystalline to a high-energy amorphous state.[1] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the crystalline peaks of Andrographolide are absent in your final formulation.

  • Evaluate Polymer Selection: The choice of polymer is critical. Hydrophilic polymers that can form hydrogen bonds with the drug are often more effective. Soluplus® has shown marked enhancement for Andrographolide solubility and absorption.[9][14] If one polymer isn't working, screen others.

  • Optimize Drug-to-Polymer Ratio: A low drug loading is often necessary to ensure the drug is molecularly dispersed and to prevent recrystallization. Experiment with different ratios (e.g., 1:1 to 1:8).[9] A study found that an AG-polyvinylpyrrolidone K30-Kolliphor EL ratio of 1:7:1 resulted in the highest dissolution.[15][16]

  • Assess the Preparation Method: The manufacturing process significantly impacts SD quality. Rotary evaporation is common in labs, but may not be suitable for manufacturing.[9] Spray drying is often more effective and scalable, producing a one-step process without needing post-milling.[9][14]

  • Check for Recrystallization: The amorphous form is thermodynamically unstable. Store your SD samples in tightly sealed containers with desiccant and re-analyze them over time to check for any signs of recrystallization, which would decrease the dissolution rate.

Quantitative Data: Comparison of Solid Dispersion Polymers for Andrographolide
Polymer(s)Preparation MethodDrug:Polymer RatioKey FindingReference
Soluplus®Solvent Evaporation-Effective at increasing solubility and dissolution.[17]
PVP K30 & Kolliphor ELSolvent Evaporation1:7:1~80% dissolution; 3.0-fold increase in AUC vs. suspension.[15][16]
Soluplus®Spray Drying-Identified as a highly effective polymer and manufacturing method.[9][14]
Silicon Dioxide-1:1 to 1:81.2 to 1.7-fold solubility enhancement.[9]
Topic: Nanoparticle Formulations

Q: I am formulating Andrographolide-loaded nanoparticles, but the entrapment efficiency (EE) is low. What can I do to improve it?

A: Low entrapment efficiency is a common challenge, especially for hydrophobic drugs. Here are some troubleshooting strategies:

  • Optimize Solvent Selection: The choice of organic solvent is crucial for polymeric nanoparticles. A solvent in which the drug has high solubility but the polymer has moderate solubility can improve encapsulation. For Andrographolide-PLGA nanoparticles, ethyl acetate was found to be an optimal solvent, resulting in smaller particle size and higher drug loading compared to chloroform or dichloromethane.[18][19]

  • Adjust Drug-to-Polymer/Lipid Ratio: Increasing the amount of polymer or lipid relative to the drug can provide more space for the drug to be encapsulated, though it will decrease the final drug loading percentage. An optimized PLGA formulation used a drug-to-polymer ratio of 1:8.5.[19]

  • Modify Process Parameters:

    • For Emulsion Solvent Evaporation: The rate of solvent evaporation can impact EE. A slower, more controlled evaporation allows for better partitioning of the drug into the polymer matrix. The energy of sonication or homogenization must also be optimized.[18]

    • For High-Pressure Homogenization (SLNs): The number of homogenization cycles and the pressure applied are critical. Insufficient energy may lead to poor drug entrapment.

  • Select Appropriate Surfactants: The surfactant stabilizes the nanoparticle and influences its properties. For Andrographolide-loaded SLNs, a combination of Poloxamer 407 and Span 60 was used effectively.[20] For PLGA nanoparticles, polyvinyl alcohol (PVA) is a common stabilizer.[19]

Quantitative Data: Optimized Andrographolide Nanoparticle Formulations
Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Bioavailability Increase (AUC)Reference
Polymeric NPs PLGA (85:15), PVA, Ethyl Acetate135 ± 4~18.2% (EE) / 2.6% (DL)-[18][19]
SLNs Glyceryl Monostearate, Poloxamer 407, Span 60193.8483.70%Enhanced lymphatic targeting[20]
SLNs -286.191.00%-[21]

Section 3: Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the performance of Andrographolide Hydrochloride formulations.

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the release profile of Andrographolide from an enhanced solubility formulation, such as a solid dispersion or nanoparticle system.[22][23]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Media:

    • Acidic Stage: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Intestinal Stage: 900 mL of pH 6.8 phosphate buffer to simulate intestinal fluid. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.[23][24]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.[23]

  • Procedure:

    • Pre-warm the dissolution media to 37 °C in the vessels.

    • Place a single dose of the Andrographolide formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.

    • Begin paddle rotation immediately.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of Andrographolide in the filtered samples using a validated HPLC-UV method.[22] Plot the percentage of drug released versus time to generate a dissolution profile.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides valuable data on the effective permeability (Peff) of a drug across a specific intestinal segment.[25][26][27]

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with urethane or a ketamine/xylazine cocktail).

    • Perform a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, approximately 10-15 cm long).

    • Carefully insert cannulas at both ends of the segment, securing them with surgical thread. Avoid disrupting blood supply.

    • Gently flush the segment with pre-warmed saline (37 °C) to remove contents.

  • Perfusion:

    • Connect the inlet cannula to a syringe pump. Connect the outlet cannula to a collection tube.

    • Prepare the perfusion solution: Dissolve the Andrographolide formulation in Krebs-Ringer buffer (37 °C). Include a non-absorbable marker (e.g., phenol red) to correct for any water flux.

    • Begin perfusion at a constant, low flow rate (e.g., 0.2 mL/min).[27]

    • Allow the system to equilibrate for 30-45 minutes.

    • After equilibration, collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for up to 90-120 minutes.

  • Analysis and Calculation:

    • Accurately measure the weight or volume of the collected perfusate.

    • Determine the concentration of Andrographolide and the non-absorbable marker in the initial perfusion solution and in each collected sample using HPLC.

    • Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where: Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the segment.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This study determines the oral bioavailability of the formulation by measuring drug concentration in the bloodstream over time.[28]

  • Animal Model: Male Sprague-Dawley rats or beagle dogs, fasted overnight.[2][28]

  • Dosing:

    • Divide animals into groups (e.g., Control Group receiving Andrographolide suspension, Test Group receiving the new formulation).

    • Administer the formulation via oral gavage at a consistent dose (e.g., 3 mg/kg).[4][5]

  • Blood Sampling:

    • Collect blood samples (approx. 200-250 µL for rats) from the tail vein or jugular vein at specified time points.

    • A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[29]

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80 °C until analysis.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for Andrographolide concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Calculate the relative bioavailability (Frel) of the test formulation compared to the control suspension: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Section 4: Visualizations and Workflows

The following diagrams illustrate key decision-making and experimental processes in the development of Andrographolide Hydrochloride formulations.

Caption: Workflow for selecting a suitable formulation strategy.

Caption: Stepwise experimental workflow for formulation evaluation.

Absorption_Enhancement_Mechanisms cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement barrier Oral Absorption Barrier (Low Aqueous Solubility) outcome Enhanced Systemic Absorption & Bioavailability sd Solid Dispersions sd->barrier mech1 ↑ Solubility (Amorphous State) sd->mech1 mech2 ↑ Dissolution Rate sd->mech2 nano Nanoparticles (SLN, PLGA) nano->barrier nano->mech2 mech3 ↑ Surface Area nano->mech3 mech4 Mucoadhesion/ Longer Residence Time nano->mech4 mech5 Bypass First-Pass Metabolism (Lymphatic) nano->mech5 smedds SMEDDS smedds->barrier smedds->mech2 cyclo Cyclodextrin Complexes cyclo->barrier cyclo->mech1 mech1->outcome mech2->outcome mech3->outcome mech4->outcome mech5->outcome

References

Adrogolide Hydrochloride long-term storage conditions and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Adrogolide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. Following these conditions, the shelf life is expected to be greater than two years.[1] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1]

Q2: How should I store stock solutions of this compound?

A2: The stability of stock solutions depends on the storage temperature. For short-term storage (days to weeks), 0-4°C is suitable.[1] For long-term storage, it is recommended to store aliquots at -20°C (for up to one year) or -80°C (for up to two years) to minimize freeze-thaw cycles.[2]

Q3: My this compound was shipped at ambient temperature. Is it still stable?

A3: Yes, this compound is considered stable for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.[1][3]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO but not in water.[1]

Q5: I am observing unexpected results in my experiments. Could it be related to the stability of my this compound?

A5: Unexpected experimental outcomes can indeed be linked to compound stability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation. It is advisable to prepare fresh stock solutions from solid compound stored under recommended long-term conditions if you suspect degradation.

Q6: What are the likely degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively published, compounds of similar chemical nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) would be necessary to identify its specific degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity Degradation of the compound due to improper storage.Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from a new vial of solid compound if possible.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Inconsistent results between experiments Inconsistent concentration of stock solutions due to solvent evaporation or precipitation upon freezing.Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitation.
Degradation of the compound in the experimental media.Assess the stability of this compound in your specific experimental buffer and conditions, especially during prolonged incubation periods.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.This indicates that the compound may have degraded. It is crucial to use a validated stability-indicating analytical method to separate the parent compound from any degradants.
Contamination of the sample or solvent.Ensure high-purity solvents and clean labware are used for sample preparation. Run a blank to check for solvent-related peaks.

Storage Conditions and Stability Summary

The following tables summarize the recommended storage conditions for this compound and its solutions.

Table 1: Storage Conditions for Solid this compound

Duration Temperature Additional Conditions Expected Shelf Life
Short-term (days to weeks)0 - 4°CDry, dark-
Long-term (months to years)-20°CDry, dark>2 years[1]

Table 2: Storage Conditions for this compound Stock Solutions

Duration Temperature
Short-term (days to weeks)0 - 4°C[1]
Long-term (up to 1 year)-20°C[2]
Long-term (up to 2 years)-80°C[2]

Experimental Protocols

General Protocol for Long-Term Stability Testing (Based on ICH Q1A Guidelines)

This protocol provides a general framework for assessing the long-term stability of this compound. It is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.

1. Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a re-test period.

2. Materials:

  • This compound (at least three different batches recommended)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC)

  • Appropriate containers that are inert and prevent exposure to light

3. Methodology:

  • Sample Preparation: Place an adequate amount of this compound from each batch into the chosen containers.

  • Storage Conditions: Place the samples in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay for the active substance (using a validated stability-indicating method)

    • Quantification of degradation products

  • Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. The results will be used to determine the re-test period.

General Protocol for Forced Degradation Study

1. Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating capability of the analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Heating oven

  • Photostability chamber

  • Validated analytical method (e.g., HPLC-UV/MS)

3. Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and incubate under similar conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and incubate at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).

  • Analysis: Analyze all stressed samples using a suitable analytical method to separate and identify any degradation products formed.

Visualizations

Dopamine D1 Receptor Signaling Pathway

Adrogolide is a prodrug that is rapidly converted to A-86929, a full agonist at the Dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Cellular_Response Cellular Response (Neuronal Excitability, Gene Expression) Downstream->Cellular_Response Leads to A86929->D1R Binds to

Caption: Dopamine D1 receptor signaling cascade activated by Adrogolide's active metabolite.

Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates a typical workflow for conducting a long-term stability study.

Stability_Workflow Start Start: Obtain Adrogolide HCl (≥3 Batches) Preparation Sample Preparation (Aliquot into containers) Start->Preparation Storage Place in Stability Chamber (e.g., 25°C / 60% RH) Preparation->Storage Time_Points Testing Time Point Reached? Storage->Time_Points Analysis Perform Analytical Tests (Appearance, Assay, Impurities) Time_Points->Analysis Yes Continue_Storage Continue Storage Time_Points->Continue_Storage No Data_Evaluation Evaluate Data (Assess trends) Analysis->Data_Evaluation End_Study End of Study? Data_Evaluation->End_Study End_Study->Time_Points No Report Final Report: Establish Re-test Period End_Study->Report Yes Continue_Storage->Storage

Caption: Workflow for a long-term stability study of this compound.

References

Adrogolide Hydrochloride long-term storage conditions and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Adrogolide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. Following these conditions, the shelf life is expected to be greater than two years.[1] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1]

Q2: How should I store stock solutions of this compound?

A2: The stability of stock solutions depends on the storage temperature. For short-term storage (days to weeks), 0-4°C is suitable.[1] For long-term storage, it is recommended to store aliquots at -20°C (for up to one year) or -80°C (for up to two years) to minimize freeze-thaw cycles.[2]

Q3: My this compound was shipped at ambient temperature. Is it still stable?

A3: Yes, this compound is considered stable for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.[1][3]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO but not in water.[1]

Q5: I am observing unexpected results in my experiments. Could it be related to the stability of my this compound?

A5: Unexpected experimental outcomes can indeed be linked to compound stability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation. It is advisable to prepare fresh stock solutions from solid compound stored under recommended long-term conditions if you suspect degradation.

Q6: What are the likely degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively published, compounds of similar chemical nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) would be necessary to identify its specific degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity Degradation of the compound due to improper storage.Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions from a new vial of solid compound if possible.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Inconsistent results between experiments Inconsistent concentration of stock solutions due to solvent evaporation or precipitation upon freezing.Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitation.
Degradation of the compound in the experimental media.Assess the stability of this compound in your specific experimental buffer and conditions, especially during prolonged incubation periods.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.This indicates that the compound may have degraded. It is crucial to use a validated stability-indicating analytical method to separate the parent compound from any degradants.
Contamination of the sample or solvent.Ensure high-purity solvents and clean labware are used for sample preparation. Run a blank to check for solvent-related peaks.

Storage Conditions and Stability Summary

The following tables summarize the recommended storage conditions for this compound and its solutions.

Table 1: Storage Conditions for Solid this compound

Duration Temperature Additional Conditions Expected Shelf Life
Short-term (days to weeks)0 - 4°CDry, dark-
Long-term (months to years)-20°CDry, dark>2 years[1]

Table 2: Storage Conditions for this compound Stock Solutions

Duration Temperature
Short-term (days to weeks)0 - 4°C[1]
Long-term (up to 1 year)-20°C[2]
Long-term (up to 2 years)-80°C[2]

Experimental Protocols

General Protocol for Long-Term Stability Testing (Based on ICH Q1A Guidelines)

This protocol provides a general framework for assessing the long-term stability of this compound. It is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.

1. Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a re-test period.

2. Materials:

  • This compound (at least three different batches recommended)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC)

  • Appropriate containers that are inert and prevent exposure to light

3. Methodology:

  • Sample Preparation: Place an adequate amount of this compound from each batch into the chosen containers.

  • Storage Conditions: Place the samples in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay for the active substance (using a validated stability-indicating method)

    • Quantification of degradation products

  • Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. The results will be used to determine the re-test period.

General Protocol for Forced Degradation Study

1. Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating capability of the analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Heating oven

  • Photostability chamber

  • Validated analytical method (e.g., HPLC-UV/MS)

3. Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and incubate under similar conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and incubate at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).

  • Analysis: Analyze all stressed samples using a suitable analytical method to separate and identify any degradation products formed.

Visualizations

Dopamine D1 Receptor Signaling Pathway

Adrogolide is a prodrug that is rapidly converted to A-86929, a full agonist at the Dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Cellular_Response Cellular Response (Neuronal Excitability, Gene Expression) Downstream->Cellular_Response Leads to A86929->D1R Binds to

Caption: Dopamine D1 receptor signaling cascade activated by Adrogolide's active metabolite.

Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates a typical workflow for conducting a long-term stability study.

Stability_Workflow Start Start: Obtain Adrogolide HCl (≥3 Batches) Preparation Sample Preparation (Aliquot into containers) Start->Preparation Storage Place in Stability Chamber (e.g., 25°C / 60% RH) Preparation->Storage Time_Points Testing Time Point Reached? Storage->Time_Points Analysis Perform Analytical Tests (Appearance, Assay, Impurities) Time_Points->Analysis Yes Continue_Storage Continue Storage Time_Points->Continue_Storage No Data_Evaluation Evaluate Data (Assess trends) Analysis->Data_Evaluation End_Study End of Study? Data_Evaluation->End_Study End_Study->Time_Points No Report Final Report: Establish Re-test Period End_Study->Report Yes Continue_Storage->Storage

Caption: Workflow for a long-term stability study of this compound.

References

Validation & Comparative

Adrogolide Hydrochloride Demonstrates Comparable Efficacy to L-DOPA in Parkinson's Disease Models, with a Potential for Reduced Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical and clinical data indicate that Adrogolide Hydrochloride (ABT-431), a prodrug of the selective dopamine (B1211576) D1 receptor agonist A-86929, exhibits antiparkinsonian efficacy comparable to the gold-standard treatment, L-DOPA. Notably, studies in primate models of Parkinson's disease suggest that Adrogolide may have a reduced propensity to induce dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. This comparison guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain, leading to debilitating motor symptoms. L-DOPA, a dopamine precursor, has been the cornerstone of treatment for decades, effectively managing motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and involuntary movements known as dyskinesia.

This compound represents a different therapeutic strategy, acting as a selective dopamine D1 receptor agonist. This targeted mechanism of action holds the promise of providing robust antiparkinsonian effects while potentially mitigating the risk of dyskinesia associated with non-selective dopamine replacement. This guide summarizes the key findings from comparative studies in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease.

Comparative Efficacy in Parkinsonian Primate Models

Studies in MPTP-lesioned marmosets, a well-established non-human primate model that closely mimics the motor symptoms of human Parkinson's disease, have been pivotal in evaluating the therapeutic potential of Adrogolide.

Motor Disability Improvement

In MPTP-lesioned marmosets, both Adrogolide's active form, A-86929, and its prodrug, ABT-431, have demonstrated a significant, dose-dependent improvement in behavioral disability scores.[1] Research indicates that the antiparkinsonian efficacy of Adrogolide is equivalent to that of L-DOPA in this model.[2] One key study reported that A-86929 significantly improved disability scores throughout a 30-day treatment period in MPTP-lesioned marmosets.[1]

Treatment GroupChange in Motor Disability Score (vs. Vehicle)Reference
A-86929 (s.c.) Significant improvementShiosaki et al., 1996
ABT-431 (s.c.) Significant improvementShiosaki et al., 1996
L-DOPA Significant improvement[General knowledge from multiple sources]

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Locomotor Activity

Treatment with A-86929 and ABT-431 has been shown to increase locomotor activity in MPTP-lesioned marmosets in a dose-dependent manner.[1] This effect is a key indicator of a drug's ability to reverse the akinesia and bradykinesia characteristic of Parkinson's disease. The improvement in locomotor activity with Adrogolide is reported to be of a similar magnitude to that observed with L-DOPA.[2]

Treatment GroupChange in Locomotor Activity (vs. Vehicle)Reference
A-86929 (s.c.) Dose-dependent increaseShiosaki et al., 1996
ABT-431 (s.c.) Dose-dependent increaseShiosaki et al., 1996
L-DOPA Significant increase[General knowledge from multiple sources]

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Dyskinesia Profile

A significant potential advantage of Adrogolide over L-DOPA is its reduced liability to induce dyskinesia. In L-DOPA-primed MPTP-treated marmosets, a model specifically designed to study drug-induced dyskinesias, the selective D1 agonist A-86929 was found to be less likely to reproduce the dyskinesias induced by L-DOPA.[3] Another study in L-DOPA-primed animals showed that while A-86929 did produce dose-dependent dyskinesias, they were significantly less intense than those produced by L-DOPA.[3] Furthermore, the behavior elicited by A-86929 was described as more "naturalistic" and free of the hyperkinesis and stereotypy often seen with L-DOPA.[3] Clinical studies with ABT-431 in Parkinson's disease patients also suggest a reduced tendency to provoke dyskinesia compared to levodopa.[4]

Treatment GroupDyskinesia SeverityReference
A-86929 Less likely to reproduce L-DOPA-induced dyskinesia; less intense than L-DOPAGrondin et al., 1997; Blanchet et al., 1998
L-DOPA Induces significant dyskinesia with chronic useBlanchet et al., 1998

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key preclinical studies comparing Adrogolide and L-DOPA.

Animal Model: MPTP-Lesioned Marmoset
  • Species: Common Marmoset (Callithrix jacchus).

  • Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby replicating the primary pathology of Parkinson's disease.[5][6] The administration is typically done via subcutaneous or intraperitoneal injections over a period of days or weeks until stable parkinsonian symptoms are established.[7][8]

  • L-DOPA Priming for Dyskinesia Studies: To specifically study dyskinesia, MPTP-lesioned marmosets are chronically treated with L-DOPA (in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide) until they develop stable and reproducible dyskinetic movements.[9][10]

Behavioral Assessments
  • Motor Disability Scoring: Trained observers, blinded to the treatment, score the animals based on a standardized rating scale. This scale typically assesses posture, movement, bradykinesia, and overall parkinsonian disability. Scores are taken at baseline and at various time points after drug administration.

  • Locomotor Activity: Animals are placed in a novel environment, and their spontaneous locomotor activity is measured using automated systems with infrared beams. Total activity counts over a specified period are used as a measure of motor function.[7]

  • Dyskinesia Rating: In L-DOPA-primed animals, the severity of dyskinesia is rated by trained observers using a validated scale. This scale typically quantifies the intensity and duration of choreiform and dystonic movements.[11]

Drug Administration
  • This compound (ABT-431) and A-86929: In preclinical studies, these compounds are typically administered subcutaneously (s.c.) or intramuscularly (i.m.).[1][12]

  • L-DOPA: L-DOPA is administered orally (p.o.) in combination with a peripheral decarboxylase inhibitor such as carbidopa or benserazide (B1668006) to prevent its premature conversion to dopamine in the periphery and to enhance its bioavailability in the brain.[9][11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and L-DOPA are central to their differing efficacy and side-effect profiles.

This compound: Selective D1 Receptor Agonism

Adrogolide is a prodrug that is rapidly converted to its active form, A-86929, in the plasma.[2] A-86929 is a full and highly selective agonist for the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression in the direct striatal output pathway, which is crucial for the initiation and execution of movement.

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide Hydrochloride A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to A86929->D1R Binds to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability & Gene Expression PKA->CellularResponse Leads to

Adrogolide Signaling Pathway
L-DOPA: Dopamine Precursor

L-DOPA is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly synthesized dopamine is then released into the synaptic cleft, where it can act on all dopamine receptor subtypes (D1, D2, D3, D4, and D5), leading to a broad stimulation of the dopaminergic system. This non-selective action is highly effective in alleviating motor symptoms but is also thought to contribute to the development of dyskinesia with long-term use.

L_DOPA_Metabolic_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_blood L-DOPA LDOPA_brain L-DOPA LDOPA_blood->LDOPA_brain Crosses BBB BBB Dopamine Dopamine LDOPA_brain->Dopamine Converted by AADC AADC AADC->Dopamine D_receptors Dopamine Receptors (D1, D2, D3, D4, D5) Dopamine->D_receptors Activates TherapeuticEffect Antiparkinsonian Effect D_receptors->TherapeuticEffect Leads to Dyskinesia Dyskinesia (with chronic use) D_receptors->Dyskinesia Contributes to

L-DOPA Metabolic Pathway

Conclusion

The available evidence from preclinical models and early clinical trials suggests that this compound holds significant promise as a therapeutic agent for Parkinson's disease. Its efficacy in improving motor function is comparable to that of L-DOPA. The key differentiating factor lies in its potential for a more favorable side-effect profile, particularly a reduced risk of inducing dyskinesia. The selective activation of the dopamine D1 receptor by Adrogolide's active metabolite, A-86929, represents a targeted approach that may offer a significant advancement in the long-term management of Parkinson's disease. Further large-scale clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of Adrogolide versus L-DOPA in patients with Parkinson's disease.

References

Adrogolide Hydrochloride Demonstrates Comparable Efficacy to L-DOPA in Parkinson's Disease Models, with a Potential for Reduced Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical and clinical data indicate that Adrogolide Hydrochloride (ABT-431), a prodrug of the selective dopamine D1 receptor agonist A-86929, exhibits antiparkinsonian efficacy comparable to the gold-standard treatment, L-DOPA. Notably, studies in primate models of Parkinson's disease suggest that Adrogolide may have a reduced propensity to induce dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. This comparison guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain, leading to debilitating motor symptoms. L-DOPA, a dopamine precursor, has been the cornerstone of treatment for decades, effectively managing motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and involuntary movements known as dyskinesia.

This compound represents a different therapeutic strategy, acting as a selective dopamine D1 receptor agonist. This targeted mechanism of action holds the promise of providing robust antiparkinsonian effects while potentially mitigating the risk of dyskinesia associated with non-selective dopamine replacement. This guide summarizes the key findings from comparative studies in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model of Parkinson's disease.

Comparative Efficacy in Parkinsonian Primate Models

Studies in MPTP-lesioned marmosets, a well-established non-human primate model that closely mimics the motor symptoms of human Parkinson's disease, have been pivotal in evaluating the therapeutic potential of Adrogolide.

Motor Disability Improvement

In MPTP-lesioned marmosets, both Adrogolide's active form, A-86929, and its prodrug, ABT-431, have demonstrated a significant, dose-dependent improvement in behavioral disability scores.[1] Research indicates that the antiparkinsonian efficacy of Adrogolide is equivalent to that of L-DOPA in this model.[2] One key study reported that A-86929 significantly improved disability scores throughout a 30-day treatment period in MPTP-lesioned marmosets.[1]

Treatment GroupChange in Motor Disability Score (vs. Vehicle)Reference
A-86929 (s.c.) Significant improvementShiosaki et al., 1996
ABT-431 (s.c.) Significant improvementShiosaki et al., 1996
L-DOPA Significant improvement[General knowledge from multiple sources]

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Locomotor Activity

Treatment with A-86929 and ABT-431 has been shown to increase locomotor activity in MPTP-lesioned marmosets in a dose-dependent manner.[1] This effect is a key indicator of a drug's ability to reverse the akinesia and bradykinesia characteristic of Parkinson's disease. The improvement in locomotor activity with Adrogolide is reported to be of a similar magnitude to that observed with L-DOPA.[2]

Treatment GroupChange in Locomotor Activity (vs. Vehicle)Reference
A-86929 (s.c.) Dose-dependent increaseShiosaki et al., 1996
ABT-431 (s.c.) Dose-dependent increaseShiosaki et al., 1996
L-DOPA Significant increase[General knowledge from multiple sources]

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Dyskinesia Profile

A significant potential advantage of Adrogolide over L-DOPA is its reduced liability to induce dyskinesia. In L-DOPA-primed MPTP-treated marmosets, a model specifically designed to study drug-induced dyskinesias, the selective D1 agonist A-86929 was found to be less likely to reproduce the dyskinesias induced by L-DOPA.[3] Another study in L-DOPA-primed animals showed that while A-86929 did produce dose-dependent dyskinesias, they were significantly less intense than those produced by L-DOPA.[3] Furthermore, the behavior elicited by A-86929 was described as more "naturalistic" and free of the hyperkinesis and stereotypy often seen with L-DOPA.[3] Clinical studies with ABT-431 in Parkinson's disease patients also suggest a reduced tendency to provoke dyskinesia compared to levodopa.[4]

Treatment GroupDyskinesia SeverityReference
A-86929 Less likely to reproduce L-DOPA-induced dyskinesia; less intense than L-DOPAGrondin et al., 1997; Blanchet et al., 1998
L-DOPA Induces significant dyskinesia with chronic useBlanchet et al., 1998

Note: Specific quantitative data from a head-to-head study in a single cohort is not publicly available in a tabular format. The table reflects the qualitative findings of the cited literature.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key preclinical studies comparing Adrogolide and L-DOPA.

Animal Model: MPTP-Lesioned Marmoset
  • Species: Common Marmoset (Callithrix jacchus).

  • Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby replicating the primary pathology of Parkinson's disease.[5][6] The administration is typically done via subcutaneous or intraperitoneal injections over a period of days or weeks until stable parkinsonian symptoms are established.[7][8]

  • L-DOPA Priming for Dyskinesia Studies: To specifically study dyskinesia, MPTP-lesioned marmosets are chronically treated with L-DOPA (in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide) until they develop stable and reproducible dyskinetic movements.[9][10]

Behavioral Assessments
  • Motor Disability Scoring: Trained observers, blinded to the treatment, score the animals based on a standardized rating scale. This scale typically assesses posture, movement, bradykinesia, and overall parkinsonian disability. Scores are taken at baseline and at various time points after drug administration.

  • Locomotor Activity: Animals are placed in a novel environment, and their spontaneous locomotor activity is measured using automated systems with infrared beams. Total activity counts over a specified period are used as a measure of motor function.[7]

  • Dyskinesia Rating: In L-DOPA-primed animals, the severity of dyskinesia is rated by trained observers using a validated scale. This scale typically quantifies the intensity and duration of choreiform and dystonic movements.[11]

Drug Administration
  • This compound (ABT-431) and A-86929: In preclinical studies, these compounds are typically administered subcutaneously (s.c.) or intramuscularly (i.m.).[1][12]

  • L-DOPA: L-DOPA is administered orally (p.o.) in combination with a peripheral decarboxylase inhibitor such as carbidopa or benserazide to prevent its premature conversion to dopamine in the periphery and to enhance its bioavailability in the brain.[9][11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and L-DOPA are central to their differing efficacy and side-effect profiles.

This compound: Selective D1 Receptor Agonism

Adrogolide is a prodrug that is rapidly converted to its active form, A-86929, in the plasma.[2] A-86929 is a full and highly selective agonist for the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability and gene expression in the direct striatal output pathway, which is crucial for the initiation and execution of movement.

Adrogolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrogolide Adrogolide Hydrochloride A86929 A-86929 (Active Agonist) Adrogolide->A86929 Plasma Conversion D1R Dopamine D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to A86929->D1R Binds to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability & Gene Expression PKA->CellularResponse Leads to

Adrogolide Signaling Pathway
L-DOPA: Dopamine Precursor

L-DOPA is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly synthesized dopamine is then released into the synaptic cleft, where it can act on all dopamine receptor subtypes (D1, D2, D3, D4, and D5), leading to a broad stimulation of the dopaminergic system. This non-selective action is highly effective in alleviating motor symptoms but is also thought to contribute to the development of dyskinesia with long-term use.

L_DOPA_Metabolic_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_blood L-DOPA LDOPA_brain L-DOPA LDOPA_blood->LDOPA_brain Crosses BBB BBB Dopamine Dopamine LDOPA_brain->Dopamine Converted by AADC AADC AADC->Dopamine D_receptors Dopamine Receptors (D1, D2, D3, D4, D5) Dopamine->D_receptors Activates TherapeuticEffect Antiparkinsonian Effect D_receptors->TherapeuticEffect Leads to Dyskinesia Dyskinesia (with chronic use) D_receptors->Dyskinesia Contributes to

L-DOPA Metabolic Pathway

Conclusion

The available evidence from preclinical models and early clinical trials suggests that this compound holds significant promise as a therapeutic agent for Parkinson's disease. Its efficacy in improving motor function is comparable to that of L-DOPA. The key differentiating factor lies in its potential for a more favorable side-effect profile, particularly a reduced risk of inducing dyskinesia. The selective activation of the dopamine D1 receptor by Adrogolide's active metabolite, A-86929, represents a targeted approach that may offer a significant advancement in the long-term management of Parkinson's disease. Further large-scale clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of Adrogolide versus L-DOPA in patients with Parkinson's disease.

References

A Comparative In Vivo Analysis of Adrogolide Hydrochloride and Bromocriptine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Adrogolide Hydrochloride and Bromocriptine (B1667881), two dopamine (B1211576) agonists with distinct receptor profiles. The information is intended to assist researchers, scientists, and drug development professionals in understanding the differential effects and potential therapeutic applications of these compounds. The data presented is compiled from various preclinical and clinical studies.

Overview and Mechanism of Action

This compound (ABT-431) is a prodrug that rapidly converts to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1] In contrast, Bromocriptine is a semisynthetic ergot alkaloid derivative that primarily acts as a potent agonist at dopamine D2 receptors and also possesses partial antagonist activity at D1 receptors.[2] This fundamental difference in receptor selectivity dictates their distinct pharmacological effects and clinical profiles.

Signaling Pathways

The differential engagement of dopamine receptor subtypes by Adrogolide and Bromocriptine initiates distinct intracellular signaling cascades.

cluster_0 Adrogolide (A-86929) Pathway cluster_1 Bromocriptine Pathway Adrogolide Adrogolide (A-86929) D1R D1 Receptor Adrogolide->D1R Gs Gs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Cellular_Response_A Therapeutic Effects (e.g., Antiparkinsonian) DARPP32->Cellular_Response_A Bromocriptine Bromocriptine D2R D2 Receptor Bromocriptine->D2R Gi Gi Protein D2R->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Cellular_Response_B Therapeutic Effects (e.g., Prolactin Inhibition) cAMP_inhib->Cellular_Response_B

Dopamine Receptor Signaling Pathways

In Vivo Preclinical Data Comparison

Direct comparative in vivo studies between this compound and Bromocriptine are limited. However, an indirect comparison can be drawn from their effects in established animal models of Parkinson's disease and hyperprolactinemia.

Parkinson's Disease Models

The most common preclinical models for evaluating antiparkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate.

Table 1: Comparison of Efficacy in Preclinical Parkinson's Disease Models

ParameterThis compound (A-86929)Bromocriptine
Animal Model 6-OHDA-lesioned rats6-OHDA-lesioned rats
Effect Induces contralateral rotationsInduces contralateral rotations
Receptor Specificity D1 agonist-mediatedD2 agonist-mediated
Animal Model MPTP-lesioned marmosetsNot extensively reported in this specific model for efficacy studies.
Effect Improves behavioral disability and locomotor activity scores.[1]Primarily evaluated in clinical settings for Parkinson's disease.
Hyperprolactinemia Models

Bromocriptine is a standard therapy for hyperprolactinemia. Adrogolide, being a D1 agonist, is not typically evaluated for its effects on prolactin secretion, as this is primarily modulated by D2 receptor activity.

Table 2: Effect on Prolactin Levels in In Vivo Models

ParameterThis compoundBromocriptine
Primary Target D1 ReceptorD2 Receptor
Effect on Prolactin Not a primary mechanism of action and not widely studied for this indication.Potent inhibitor of prolactin secretion.[3]

In Vivo Clinical Data Comparison

Clinical trials provide valuable insights into the efficacy and safety of these compounds in humans.

Parkinson's Disease

Table 3: Comparison of Clinical Efficacy in Parkinson's Disease

ParameterThis compoundBromocriptine
Clinical Endpoint Unified Parkinson's Disease Rating Scale (UPDRS) motor scoreUnified Parkinson's Disease Rating Scale (UPDRS) motor score
Efficacy Intravenous administration showed antiparkinsonian efficacy equivalent to L-DOPA.[1]When used as an adjunct to levodopa (B1675098), significantly improves motor scores.[3] A meta-analysis showed a combined effect size of 0.18 for UPDRS motor scales.[4]
Dyskinesia Liability Tendency for a reduced liability to induce dyskinesia compared to L-DOPA.[1]As monotherapy, associated with a lower incidence of dyskinesia compared to levodopa.[5][6]
Hyperprolactinemia

Table 4: Clinical Efficacy in Hyperprolactinemia

ParameterThis compoundBromocriptine
Clinical Use Not indicated for hyperprolactinemia.Standard first-line treatment for hyperprolactinemia.[7]
Efficacy N/ANormalizes prolactin levels in a majority of patients with micro- and macroprolactinomas.[7]

Side Effect Profile Comparison

Table 5: Common Adverse Events Observed in Clinical Trials

Side EffectThis compoundBromocriptine
Gastrointestinal Nausea, vomiting.[1]Nausea, vomiting.[2]
Cardiovascular Postural hypotension, vasodilation.[1]Hypotension, dizziness.[2]
Neurological Headache, dizziness.[1]Headache, fatigue.[2]
Other Injection site reaction, asthenia.[1]Psychosis (at higher doses).[2]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to model Parkinson's disease.

cluster_workflow 6-OHDA Lesioning Workflow A Anesthetize Rat (e.g., isoflurane) B Secure in Stereotaxic Frame A->B C Surgical Incision and Exposure of Skull B->C D Drill Burr Hole over Medial Forebrain Bundle (MFB) C->D E Lower Injection Cannula to Target Coordinates D->E F Infuse 6-OHDA Solution (e.g., 8 µg in 4 µL ascorbate-saline) E->F G Slowly Retract Cannula F->G H Suture Incision G->H I Post-operative Care and Recovery H->I J Behavioral Testing (e.g., apomorphine-induced rotations) 2-3 weeks post-surgery I->J

6-OHDA Experimental Workflow

Detailed Steps:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Place the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the coordinates corresponding to the medial forebrain bundle (MFB).

  • 6-OHDA Injection: Slowly lower a Hamilton syringe containing 6-OHDA solution (e.g., 8 µg dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) to the target coordinates. Infuse the solution over several minutes.

  • Post-operative Care: After infusion, leave the needle in place for a few minutes before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring.

  • Verification of Lesion: After a recovery period of 2-3 weeks, assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotations.

Prolactin Measurement in a Rat Model of Hyperprolactinemia

This protocol outlines the steps for inducing hyperprolactinemia and measuring serum prolactin levels.

Detailed Steps:

  • Induction of Hyperprolactinemia (Optional): Hyperprolactinemia can be induced pharmacologically (e.g., with a dopamine antagonist like sulpiride) or by pituitary grafting under the kidney capsule. For drug-induced models, administer the agent and collect blood at specified time points.

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment. It is crucial to minimize stress during collection as prolactin is a stress-responsive hormone.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Prolactin ELISA: Quantify serum prolactin levels using a commercially available rat prolactin ELISA kit.[8] The general principle involves the binding of prolactin in the sample to a specific antibody coated on a microplate, followed by the addition of a labeled secondary antibody and a substrate to produce a measurable color change.

Conclusion

This compound and Bromocriptine exhibit distinct in vivo profiles owing to their selective agonism at D1 and D2 dopamine receptors, respectively. Adrogolide shows promise as an antiparkinsonian agent with efficacy comparable to L-DOPA and a potentially lower risk of dyskinesia.[1] Bromocriptine is a well-established therapy for conditions requiring D2 receptor stimulation, such as hyperprolactinemia and as an adjunct in Parkinson's disease management.[2][7] The choice between these or similar agents in a research or clinical setting will depend on the specific therapeutic target and the desired pharmacological outcome. Further head-to-head comparative studies would be beneficial to delineate their relative in vivo performance more definitively.

References

A Comparative In Vivo Analysis of Adrogolide Hydrochloride and Bromocriptine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Adrogolide Hydrochloride and Bromocriptine, two dopamine agonists with distinct receptor profiles. The information is intended to assist researchers, scientists, and drug development professionals in understanding the differential effects and potential therapeutic applications of these compounds. The data presented is compiled from various preclinical and clinical studies.

Overview and Mechanism of Action

This compound (ABT-431) is a prodrug that rapidly converts to its active metabolite, A-86929, a potent and selective full agonist of the dopamine D1 receptor.[1] In contrast, Bromocriptine is a semisynthetic ergot alkaloid derivative that primarily acts as a potent agonist at dopamine D2 receptors and also possesses partial antagonist activity at D1 receptors.[2] This fundamental difference in receptor selectivity dictates their distinct pharmacological effects and clinical profiles.

Signaling Pathways

The differential engagement of dopamine receptor subtypes by Adrogolide and Bromocriptine initiates distinct intracellular signaling cascades.

cluster_0 Adrogolide (A-86929) Pathway cluster_1 Bromocriptine Pathway Adrogolide Adrogolide (A-86929) D1R D1 Receptor Adrogolide->D1R Gs Gs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Cellular_Response_A Therapeutic Effects (e.g., Antiparkinsonian) DARPP32->Cellular_Response_A Bromocriptine Bromocriptine D2R D2 Receptor Bromocriptine->D2R Gi Gi Protein D2R->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Cellular_Response_B Therapeutic Effects (e.g., Prolactin Inhibition) cAMP_inhib->Cellular_Response_B

Dopamine Receptor Signaling Pathways

In Vivo Preclinical Data Comparison

Direct comparative in vivo studies between this compound and Bromocriptine are limited. However, an indirect comparison can be drawn from their effects in established animal models of Parkinson's disease and hyperprolactinemia.

Parkinson's Disease Models

The most common preclinical models for evaluating antiparkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.

Table 1: Comparison of Efficacy in Preclinical Parkinson's Disease Models

ParameterThis compound (A-86929)Bromocriptine
Animal Model 6-OHDA-lesioned rats6-OHDA-lesioned rats
Effect Induces contralateral rotationsInduces contralateral rotations
Receptor Specificity D1 agonist-mediatedD2 agonist-mediated
Animal Model MPTP-lesioned marmosetsNot extensively reported in this specific model for efficacy studies.
Effect Improves behavioral disability and locomotor activity scores.[1]Primarily evaluated in clinical settings for Parkinson's disease.
Hyperprolactinemia Models

Bromocriptine is a standard therapy for hyperprolactinemia. Adrogolide, being a D1 agonist, is not typically evaluated for its effects on prolactin secretion, as this is primarily modulated by D2 receptor activity.

Table 2: Effect on Prolactin Levels in In Vivo Models

ParameterThis compoundBromocriptine
Primary Target D1 ReceptorD2 Receptor
Effect on Prolactin Not a primary mechanism of action and not widely studied for this indication.Potent inhibitor of prolactin secretion.[3]

In Vivo Clinical Data Comparison

Clinical trials provide valuable insights into the efficacy and safety of these compounds in humans.

Parkinson's Disease

Table 3: Comparison of Clinical Efficacy in Parkinson's Disease

ParameterThis compoundBromocriptine
Clinical Endpoint Unified Parkinson's Disease Rating Scale (UPDRS) motor scoreUnified Parkinson's Disease Rating Scale (UPDRS) motor score
Efficacy Intravenous administration showed antiparkinsonian efficacy equivalent to L-DOPA.[1]When used as an adjunct to levodopa, significantly improves motor scores.[3] A meta-analysis showed a combined effect size of 0.18 for UPDRS motor scales.[4]
Dyskinesia Liability Tendency for a reduced liability to induce dyskinesia compared to L-DOPA.[1]As monotherapy, associated with a lower incidence of dyskinesia compared to levodopa.[5][6]
Hyperprolactinemia

Table 4: Clinical Efficacy in Hyperprolactinemia

ParameterThis compoundBromocriptine
Clinical Use Not indicated for hyperprolactinemia.Standard first-line treatment for hyperprolactinemia.[7]
Efficacy N/ANormalizes prolactin levels in a majority of patients with micro- and macroprolactinomas.[7]

Side Effect Profile Comparison

Table 5: Common Adverse Events Observed in Clinical Trials

Side EffectThis compoundBromocriptine
Gastrointestinal Nausea, vomiting.[1]Nausea, vomiting.[2]
Cardiovascular Postural hypotension, vasodilation.[1]Hypotension, dizziness.[2]
Neurological Headache, dizziness.[1]Headache, fatigue.[2]
Other Injection site reaction, asthenia.[1]Psychosis (at higher doses).[2]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to model Parkinson's disease.

cluster_workflow 6-OHDA Lesioning Workflow A Anesthetize Rat (e.g., isoflurane) B Secure in Stereotaxic Frame A->B C Surgical Incision and Exposure of Skull B->C D Drill Burr Hole over Medial Forebrain Bundle (MFB) C->D E Lower Injection Cannula to Target Coordinates D->E F Infuse 6-OHDA Solution (e.g., 8 µg in 4 µL ascorbate-saline) E->F G Slowly Retract Cannula F->G H Suture Incision G->H I Post-operative Care and Recovery H->I J Behavioral Testing (e.g., apomorphine-induced rotations) 2-3 weeks post-surgery I->J

6-OHDA Experimental Workflow

Detailed Steps:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Place the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the coordinates corresponding to the medial forebrain bundle (MFB).

  • 6-OHDA Injection: Slowly lower a Hamilton syringe containing 6-OHDA solution (e.g., 8 µg dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) to the target coordinates. Infuse the solution over several minutes.

  • Post-operative Care: After infusion, leave the needle in place for a few minutes before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring.

  • Verification of Lesion: After a recovery period of 2-3 weeks, assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotations.

Prolactin Measurement in a Rat Model of Hyperprolactinemia

This protocol outlines the steps for inducing hyperprolactinemia and measuring serum prolactin levels.

Detailed Steps:

  • Induction of Hyperprolactinemia (Optional): Hyperprolactinemia can be induced pharmacologically (e.g., with a dopamine antagonist like sulpiride) or by pituitary grafting under the kidney capsule. For drug-induced models, administer the agent and collect blood at specified time points.

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment. It is crucial to minimize stress during collection as prolactin is a stress-responsive hormone.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Prolactin ELISA: Quantify serum prolactin levels using a commercially available rat prolactin ELISA kit.[8] The general principle involves the binding of prolactin in the sample to a specific antibody coated on a microplate, followed by the addition of a labeled secondary antibody and a substrate to produce a measurable color change.

Conclusion

This compound and Bromocriptine exhibit distinct in vivo profiles owing to their selective agonism at D1 and D2 dopamine receptors, respectively. Adrogolide shows promise as an antiparkinsonian agent with efficacy comparable to L-DOPA and a potentially lower risk of dyskinesia.[1] Bromocriptine is a well-established therapy for conditions requiring D2 receptor stimulation, such as hyperprolactinemia and as an adjunct in Parkinson's disease management.[2][7] The choice between these or similar agents in a research or clinical setting will depend on the specific therapeutic target and the desired pharmacological outcome. Further head-to-head comparative studies would be beneficial to delineate their relative in vivo performance more definitively.

References

validating Adrogolide Hydrochloride's anti-parkinsonian effects in humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adrogolide Hydrochloride (formerly known as ABT-431), a selective dopamine (B1211576) D1 receptor agonist, with the gold-standard Parkinson's disease treatment, Levodopa (B1675098). The information presented is based on available preclinical and clinical data to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound is a prodrug that is rapidly converted to its active form, A-86929, a potent and selective D1 dopamine receptor agonist. Clinical studies have demonstrated that this compound possesses anti-parkinsonian efficacy comparable to that of Levodopa. Notably, early findings suggested a potentially lower propensity for inducing dyskinesia, a common and debilitating side effect of long-term Levodopa therapy. However, subsequent research indicated that at its most effective doses, the dyskinesia profile of this compound is similar to that of Levodopa. A significant challenge for the clinical development of this compound is its low oral bioavailability.

Comparative Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease, primarily using the Unified Parkinson's Disease Rating Scale (UPDRS) motor score as the primary endpoint.

Quantitative Data Summary

The following table summarizes the key efficacy data from a clinical trial comparing various doses of this compound to placebo and Levodopa. The data for this compound and placebo are derived from a study by Rascol et al. (1999), and the Levodopa data is included for comparison based on the study's assertion of similar magnitude of effect[1].

Treatment GroupNPrimary EndpointMean Improvement from BaselineStatistical Significance (vs. Placebo)
Placebo14UPDRS Motor ScoreMinimal-
Adrogolide HCl (10 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.05
Adrogolide HCl (20 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Adrogolide HCl (30 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Adrogolide HCl (40 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Levodopa-UPDRS Motor Score~27-30%-

Note: The exact percentage improvements for this compound were not available in the abstract. The significance levels are reported as stated in the source. The Levodopa improvement is an approximate value from other studies for comparative context.

Comparative Safety and Tolerability

The safety profile of this compound has been evaluated in clinical trials. The most common adverse events are dopaminergic in nature. A direct head-to-head comparison of the incidence of all adverse events with Levodopa from the same study is not available in the public domain.

Adverse EventThis compound (Frequency)Levodopa (Frequency)
Nausea and EmesisCommonCommon
DizzinessCommonCommon
HypotensionCommonCommon
DyskinesiaSimilar to Levodopa at effective dosesCommon with long-term use
Injection site reactionReported (for i.v. administration)Not applicable
AstheniaReported-
HeadacheReported-
VasodilationReported-

Source:[2][3]

A study specifically investigating dyskinesia found that at the most effective doses (20 and 40 mg), this compound produced dyskinesias that were similar to those induced by Levodopa[2]. An earlier study had suggested a reduced tendency to provoke dyskinesia[1].

Experimental Protocols

While the full detailed protocol for the this compound trials is not publicly available, a representative experimental design for a clinical trial of an anti-Parkinsonian drug is outlined below, based on common practices in the field.

Representative Phase II Clinical Trial Protocol for an Anti-Parkinsonian Agent

1. Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

2. Patient Population:

  • Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of idiopathic Parkinson's disease; responsive to Levodopa; experiencing motor fluctuations.
  • Exclusion Criteria: Atypical parkinsonism; significant cognitive impairment; severe, uncontrolled medical conditions.

3. Treatment:

  • Patients are withdrawn from their usual Levodopa medication for a 12-hour period (overnight).
  • Patients are randomly assigned to receive a single intravenous infusion of either placebo or one of the ascending doses of the investigational drug (e.g., 5 mg, 10 mg, 20 mg, 30 mg, 40 mg).

4. Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the UPDRS Part III (Motor Examination) score at predefined time points post-infusion (e.g., every 30 minutes for 4-6 hours).
  • Secondary Efficacy Endpoints:
  • Duration of "ON" time (period of good motor control).
  • Patient-reported global impression of change.
  • Safety and Tolerability Assessments:
  • Monitoring of vital signs (blood pressure, heart rate).
  • Recording of all adverse events.
  • Electrocardiograms (ECGs).
  • Laboratory safety tests (hematology, blood chemistry).
  • Dyskinesia Assessment:
  • Use of a standardized dyskinesia rating scale (e.g., Abnormal Involuntary Movement Scale - AIMS) at regular intervals.

5. Statistical Analysis:

  • The primary efficacy analysis would typically involve an analysis of covariance (ANCOVA) to compare the change in UPDRS motor scores between each active dose group and the placebo group.

Mechanism of Action and Signaling Pathway

This compound's active metabolite, A-86929, is a full and selective agonist of the dopamine D1 receptor. D1 receptors are G-protein coupled receptors that, upon stimulation, activate a specific intracellular signaling cascade.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adrogolide Adrogolide Hydrochloride D1R Dopamine D1 Receptor Adrogolide->D1R binds to G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Responses (e.g., gene expression, ion channel modulation) PKA->Cellular_Response phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel anti-parkinsonian drug like this compound.

Clinical_Trial_Workflow cluster_screening Patient Recruitment & Screening cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessments (UPDRS, Medical History) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (Adrogolide HCl or Placebo) Randomization->Drug_Admin Monitoring Continuous Monitoring (Adverse Events, Vitals) Drug_Admin->Monitoring PK_Samples Pharmacokinetic Blood Sampling Drug_Admin->PK_Samples UPDRS_Assess Post-Dose UPDRS Motor Score Assessment Monitoring->UPDRS_Assess Dyskinesia_Assess Dyskinesia Rating Monitoring->Dyskinesia_Assess Data_Collection Data Collection & Management UPDRS_Assess->Data_Collection Dyskinesia_Assess->Data_Collection PK_Samples->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results_Report Results Interpretation & Reporting Stat_Analysis->Results_Report

References

validating Adrogolide Hydrochloride's anti-parkinsonian effects in humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adrogolide Hydrochloride (formerly known as ABT-431), a selective dopamine D1 receptor agonist, with the gold-standard Parkinson's disease treatment, Levodopa. The information presented is based on available preclinical and clinical data to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound is a prodrug that is rapidly converted to its active form, A-86929, a potent and selective D1 dopamine receptor agonist. Clinical studies have demonstrated that this compound possesses anti-parkinsonian efficacy comparable to that of Levodopa. Notably, early findings suggested a potentially lower propensity for inducing dyskinesia, a common and debilitating side effect of long-term Levodopa therapy. However, subsequent research indicated that at its most effective doses, the dyskinesia profile of this compound is similar to that of Levodopa. A significant challenge for the clinical development of this compound is its low oral bioavailability.

Comparative Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease, primarily using the Unified Parkinson's Disease Rating Scale (UPDRS) motor score as the primary endpoint.

Quantitative Data Summary

The following table summarizes the key efficacy data from a clinical trial comparing various doses of this compound to placebo and Levodopa. The data for this compound and placebo are derived from a study by Rascol et al. (1999), and the Levodopa data is included for comparison based on the study's assertion of similar magnitude of effect[1].

Treatment GroupNPrimary EndpointMean Improvement from BaselineStatistical Significance (vs. Placebo)
Placebo14UPDRS Motor ScoreMinimal-
Adrogolide HCl (10 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.05
Adrogolide HCl (20 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Adrogolide HCl (30 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Adrogolide HCl (40 mg)14UPDRS Motor ScoreSignificant Improvementp < 0.005
Levodopa-UPDRS Motor Score~27-30%-

Note: The exact percentage improvements for this compound were not available in the abstract. The significance levels are reported as stated in the source. The Levodopa improvement is an approximate value from other studies for comparative context.

Comparative Safety and Tolerability

The safety profile of this compound has been evaluated in clinical trials. The most common adverse events are dopaminergic in nature. A direct head-to-head comparison of the incidence of all adverse events with Levodopa from the same study is not available in the public domain.

Adverse EventThis compound (Frequency)Levodopa (Frequency)
Nausea and EmesisCommonCommon
DizzinessCommonCommon
HypotensionCommonCommon
DyskinesiaSimilar to Levodopa at effective dosesCommon with long-term use
Injection site reactionReported (for i.v. administration)Not applicable
AstheniaReported-
HeadacheReported-
VasodilationReported-

Source:[2][3]

A study specifically investigating dyskinesia found that at the most effective doses (20 and 40 mg), this compound produced dyskinesias that were similar to those induced by Levodopa[2]. An earlier study had suggested a reduced tendency to provoke dyskinesia[1].

Experimental Protocols

While the full detailed protocol for the this compound trials is not publicly available, a representative experimental design for a clinical trial of an anti-Parkinsonian drug is outlined below, based on common practices in the field.

Representative Phase II Clinical Trial Protocol for an Anti-Parkinsonian Agent

1. Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

2. Patient Population:

  • Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of idiopathic Parkinson's disease; responsive to Levodopa; experiencing motor fluctuations.
  • Exclusion Criteria: Atypical parkinsonism; significant cognitive impairment; severe, uncontrolled medical conditions.

3. Treatment:

  • Patients are withdrawn from their usual Levodopa medication for a 12-hour period (overnight).
  • Patients are randomly assigned to receive a single intravenous infusion of either placebo or one of the ascending doses of the investigational drug (e.g., 5 mg, 10 mg, 20 mg, 30 mg, 40 mg).

4. Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the UPDRS Part III (Motor Examination) score at predefined time points post-infusion (e.g., every 30 minutes for 4-6 hours).
  • Secondary Efficacy Endpoints:
  • Duration of "ON" time (period of good motor control).
  • Patient-reported global impression of change.
  • Safety and Tolerability Assessments:
  • Monitoring of vital signs (blood pressure, heart rate).
  • Recording of all adverse events.
  • Electrocardiograms (ECGs).
  • Laboratory safety tests (hematology, blood chemistry).
  • Dyskinesia Assessment:
  • Use of a standardized dyskinesia rating scale (e.g., Abnormal Involuntary Movement Scale - AIMS) at regular intervals.

5. Statistical Analysis:

  • The primary efficacy analysis would typically involve an analysis of covariance (ANCOVA) to compare the change in UPDRS motor scores between each active dose group and the placebo group.

Mechanism of Action and Signaling Pathway

This compound's active metabolite, A-86929, is a full and selective agonist of the dopamine D1 receptor. D1 receptors are G-protein coupled receptors that, upon stimulation, activate a specific intracellular signaling cascade.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adrogolide Adrogolide Hydrochloride D1R Dopamine D1 Receptor Adrogolide->D1R binds to G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Responses (e.g., gene expression, ion channel modulation) PKA->Cellular_Response phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel anti-parkinsonian drug like this compound.

Clinical_Trial_Workflow cluster_screening Patient Recruitment & Screening cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessments (UPDRS, Medical History) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (Adrogolide HCl or Placebo) Randomization->Drug_Admin Monitoring Continuous Monitoring (Adverse Events, Vitals) Drug_Admin->Monitoring PK_Samples Pharmacokinetic Blood Sampling Drug_Admin->PK_Samples UPDRS_Assess Post-Dose UPDRS Motor Score Assessment Monitoring->UPDRS_Assess Dyskinesia_Assess Dyskinesia Rating Monitoring->Dyskinesia_Assess Data_Collection Data Collection & Management UPDRS_Assess->Data_Collection Dyskinesia_Assess->Data_Collection PK_Samples->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results_Report Results Interpretation & Reporting Stat_Analysis->Results_Report

References

A Preclinical Showdown: The D1 Agonist Adrogolide Hydrochloride Versus Traditional D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Adrogolide Hydrochloride, a selective dopamine (B1211576) D1 receptor agonist, and traditional D2 receptor agonists. This analysis is supported by experimental data from key preclinical studies.

The landscape of therapeutic strategies for neurological disorders, particularly Parkinson's disease, has been dominated by interventions targeting the dopaminergic system. While Levodopa remains the gold standard, dopamine receptor agonists have emerged as a significant therapeutic class. Historically, the focus has been on agonists targeting the D2 receptor. However, the exploration of selective D1 receptor agonists, such as this compound, presents a distinct pharmacological approach. This guide delves into the preclinical data to compare and contrast the efficacy, selectivity, and safety profiles of this compound with those of established D2 receptor agonists.

It is important to note that this compound is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, which is a potent and selective D1 receptor full agonist. Therefore, this comparison will focus on the preclinical data of A-86929 as the active pharmacological agent.

At a Glance: Key Pharmacological and Efficacy Data

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison between A-86929 and representative D2 receptor agonists.

Table 1: Receptor Binding Affinity and Selectivity
Compound D1 Receptor Ki (nM) D2 Receptor Ki (nM) Selectivity (D2 Ki / D1 Ki)
A-86929~1.5 - 2.5~50 - 500> 20-400 fold for D1[1]
Pramipexole (B1678040)>10,000~2 - 5Highly selective for D2[2][3]
Ropinirole (B1195838)>10,000~20 - 100Highly selective for D2[2]
Quinpirole~3,000 - 5,000~10 - 50Selective for D2[4]

Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Preclinical Efficacy in Parkinson's Disease Models
Compound Animal Model Effect on Motor Symptoms Propensity for Dyskinesia
A-869296-OHDA-lesioned ratsEffective in inducing contralateral rotations (ED50 ~0.24 µmol/kg)[1]Lower than L-DOPA in some studies.
MPTP-lesioned marmosetsImproved behavioral disability and locomotor activity.[1]Lower than L-DOPA in some studies.
Pramipexole6-OHDA-lesioned ratsEffective in inducing contralateral rotations.Can induce dyskinesia, but generally less than L-DOPA.
MPTP-lesioned primatesEffective in improving parkinsonian symptoms.Can induce dyskinesia.
Ropinirole6-OHDA-lesioned ratsEffective in inducing contralateral rotations.Can induce dyskinesia, but generally less than L-DOPA.[5]
MPTP-lesioned primatesEffective in improving parkinsonian symptoms.[5]Can induce dyskinesia.[5]

Signaling Pathways: A Tale of Two Receptors

The distinct preclinical profiles of D1 and D2 receptor agonists stem from their engagement with different intracellular signaling cascades. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), whereas D2 receptor activation inhibits adenylyl cyclase and decreases cAMP levels. These opposing initial signals trigger a cascade of downstream effects that ultimately modulate neuronal excitability and gene expression.

G cluster_0 D1 Receptor Signaling cluster_1 D2 Receptor Signaling D1_Agonist Adrogolide (A-86929) D1R D1 Receptor D1_Agonist->D1R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim CREB CREB Phosphorylation PKA_stim->CREB Gene Gene Expression CREB->Gene D2_Agonist D2 Agonists (Pramipexole, Ropinirole) D2R D2 Receptor D2_Agonist->D2R Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Ion_channel Ion Channel Modulation Gi->Ion_channel Modulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib

Dopamine D1 and D2 Receptor Signaling Pathways.

Preclinical Experimental Workflow

The evaluation of novel anti-parkinsonian agents typically follows a structured preclinical workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment in relevant animal models.

G A Compound Synthesis (Adrogolide, D2 Agonists) B In Vitro Receptor Binding Assays (Determine Ki for D1, D2, etc.) A->B C In Vitro Functional Assays (cAMP accumulation) A->C D Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesioned rat) B->D C->D E Behavioral Assessment (Rodents) (Rotational behavior, Locomotor activity) D->E F Dyskinesia Assessment (Rodents) (Abnormal Involuntary Movements - AIMs) D->F G Primate Model of Parkinson's Disease (e.g., MPTP-lesioned macaque) E->G Promising candidates F->G Promising candidates H Behavioral Assessment (Primates) (Clinical rating scales, Motor activity) G->H I Dyskinesia Assessment (Primates) G->I J Pharmacokinetic & Toxicological Studies H->J I->J K Data Analysis & Candidate Selection J->K

Typical preclinical workflow for anti-Parkinsonian drug evaluation.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.

Methodology:

  • Tissue Preparation: Membranes are prepared from brain regions rich in dopamine receptors (e.g., striatum) from rats or from cells expressing cloned human D1 or D2 receptors.

  • Radioligand Binding:

    • For D1 Receptors: Membranes are incubated with a specific D1 radioligand, such as [3H]SCH23390, in the presence of varying concentrations of the test compound.[6][7][8]

    • For D2 Receptors: Membranes are incubated with a specific D2 radioligand, such as [3H]raclopride or [3H]spiperone, in the presence of varying concentrations of the test compound.[6][8][9]

  • Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor symptoms of Parkinson's disease.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.

  • 6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle or the substantia nigra.

  • Post-operative Care: Animals are monitored for recovery and weight loss.

  • Behavioral Testing (Rotational Behavior): Two to three weeks post-lesion, the rats are challenged with a dopamine agonist (e.g., apomorphine (B128758) or the test compound). The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes). This rotational behavior is a measure of the postsynaptic receptor supersensitivity that develops following the dopamine depletion.

MPTP Primate Model of Parkinson's Disease

Objective: To induce a parkinsonian syndrome in non-human primates that closely mimics the clinical features of human Parkinson's disease.

Methodology:

  • Animal Selection: Commonly used species include macaques (e.g., cynomolgus or rhesus) and marmosets.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly) or via intracarotid injection. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.

  • Behavioral Assessment: A clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, is employed to score the severity of motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[10][11][12] Locomotor activity is also quantified.

  • Dyskinesia Assessment: Following chronic treatment with dopaminergic agents, the emergence and severity of dyskinesias (abnormal involuntary movements) are rated using a specific scale.

Dyskinesia Rating in 6-OHDA Lesioned Rats (Abnormal Involuntary Movements - AIMs)

Objective: To quantify the severity of dyskinesia induced by dopaminergic treatments in the 6-OHDA rat model.

Methodology:

  • Priming: 6-OHDA lesioned rats are treated daily with a high dose of L-DOPA for several weeks to induce stable AIMs.

  • Drug Challenge: On the test day, animals are administered the test compound.

  • Scoring: At regular intervals after drug administration, each rat is observed for the presence of three subtypes of AIMs:

    • Axial: Dystonic posturing of the neck and trunk.

    • Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.

    • Orolingual: Repetitive, empty chewing movements and protrusions of the tongue.

  • Each AIM subtype is scored on a severity scale (e.g., 0-4) based on the proportion of time the movement is present. The scores for the three subtypes are summed to give a total AIMs score.[13][14][15]

Discussion and Future Directions

The preclinical data reveal a fascinating divergence between D1 and D2 receptor agonists. Adrogolide (A-86929), as a selective D1 agonist, demonstrates robust anti-parkinsonian efficacy in rodent and primate models, comparable in some instances to L-DOPA.[1] A key point of interest is the potential for a reduced propensity to induce dyskinesia compared to L-DOPA, although this finding requires further investigation. The mechanism is thought to involve the more physiological stimulation of the "direct pathway" of the basal ganglia, which facilitates movement.

In contrast, D2 receptor agonists like pramipexole and ropinirole also show significant efficacy in alleviating motor symptoms in these models.[5] Their primary mechanism involves the stimulation of the "indirect pathway," which also contributes to the regulation of movement. While generally considered to have a lower risk of inducing dyskinesia than L-DOPA, they are not devoid of this side effect.

A critical area of differentiation that warrants further preclinical investigation is the impact on non-motor symptoms, particularly cognitive function. Some preclinical and clinical evidence suggests that D2 receptor agonists may have variable or even negative effects on certain cognitive domains. The cognitive profile of selective D1 agonists like Adrogolide is less well-characterized in these models and represents a significant area for future research.

References

A Preclinical Showdown: The D1 Agonist Adrogolide Hydrochloride Versus Traditional D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Adrogolide Hydrochloride, a selective dopamine D1 receptor agonist, and traditional D2 receptor agonists. This analysis is supported by experimental data from key preclinical studies.

The landscape of therapeutic strategies for neurological disorders, particularly Parkinson's disease, has been dominated by interventions targeting the dopaminergic system. While Levodopa remains the gold standard, dopamine receptor agonists have emerged as a significant therapeutic class. Historically, the focus has been on agonists targeting the D2 receptor. However, the exploration of selective D1 receptor agonists, such as this compound, presents a distinct pharmacological approach. This guide delves into the preclinical data to compare and contrast the efficacy, selectivity, and safety profiles of this compound with those of established D2 receptor agonists.

It is important to note that this compound is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, which is a potent and selective D1 receptor full agonist. Therefore, this comparison will focus on the preclinical data of A-86929 as the active pharmacological agent.

At a Glance: Key Pharmacological and Efficacy Data

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison between A-86929 and representative D2 receptor agonists.

Table 1: Receptor Binding Affinity and Selectivity
Compound D1 Receptor Ki (nM) D2 Receptor Ki (nM) Selectivity (D2 Ki / D1 Ki)
A-86929~1.5 - 2.5~50 - 500> 20-400 fold for D1[1]
Pramipexole>10,000~2 - 5Highly selective for D2[2][3]
Ropinirole>10,000~20 - 100Highly selective for D2[2]
Quinpirole~3,000 - 5,000~10 - 50Selective for D2[4]

Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Preclinical Efficacy in Parkinson's Disease Models
Compound Animal Model Effect on Motor Symptoms Propensity for Dyskinesia
A-869296-OHDA-lesioned ratsEffective in inducing contralateral rotations (ED50 ~0.24 µmol/kg)[1]Lower than L-DOPA in some studies.
MPTP-lesioned marmosetsImproved behavioral disability and locomotor activity.[1]Lower than L-DOPA in some studies.
Pramipexole6-OHDA-lesioned ratsEffective in inducing contralateral rotations.Can induce dyskinesia, but generally less than L-DOPA.
MPTP-lesioned primatesEffective in improving parkinsonian symptoms.Can induce dyskinesia.
Ropinirole6-OHDA-lesioned ratsEffective in inducing contralateral rotations.Can induce dyskinesia, but generally less than L-DOPA.[5]
MPTP-lesioned primatesEffective in improving parkinsonian symptoms.[5]Can induce dyskinesia.[5]

Signaling Pathways: A Tale of Two Receptors

The distinct preclinical profiles of D1 and D2 receptor agonists stem from their engagement with different intracellular signaling cascades. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), whereas D2 receptor activation inhibits adenylyl cyclase and decreases cAMP levels. These opposing initial signals trigger a cascade of downstream effects that ultimately modulate neuronal excitability and gene expression.

G cluster_0 D1 Receptor Signaling cluster_1 D2 Receptor Signaling D1_Agonist Adrogolide (A-86929) D1R D1 Receptor D1_Agonist->D1R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim CREB CREB Phosphorylation PKA_stim->CREB Gene Gene Expression CREB->Gene D2_Agonist D2 Agonists (Pramipexole, Ropinirole) D2R D2 Receptor D2_Agonist->D2R Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Ion_channel Ion Channel Modulation Gi->Ion_channel Modulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib

Dopamine D1 and D2 Receptor Signaling Pathways.

Preclinical Experimental Workflow

The evaluation of novel anti-parkinsonian agents typically follows a structured preclinical workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment in relevant animal models.

G A Compound Synthesis (Adrogolide, D2 Agonists) B In Vitro Receptor Binding Assays (Determine Ki for D1, D2, etc.) A->B C In Vitro Functional Assays (cAMP accumulation) A->C D Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesioned rat) B->D C->D E Behavioral Assessment (Rodents) (Rotational behavior, Locomotor activity) D->E F Dyskinesia Assessment (Rodents) (Abnormal Involuntary Movements - AIMs) D->F G Primate Model of Parkinson's Disease (e.g., MPTP-lesioned macaque) E->G Promising candidates F->G Promising candidates H Behavioral Assessment (Primates) (Clinical rating scales, Motor activity) G->H I Dyskinesia Assessment (Primates) G->I J Pharmacokinetic & Toxicological Studies H->J I->J K Data Analysis & Candidate Selection J->K

Typical preclinical workflow for anti-Parkinsonian drug evaluation.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.

Methodology:

  • Tissue Preparation: Membranes are prepared from brain regions rich in dopamine receptors (e.g., striatum) from rats or from cells expressing cloned human D1 or D2 receptors.

  • Radioligand Binding:

    • For D1 Receptors: Membranes are incubated with a specific D1 radioligand, such as [3H]SCH23390, in the presence of varying concentrations of the test compound.[6][7][8]

    • For D2 Receptors: Membranes are incubated with a specific D2 radioligand, such as [3H]raclopride or [3H]spiperone, in the presence of varying concentrations of the test compound.[6][8][9]

  • Incubation and Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor symptoms of Parkinson's disease.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.

  • 6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle or the substantia nigra.

  • Post-operative Care: Animals are monitored for recovery and weight loss.

  • Behavioral Testing (Rotational Behavior): Two to three weeks post-lesion, the rats are challenged with a dopamine agonist (e.g., apomorphine or the test compound). The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes). This rotational behavior is a measure of the postsynaptic receptor supersensitivity that develops following the dopamine depletion.

MPTP Primate Model of Parkinson's Disease

Objective: To induce a parkinsonian syndrome in non-human primates that closely mimics the clinical features of human Parkinson's disease.

Methodology:

  • Animal Selection: Commonly used species include macaques (e.g., cynomolgus or rhesus) and marmosets.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously or intramuscularly) or via intracarotid injection. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.

  • Behavioral Assessment: A clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, is employed to score the severity of motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[10][11][12] Locomotor activity is also quantified.

  • Dyskinesia Assessment: Following chronic treatment with dopaminergic agents, the emergence and severity of dyskinesias (abnormal involuntary movements) are rated using a specific scale.

Dyskinesia Rating in 6-OHDA Lesioned Rats (Abnormal Involuntary Movements - AIMs)

Objective: To quantify the severity of dyskinesia induced by dopaminergic treatments in the 6-OHDA rat model.

Methodology:

  • Priming: 6-OHDA lesioned rats are treated daily with a high dose of L-DOPA for several weeks to induce stable AIMs.

  • Drug Challenge: On the test day, animals are administered the test compound.

  • Scoring: At regular intervals after drug administration, each rat is observed for the presence of three subtypes of AIMs:

    • Axial: Dystonic posturing of the neck and trunk.

    • Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.

    • Orolingual: Repetitive, empty chewing movements and protrusions of the tongue.

  • Each AIM subtype is scored on a severity scale (e.g., 0-4) based on the proportion of time the movement is present. The scores for the three subtypes are summed to give a total AIMs score.[13][14][15]

Discussion and Future Directions

The preclinical data reveal a fascinating divergence between D1 and D2 receptor agonists. Adrogolide (A-86929), as a selective D1 agonist, demonstrates robust anti-parkinsonian efficacy in rodent and primate models, comparable in some instances to L-DOPA.[1] A key point of interest is the potential for a reduced propensity to induce dyskinesia compared to L-DOPA, although this finding requires further investigation. The mechanism is thought to involve the more physiological stimulation of the "direct pathway" of the basal ganglia, which facilitates movement.

In contrast, D2 receptor agonists like pramipexole and ropinirole also show significant efficacy in alleviating motor symptoms in these models.[5] Their primary mechanism involves the stimulation of the "indirect pathway," which also contributes to the regulation of movement. While generally considered to have a lower risk of inducing dyskinesia than L-DOPA, they are not devoid of this side effect.

A critical area of differentiation that warrants further preclinical investigation is the impact on non-motor symptoms, particularly cognitive function. Some preclinical and clinical evidence suggests that D2 receptor agonists may have variable or even negative effects on certain cognitive domains. The cognitive profile of selective D1 agonists like Adrogolide is less well-characterized in these models and represents a significant area for future research.

References

A Comparative Analysis of Adrogolide Hydrochloride and Other Dopaminergic Agents in Parkinson's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the clinical trial results for Adrogolide Hydrochloride (ABT-431), a selective dopamine (B1211576) D1 receptor agonist, with other key dopaminergic treatments for Parkinson's disease, including Levodopa and the dopamine agonists Tavapadon, Ropinirole, and Pramipexole. Due to the discontinuation of this compound's development, detailed quantitative data from late-phase clinical trials are limited. This guide summarizes the available information to offer a comparative perspective for research and development purposes.

Executive Summary

This compound, a prodrug of the selective dopamine D1 receptor agonist A-86929, showed early promise in clinical trials for Parkinson's disease, with efficacy comparable to Levodopa and a potential for a reduced risk of dyskinesia. However, its development was halted, limiting the availability of comprehensive late-stage clinical data. This guide juxtaposes the findings from early this compound trials with the more extensive data available for currently utilized and emerging dopaminergic therapies.

Dopaminergic Signaling Pathway in Parkinson's Disease

The therapeutic effect of the compounds discussed in this guide is primarily mediated through the modulation of the dopaminergic system in the brain. The following diagram illustrates the general signaling pathway of dopamine D1 receptor agonists.

Dopamine D1 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to Adrogolide Adrogolide (A-86929) Adrogolide->D1_Receptor Agonist Binding G_Protein Gs Protein Activation D1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Modulation of Neuronal Excitability (e.g., Motor Control) PKA->Cellular_Response

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Efficacy Comparison

The following tables summarize the available efficacy data from clinical trials of this compound and its comparators. The primary endpoint for motor symptom evaluation in Parkinson's disease trials is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly the motor examination section (Part III).

Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)

DrugTrialNTreatment Arm(s)DurationPrimary EndpointKey FindingsCitation(s)
This compound (ABT-431) Rascol O et al., 1999145, 10, 20, 30, 40 mg (single doses) vs. PlaceboSingle DoseUPDRS Motor ScoreEfficacy significantly superior to placebo at doses ≥10 mg; magnitude of effect similar to Levodopa.[1]
Tavapadon TEMPO-1 (Phase 3)5295 mg/day, 15 mg/day vs. Placebo26 weeksChange in MDS-UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo.- 5 mg: -9.7 point change- 15 mg: -10.2 point change- Placebo: +1.8 point change[2]
Tavapadon TEMPO-2 (Phase 3)~500Flexible dose (5-15 mg/day) vs. Placebo26 weeksChange in MDS-UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo.- Tavapadon: -10.3 point change- Placebo: -1.2 point change[3]
Levodopa 056 Study Group (Interim)~267Levodopa vs. Ropinirole6 months% Improvement in UPDRS Motor Score44% improvement from baseline.[4]
Ropinirole 056 Study Group (Interim)~267Ropinirole vs. Levodopa6 months% Improvement in UPDRS Motor Score32% improvement from baseline.[4]
Pramipexole Shannon KM et al., 1997335Up to 4.5 mg/day vs. Placebo31 weeksChange in UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo (p ≤ 0.0001).[5]

Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)

DrugTrialNTreatment Arm(s)DurationPrimary EndpointKey FindingsCitation(s)
Tavapadon TEMPO-3 (Phase 3)507Flexible dose (5-15 mg/day) + Levodopa vs. Placebo + Levodopa27 weeksChange in "On" time without troublesome dyskinesia1.1-hour increase in "on" time without troublesome dyskinesia vs. placebo.[6]

Safety and Tolerability Comparison

This table presents a summary of the most frequently reported adverse events in clinical trials for each drug.

Table 3: Common Adverse Events

DrugCommon Adverse EventsCitation(s)
This compound (ABT-431) Nausea, emesis, dizziness, hypotension.[1]
Tavapadon Nausea, headache, dizziness.[6]
Levodopa Nausea, dyskinesia (long-term use).[4]
Ropinirole Nausea, somnolence, dizziness, headache.[4]
Pramipexole Nausea, insomnia, constipation, somnolence, visual hallucinations.[5]

Experimental Protocols

This compound (Rascol O et al., 1999)
  • Study Design: The available information suggests a randomized, double-blind, placebo-controlled, crossover trial[1].

  • Patient Population: 14 patients with Levodopa-responsive Parkinson's disease[1].

  • Treatment Regimen: Patients received five single doses of this compound (5, 10, 20, 30, and 40 mg) and one of placebo after a 12-hour withdrawal from Levodopa[1].

  • Efficacy Assessment: The primary outcome was the change in the UPDRS motor subsection score[1]. Dyskinesia was also graded separately[1].

Tavapadon (TEMPO-1 Trial)
  • Study Design: A Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial[2].

  • Patient Population: 529 adults with early-stage Parkinson's disease[2].

  • Treatment Regimen: Patients were randomized to receive a fixed dose of Tavapadon (5 mg or 15 mg once daily) or placebo for 27 weeks[2].

  • Efficacy Assessment: The primary endpoint was the change from baseline in the MDS-UPDRS Parts II and III combined score at week 26[2].

Levodopa and Ropinirole (056 Study Group)
  • Study Design: A 5-year, double-blind, randomized, multicenter study. The data presented here are from a 6-month interim analysis[4].

  • Patient Population: Patients with early Parkinson's disease requiring dopaminergic therapy[4].

  • Treatment Regimen: Patients were randomized to receive either Ropinirole or Levodopa[4].

  • Efficacy Assessment: The primary efficacy measure was the percentage of improvement in the UPDRS total motor examination score[4].

Pramipexole (Shannon KM et al., 1997)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[5].

  • Patient Population: 335 patients with early Parkinson's disease not receiving Levodopa[5].

  • Treatment Regimen: Pramipexole was administered with an ascending dose schedule up to 4.5 mg/day over a 7-week dose-escalation phase, followed by a 24-week maintenance period[5].

  • Efficacy Assessment: The primary outcome was the change from baseline in the UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores at week 24[5].

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for a Phase III clinical trial of a novel oral therapeutic for Parkinson's disease, based on the methodologies of the comparator trials.

Phase_III_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (UPDRS, Demographics, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Dose_Titration Dose Titration Phase (e.g., 4-8 weeks) Treatment_A->Dose_Titration Treatment_B->Dose_Titration Maintenance Maintenance Phase (e.g., 24-52 weeks) Dose_Titration->Maintenance Follow_Up Follow-up Assessments (e.g., every 4-8 weeks) Maintenance->Follow_Up Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Maintenance->Endpoint Follow_Up->Maintenance Periodic Visits Data_Analysis Data Analysis (Efficacy & Safety) Endpoint->Data_Analysis

Figure 2: Generalized Phase III Clinical Trial Workflow.

Conclusion

The available data for this compound, though limited, suggest that selective dopamine D1 receptor agonism is a viable therapeutic strategy for improving motor symptoms in Parkinson's disease, with a potential for a favorable side-effect profile concerning dyskinesia. The more recent and comprehensive data from the Tavapadon clinical trial program, which also targets D1/D5 receptors, further supports the potential of this mechanism of action. Direct, head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these agents. This guide serves as a summary of the currently accessible clinical trial data to inform ongoing research and development in the field of dopaminergic therapies for Parkinson's disease.

References

A Comparative Analysis of Adrogolide Hydrochloride and Other Dopaminergic Agents in Parkinson's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the clinical trial results for Adrogolide Hydrochloride (ABT-431), a selective dopamine D1 receptor agonist, with other key dopaminergic treatments for Parkinson's disease, including Levodopa and the dopamine agonists Tavapadon, Ropinirole, and Pramipexole. Due to the discontinuation of this compound's development, detailed quantitative data from late-phase clinical trials are limited. This guide summarizes the available information to offer a comparative perspective for research and development purposes.

Executive Summary

This compound, a prodrug of the selective dopamine D1 receptor agonist A-86929, showed early promise in clinical trials for Parkinson's disease, with efficacy comparable to Levodopa and a potential for a reduced risk of dyskinesia. However, its development was halted, limiting the availability of comprehensive late-stage clinical data. This guide juxtaposes the findings from early this compound trials with the more extensive data available for currently utilized and emerging dopaminergic therapies.

Dopaminergic Signaling Pathway in Parkinson's Disease

The therapeutic effect of the compounds discussed in this guide is primarily mediated through the modulation of the dopaminergic system in the brain. The following diagram illustrates the general signaling pathway of dopamine D1 receptor agonists.

Dopamine D1 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to Adrogolide Adrogolide (A-86929) Adrogolide->D1_Receptor Agonist Binding G_Protein Gs Protein Activation D1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Modulation of Neuronal Excitability (e.g., Motor Control) PKA->Cellular_Response

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Efficacy Comparison

The following tables summarize the available efficacy data from clinical trials of this compound and its comparators. The primary endpoint for motor symptom evaluation in Parkinson's disease trials is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly the motor examination section (Part III).

Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)

DrugTrialNTreatment Arm(s)DurationPrimary EndpointKey FindingsCitation(s)
This compound (ABT-431) Rascol O et al., 1999145, 10, 20, 30, 40 mg (single doses) vs. PlaceboSingle DoseUPDRS Motor ScoreEfficacy significantly superior to placebo at doses ≥10 mg; magnitude of effect similar to Levodopa.[1]
Tavapadon TEMPO-1 (Phase 3)5295 mg/day, 15 mg/day vs. Placebo26 weeksChange in MDS-UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo.- 5 mg: -9.7 point change- 15 mg: -10.2 point change- Placebo: +1.8 point change[2]
Tavapadon TEMPO-2 (Phase 3)~500Flexible dose (5-15 mg/day) vs. Placebo26 weeksChange in MDS-UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo.- Tavapadon: -10.3 point change- Placebo: -1.2 point change[3]
Levodopa 056 Study Group (Interim)~267Levodopa vs. Ropinirole6 months% Improvement in UPDRS Motor Score44% improvement from baseline.[4]
Ropinirole 056 Study Group (Interim)~267Ropinirole vs. Levodopa6 months% Improvement in UPDRS Motor Score32% improvement from baseline.[4]
Pramipexole Shannon KM et al., 1997335Up to 4.5 mg/day vs. Placebo31 weeksChange in UPDRS Parts II + III ScoreStatistically significant improvement from baseline vs. placebo (p ≤ 0.0001).[5]

Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)

DrugTrialNTreatment Arm(s)DurationPrimary EndpointKey FindingsCitation(s)
Tavapadon TEMPO-3 (Phase 3)507Flexible dose (5-15 mg/day) + Levodopa vs. Placebo + Levodopa27 weeksChange in "On" time without troublesome dyskinesia1.1-hour increase in "on" time without troublesome dyskinesia vs. placebo.[6]

Safety and Tolerability Comparison

This table presents a summary of the most frequently reported adverse events in clinical trials for each drug.

Table 3: Common Adverse Events

DrugCommon Adverse EventsCitation(s)
This compound (ABT-431) Nausea, emesis, dizziness, hypotension.[1]
Tavapadon Nausea, headache, dizziness.[6]
Levodopa Nausea, dyskinesia (long-term use).[4]
Ropinirole Nausea, somnolence, dizziness, headache.[4]
Pramipexole Nausea, insomnia, constipation, somnolence, visual hallucinations.[5]

Experimental Protocols

This compound (Rascol O et al., 1999)
  • Study Design: The available information suggests a randomized, double-blind, placebo-controlled, crossover trial[1].

  • Patient Population: 14 patients with Levodopa-responsive Parkinson's disease[1].

  • Treatment Regimen: Patients received five single doses of this compound (5, 10, 20, 30, and 40 mg) and one of placebo after a 12-hour withdrawal from Levodopa[1].

  • Efficacy Assessment: The primary outcome was the change in the UPDRS motor subsection score[1]. Dyskinesia was also graded separately[1].

Tavapadon (TEMPO-1 Trial)
  • Study Design: A Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial[2].

  • Patient Population: 529 adults with early-stage Parkinson's disease[2].

  • Treatment Regimen: Patients were randomized to receive a fixed dose of Tavapadon (5 mg or 15 mg once daily) or placebo for 27 weeks[2].

  • Efficacy Assessment: The primary endpoint was the change from baseline in the MDS-UPDRS Parts II and III combined score at week 26[2].

Levodopa and Ropinirole (056 Study Group)
  • Study Design: A 5-year, double-blind, randomized, multicenter study. The data presented here are from a 6-month interim analysis[4].

  • Patient Population: Patients with early Parkinson's disease requiring dopaminergic therapy[4].

  • Treatment Regimen: Patients were randomized to receive either Ropinirole or Levodopa[4].

  • Efficacy Assessment: The primary efficacy measure was the percentage of improvement in the UPDRS total motor examination score[4].

Pramipexole (Shannon KM et al., 1997)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[5].

  • Patient Population: 335 patients with early Parkinson's disease not receiving Levodopa[5].

  • Treatment Regimen: Pramipexole was administered with an ascending dose schedule up to 4.5 mg/day over a 7-week dose-escalation phase, followed by a 24-week maintenance period[5].

  • Efficacy Assessment: The primary outcome was the change from baseline in the UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores at week 24[5].

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for a Phase III clinical trial of a novel oral therapeutic for Parkinson's disease, based on the methodologies of the comparator trials.

Phase_III_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (UPDRS, Demographics, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Dose_Titration Dose Titration Phase (e.g., 4-8 weeks) Treatment_A->Dose_Titration Treatment_B->Dose_Titration Maintenance Maintenance Phase (e.g., 24-52 weeks) Dose_Titration->Maintenance Follow_Up Follow-up Assessments (e.g., every 4-8 weeks) Maintenance->Follow_Up Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Maintenance->Endpoint Follow_Up->Maintenance Periodic Visits Data_Analysis Data Analysis (Efficacy & Safety) Endpoint->Data_Analysis

Figure 2: Generalized Phase III Clinical Trial Workflow.

Conclusion

The available data for this compound, though limited, suggest that selective dopamine D1 receptor agonism is a viable therapeutic strategy for improving motor symptoms in Parkinson's disease, with a potential for a favorable side-effect profile concerning dyskinesia. The more recent and comprehensive data from the Tavapadon clinical trial program, which also targets D1/D5 receptors, further supports the potential of this mechanism of action. Direct, head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these agents. This guide serves as a summary of the currently accessible clinical trial data to inform ongoing research and development in the field of dopaminergic therapies for Parkinson's disease.

References

A Comparative Pharmacological Profile: Adrogolide Hydrochloride and A-86929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Adrogolide Hydrochloride (ABT-431) and its active metabolite, A-86929. This compound is a prodrug designed for enhanced stability and bioavailability, which rapidly converts to the potent and selective dopamine (B1211576) D1 receptor agonist A-86929 in vivo. This comparison focuses on the molecular and functional characteristics that define their utility as pharmacological tools and potential therapeutic agents.

Introduction

This compound was developed to overcome the formulation challenges associated with A-86929, a potent catechol-containing dopamine D1 receptor agonist. As a diacetyl prodrug, this compound exhibits greater chemical stability and is rapidly hydrolyzed in plasma to release the active compound, A-86929.[1][2] The primary pharmacological effects are therefore attributable to A-86929, which has been investigated for its potential in treating neurological and psychiatric disorders, including Parkinson's disease and cocaine addiction.[3][4][5] This guide will dissect the pharmacological nuances of both the prodrug and the active agent, presenting key experimental data to inform research and development.

Data Presentation

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of A-86929 for various dopamine receptor subtypes. As a prodrug, this compound is expected to have low affinity for these receptors, with its activity being dependent on its conversion to A-86929. While specific Ki values for Adrogolide are not widely reported, its pharmacological inaction prior to conversion is a key aspect of its design. A-86929 demonstrates a high affinity for the D1 receptor and serves as a selective agonist for this receptor subtype.[6]

Table 1: Receptor Binding Affinity (Ki) of A-86929

Receptor SubtypeA-86929 Ki (nM)Reference
Dopamine D1~50 (pKi = 7.3)[6]
Dopamine D2>1000[1]
Other Monoaminergic Receptors>1000[1]

Note: A pKi of 7.3 corresponds to a Ki of approximately 50 nM.

Functional Activity

A-86929 acts as a full agonist at the dopamine D1 receptor, stimulating downstream signaling pathways. In functional in vitro assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor compared to the D2 receptor.[1][3] The functional potency of this compound is negligible until it is metabolized to A-86929.

Table 2: Functional Activity of A-86929

Assay TypeReceptorParameterValueReference
cAMP AccumulationD1AgonistFull Agonist[3]
GTPγS BindingD1AgonistPotent Agonist[7]

Specific EC50 and Emax values for A-86929 in these assays are not consistently reported in publicly available literature.

In Vivo Pharmacology

Both this compound and A-86929 have demonstrated efficacy in animal models of Parkinson's disease. The prodrug, this compound, shows comparable in vivo activity to A-86929, highlighting its efficient conversion to the active compound.

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-OHDA Lesion)

CompoundParameterValueReference
A-86929Contralateral Rotations (ED50)0.24 µmol/kg, s.c.[1]
This compoundContralateral Rotations (ED50)0.54 µmol/kg, s.c.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for dopamine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test compounds (this compound, A-86929).

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of compounds at D1 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Test compounds (this compound, A-86929).

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white opaque plates.

Procedure:

  • Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer.

  • Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 and Emax values from the dose-response curve using non-linear regression analysis.

Visualizations

prodrug_conversion Adrogolide This compound (ABT-431) Plasma_Esterases Plasma Esterases Adrogolide->Plasma_Esterases Hydrolysis A86929 A-86929 (Active Agonist) Plasma_Esterases->A86929

Caption: Conversion of this compound to A-86929.

D1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Compounds) start->prepare_reagents incubation Incubation (Compounds + Membranes + Radioligand) prepare_reagents->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound serves as an effective prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The pharmacological profile of A-86929 is characterized by high affinity and functional selectivity for the D1 receptor, leading to robust in vivo efficacy in preclinical models of Parkinson's disease. The data presented in this guide underscore the importance of the prodrug strategy for optimizing the therapeutic potential of promising but challenging drug candidates. Further research into the detailed signaling pathways and long-term effects of A-86929 will continue to elucidate its full pharmacological profile and potential clinical applications.

References

A Comparative Pharmacological Profile: Adrogolide Hydrochloride and A-86929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Adrogolide Hydrochloride (ABT-431) and its active metabolite, A-86929. This compound is a prodrug designed for enhanced stability and bioavailability, which rapidly converts to the potent and selective dopamine D1 receptor agonist A-86929 in vivo. This comparison focuses on the molecular and functional characteristics that define their utility as pharmacological tools and potential therapeutic agents.

Introduction

This compound was developed to overcome the formulation challenges associated with A-86929, a potent catechol-containing dopamine D1 receptor agonist. As a diacetyl prodrug, this compound exhibits greater chemical stability and is rapidly hydrolyzed in plasma to release the active compound, A-86929.[1][2] The primary pharmacological effects are therefore attributable to A-86929, which has been investigated for its potential in treating neurological and psychiatric disorders, including Parkinson's disease and cocaine addiction.[3][4][5] This guide will dissect the pharmacological nuances of both the prodrug and the active agent, presenting key experimental data to inform research and development.

Data Presentation

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of A-86929 for various dopamine receptor subtypes. As a prodrug, this compound is expected to have low affinity for these receptors, with its activity being dependent on its conversion to A-86929. While specific Ki values for Adrogolide are not widely reported, its pharmacological inaction prior to conversion is a key aspect of its design. A-86929 demonstrates a high affinity for the D1 receptor and serves as a selective agonist for this receptor subtype.[6]

Table 1: Receptor Binding Affinity (Ki) of A-86929

Receptor SubtypeA-86929 Ki (nM)Reference
Dopamine D1~50 (pKi = 7.3)[6]
Dopamine D2>1000[1]
Other Monoaminergic Receptors>1000[1]

Note: A pKi of 7.3 corresponds to a Ki of approximately 50 nM.

Functional Activity

A-86929 acts as a full agonist at the dopamine D1 receptor, stimulating downstream signaling pathways. In functional in vitro assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor compared to the D2 receptor.[1][3] The functional potency of this compound is negligible until it is metabolized to A-86929.

Table 2: Functional Activity of A-86929

Assay TypeReceptorParameterValueReference
cAMP AccumulationD1AgonistFull Agonist[3]
GTPγS BindingD1AgonistPotent Agonist[7]

Specific EC50 and Emax values for A-86929 in these assays are not consistently reported in publicly available literature.

In Vivo Pharmacology

Both this compound and A-86929 have demonstrated efficacy in animal models of Parkinson's disease. The prodrug, this compound, shows comparable in vivo activity to A-86929, highlighting its efficient conversion to the active compound.

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-OHDA Lesion)

CompoundParameterValueReference
A-86929Contralateral Rotations (ED50)0.24 µmol/kg, s.c.[1]
This compoundContralateral Rotations (ED50)0.54 µmol/kg, s.c.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for dopamine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test compounds (this compound, A-86929).

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of compounds at D1 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Test compounds (this compound, A-86929).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white opaque plates.

Procedure:

  • Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer.

  • Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 and Emax values from the dose-response curve using non-linear regression analysis.

Visualizations

prodrug_conversion Adrogolide This compound (ABT-431) Plasma_Esterases Plasma Esterases Adrogolide->Plasma_Esterases Hydrolysis A86929 A-86929 (Active Agonist) Plasma_Esterases->A86929

Caption: Conversion of this compound to A-86929.

D1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A86929 A-86929 D1R Dopamine D1 Receptor A86929->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Compounds) start->prepare_reagents incubation Incubation (Compounds + Membranes + Radioligand) prepare_reagents->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound serves as an effective prodrug for the potent and selective dopamine D1 receptor agonist, A-86929. The pharmacological profile of A-86929 is characterized by high affinity and functional selectivity for the D1 receptor, leading to robust in vivo efficacy in preclinical models of Parkinson's disease. The data presented in this guide underscore the importance of the prodrug strategy for optimizing the therapeutic potential of promising but challenging drug candidates. Further research into the detailed signaling pathways and long-term effects of A-86929 will continue to elucidate its full pharmacological profile and potential clinical applications.

References

Evaluating the Abuse Potential of Adrogolide Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] Developed initially for the treatment of Parkinson's disease, its unique pharmacological profile has also prompted investigation into its potential for treating cocaine addiction.[1][2] A critical component of the preclinical safety evaluation for any centrally acting therapeutic is a thorough assessment of its abuse potential. This guide provides a comparative analysis of the abuse liability of this compound in established animal models, juxtaposed with data from drugs with known abuse potential, namely cocaine, amphetamine, and morphine. The findings from preclinical studies suggest that Adrogolide is unlikely to have abuse potential in humans.[1][2]

Dopamine D1 Receptor Signaling Pathway

Adrogolide, through its active metabolite A-86929, exerts its effects by stimulating the dopamine D1 receptor. This G-protein coupled receptor is predominantly linked to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression. This pathway is a key component of the brain's reward system.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide (ABT-431) D1R Dopamine D1 Receptor Adrogolide->D1R activates G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 inhibits Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression PP1->Neuronal_Effects regulates

Dopamine D1 Receptor Signaling Cascade

Comparative Analysis of Abuse Potential in Animal Models

The abuse liability of a compound is typically assessed using a battery of behavioral pharmacology assays in animals. The three most common and predictive models are Conditioned Place Preference (CPP), Self-Administration (SA), and Drug Discrimination (DD).

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal that spends more time in the drug-paired chamber is considered to show a preference, indicating rewarding effects.

Experimental Protocol: Cocaine-Induced CPP in Rats

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Phases:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.

    • Conditioning: Over several days, rats receive injections of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.

    • Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the cocaine-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference.

Table 1: Conditioned Place Preference Data

CompoundSpeciesDose RangeOutcome
Adrogolide (ABT-431) RodentsNot SpecifiedInactive (No place preference observed)¹
Cocaine Rat10 - 20 mg/kg, i.p.Significant place preference
Amphetamine Mouse1 - 5 mg/kg, i.p.Significant place preference
Morphine Rat1 - 10 mg/kg, s.c.Significant place preference

¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]

Self-Administration (SA)

The SA model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively work to receive the drug.

Experimental Protocol: Amphetamine Self-Administration in Rats

  • Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.

  • Phases:

    • Acquisition: Rats are trained to press one "active" lever to receive an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion). Presses on the "inactive" lever have no consequence.

    • Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the reinforcing strength of the drug.

    • Extinction and Reinstatement: Drug infusions are withheld, leading to a decrease in lever pressing (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or a stressor.

  • Data Analysis: Higher rates of responding on the active lever compared to the inactive lever indicate that the drug has reinforcing properties. The "breakpoint" in a progressive-ratio schedule (the highest number of responses an animal will make for a single infusion) is a measure of the drug's motivational strength.

Table 2: Self-Administration Data

CompoundSpeciesUnit DoseKey Findings
Adrogolide (ABT-431) RodentsNot SpecifiedNot self-administered ¹
Cocaine Rat0.25 - 1.0 mg/kg/infusionReadily self-administered; maintains high response rates.
Amphetamine Rat0.05 - 0.2 mg/kg/infusionReadily self-administered; demonstrates a classic inverted U-shaped dose-response curve.
Morphine Rat0.05 - 0.2 mg/kg/infusionReadily self-administered; shows dose-dependent increases in responding.

¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]

Drug Discrimination (DD)

The DD paradigm assesses the subjective effects of a drug by training animals to recognize and distinguish its internal state from that of a placebo.

Experimental Protocol: Morphine Drug Discrimination in Rats

  • Apparatus: A two-lever operant conditioning chamber.

  • Phases:

    • Training: Rats are trained to press one lever after receiving an injection of morphine (the "training drug," e.g., 3.0 mg/kg, s.c.) to receive a food reward. On days they receive a saline injection, they must press the other lever to be rewarded.

    • Testing: Once the discrimination is learned (typically >80% correct responses), test sessions are conducted where various doses of the training drug, other drugs, or the test compound are administered.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces responding on the morphine-paired lever ("full generalization"), it is considered to have similar subjective effects.

Table 3: Drug Discrimination Data

Training DrugTest CompoundSpeciesOutcome
Cocaine (10 mg/kg)Adrogolide (ABT-431) Not yet reportedBased on its D1 agonist mechanism, it would be expected to not generalize to the stimulus effects of cocaine, which is a dopamine reuptake inhibitor.
Cocaine (10 mg/kg)Amphetamine (1 mg/kg)RatFull generalization, indicating similar subjective effects.
Morphine (3 mg/kg)Hydromorphone (0.3 mg/kg)RatFull generalization, indicating similar opioid-like subjective effects.

Adrogolide's Potential Therapeutic Role in Cocaine Addiction

Interestingly, preclinical studies have not only indicated a lack of abuse potential for Adrogolide but have also suggested its utility in treating cocaine addiction. In a rodent model of cocaine craving and relapse, Adrogolide was found to attenuate the ability of cocaine to induce cocaine-seeking behavior.[1][2] Furthermore, it did not, on its own, induce this seeking behavior.[1][2] These findings suggest that D1 receptor agonism may represent a promising pharmacological approach for reducing the rewarding effects of cocaine and preventing relapse.

Experimental Workflows

Experimental_Workflows cluster_CPP Conditioned Place Preference (CPP) cluster_SA Self-Administration (SA) cluster_DD Drug Discrimination (DD) CPP_Pre Pre-Conditioning: Baseline Preference Test CPP_Cond Conditioning: Drug vs. Saline Paired with Distinct Environments CPP_Pre->CPP_Cond CPP_Post Post-Conditioning: Drug-Free Preference Test CPP_Cond->CPP_Post SA_Acq Acquisition: Lever Press for IV Drug Infusion SA_Maint Maintenance: Stable Responding on Reinforcement Schedule SA_Acq->SA_Maint SA_Ext Extinction & Reinstatement: Test Cues, Stress, or Priming Injections SA_Maint->SA_Ext DD_Train Training: Discriminate Drug vs. Saline for Food Reward DD_Test Testing: Generalization to Test Compounds DD_Train->DD_Test

Standard Preclinical Abuse Potential Testing Workflow

Conclusion

The available preclinical evidence from standard animal models of abuse liability strongly suggests that this compound has a low potential for abuse. In conditioned place preference and self-administration paradigms, it was found to be inactive, indicating a lack of rewarding and reinforcing properties.[2] This profile is in stark contrast to drugs of abuse such as cocaine, amphetamine, and morphine, which consistently produce robust positive results in these assays. Furthermore, the ability of Adrogolide to attenuate cocaine-seeking behavior in animal models highlights its potential as a therapeutic agent for substance use disorders. These findings underscore the importance of selective dopamine D1 receptor agonism as a pharmacological strategy that may offer therapeutic benefits without significant abuse liability. Further research, including human abuse potential studies, would be necessary to confirm these preclinical findings.

References

Evaluating the Abuse Potential of Adrogolide Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[1][2] Developed initially for the treatment of Parkinson's disease, its unique pharmacological profile has also prompted investigation into its potential for treating cocaine addiction.[1][2] A critical component of the preclinical safety evaluation for any centrally acting therapeutic is a thorough assessment of its abuse potential. This guide provides a comparative analysis of the abuse liability of this compound in established animal models, juxtaposed with data from drugs with known abuse potential, namely cocaine, amphetamine, and morphine. The findings from preclinical studies suggest that Adrogolide is unlikely to have abuse potential in humans.[1][2]

Dopamine D1 Receptor Signaling Pathway

Adrogolide, through its active metabolite A-86929, exerts its effects by stimulating the dopamine D1 receptor. This G-protein coupled receptor is predominantly linked to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression. This pathway is a key component of the brain's reward system.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrogolide Adrogolide (ABT-431) D1R Dopamine D1 Receptor Adrogolide->D1R activates G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 inhibits Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression PP1->Neuronal_Effects regulates

Dopamine D1 Receptor Signaling Cascade

Comparative Analysis of Abuse Potential in Animal Models

The abuse liability of a compound is typically assessed using a battery of behavioral pharmacology assays in animals. The three most common and predictive models are Conditioned Place Preference (CPP), Self-Administration (SA), and Drug Discrimination (DD).

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal that spends more time in the drug-paired chamber is considered to show a preference, indicating rewarding effects.

Experimental Protocol: Cocaine-Induced CPP in Rats

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Phases:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.

    • Conditioning: Over several days, rats receive injections of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.

    • Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the cocaine-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference.

Table 1: Conditioned Place Preference Data

CompoundSpeciesDose RangeOutcome
Adrogolide (ABT-431) RodentsNot SpecifiedInactive (No place preference observed)¹
Cocaine Rat10 - 20 mg/kg, i.p.Significant place preference
Amphetamine Mouse1 - 5 mg/kg, i.p.Significant place preference
Morphine Rat1 - 10 mg/kg, s.c.Significant place preference

¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]

Self-Administration (SA)

The SA model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively work to receive the drug.

Experimental Protocol: Amphetamine Self-Administration in Rats

  • Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.

  • Phases:

    • Acquisition: Rats are trained to press one "active" lever to receive an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion). Presses on the "inactive" lever have no consequence.

    • Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the reinforcing strength of the drug.

    • Extinction and Reinstatement: Drug infusions are withheld, leading to a decrease in lever pressing (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or a stressor.

  • Data Analysis: Higher rates of responding on the active lever compared to the inactive lever indicate that the drug has reinforcing properties. The "breakpoint" in a progressive-ratio schedule (the highest number of responses an animal will make for a single infusion) is a measure of the drug's motivational strength.

Table 2: Self-Administration Data

CompoundSpeciesUnit DoseKey Findings
Adrogolide (ABT-431) RodentsNot SpecifiedNot self-administered ¹
Cocaine Rat0.25 - 1.0 mg/kg/infusionReadily self-administered; maintains high response rates.
Amphetamine Rat0.05 - 0.2 mg/kg/infusionReadily self-administered; demonstrates a classic inverted U-shaped dose-response curve.
Morphine Rat0.05 - 0.2 mg/kg/infusionReadily self-administered; shows dose-dependent increases in responding.

¹Data based on a summary report; specific quantitative data from the primary study were not publicly available.[2]

Drug Discrimination (DD)

The DD paradigm assesses the subjective effects of a drug by training animals to recognize and distinguish its internal state from that of a placebo.

Experimental Protocol: Morphine Drug Discrimination in Rats

  • Apparatus: A two-lever operant conditioning chamber.

  • Phases:

    • Training: Rats are trained to press one lever after receiving an injection of morphine (the "training drug," e.g., 3.0 mg/kg, s.c.) to receive a food reward. On days they receive a saline injection, they must press the other lever to be rewarded.

    • Testing: Once the discrimination is learned (typically >80% correct responses), test sessions are conducted where various doses of the training drug, other drugs, or the test compound are administered.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces responding on the morphine-paired lever ("full generalization"), it is considered to have similar subjective effects.

Table 3: Drug Discrimination Data

Training DrugTest CompoundSpeciesOutcome
Cocaine (10 mg/kg)Adrogolide (ABT-431) Not yet reportedBased on its D1 agonist mechanism, it would be expected to not generalize to the stimulus effects of cocaine, which is a dopamine reuptake inhibitor.
Cocaine (10 mg/kg)Amphetamine (1 mg/kg)RatFull generalization, indicating similar subjective effects.
Morphine (3 mg/kg)Hydromorphone (0.3 mg/kg)RatFull generalization, indicating similar opioid-like subjective effects.

Adrogolide's Potential Therapeutic Role in Cocaine Addiction

Interestingly, preclinical studies have not only indicated a lack of abuse potential for Adrogolide but have also suggested its utility in treating cocaine addiction. In a rodent model of cocaine craving and relapse, Adrogolide was found to attenuate the ability of cocaine to induce cocaine-seeking behavior.[1][2] Furthermore, it did not, on its own, induce this seeking behavior.[1][2] These findings suggest that D1 receptor agonism may represent a promising pharmacological approach for reducing the rewarding effects of cocaine and preventing relapse.

Experimental Workflows

Experimental_Workflows cluster_CPP Conditioned Place Preference (CPP) cluster_SA Self-Administration (SA) cluster_DD Drug Discrimination (DD) CPP_Pre Pre-Conditioning: Baseline Preference Test CPP_Cond Conditioning: Drug vs. Saline Paired with Distinct Environments CPP_Pre->CPP_Cond CPP_Post Post-Conditioning: Drug-Free Preference Test CPP_Cond->CPP_Post SA_Acq Acquisition: Lever Press for IV Drug Infusion SA_Maint Maintenance: Stable Responding on Reinforcement Schedule SA_Acq->SA_Maint SA_Ext Extinction & Reinstatement: Test Cues, Stress, or Priming Injections SA_Maint->SA_Ext DD_Train Training: Discriminate Drug vs. Saline for Food Reward DD_Test Testing: Generalization to Test Compounds DD_Train->DD_Test

Standard Preclinical Abuse Potential Testing Workflow

Conclusion

The available preclinical evidence from standard animal models of abuse liability strongly suggests that this compound has a low potential for abuse. In conditioned place preference and self-administration paradigms, it was found to be inactive, indicating a lack of rewarding and reinforcing properties.[2] This profile is in stark contrast to drugs of abuse such as cocaine, amphetamine, and morphine, which consistently produce robust positive results in these assays. Furthermore, the ability of Adrogolide to attenuate cocaine-seeking behavior in animal models highlights its potential as a therapeutic agent for substance use disorders. These findings underscore the importance of selective dopamine D1 receptor agonism as a pharmacological strategy that may offer therapeutic benefits without significant abuse liability. Further research, including human abuse potential studies, would be necessary to confirm these preclinical findings.

References

Safety Operating Guide

Navigating the Safe Handling of Andrographolide Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Quantitative Overview

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Andrographolide Hydrochloride, based on safety data sheets for Andrographolide.

PPE CategorySpecificationStandard/QualifierSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use. Use proper glove removal technique.[1]
Protective clothing.As needed to prevent skin contact.
Respiratory Protection N95 (US) or P1 (EN 143) dust masks.Required when dusts are generated or for nuisance levels of dust.
Government-approved respirator.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: A Step-by-Step Approach to Handling

A systematic approach to handling Andrographolide Hydrochloride is crucial for minimizing exposure and contamination. The following workflow provides a logical sequence of operations.

Operational Workflow for Handling Andrographolide Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe review_sds Review Safety Data Sheet review_sds->prep_area weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste wash_hands->dispose_waste

Operational Workflow for Handling Andrographolide Hydrochloride

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of Andrographolide Hydrochloride and any contaminated materials is a critical final step.

Solid Waste:

  • Collect solid residues and place them in a suitable, closed, and labeled container for disposal.[1]

  • Dispose of the material according to all federal, state, and local regulations.[2]

  • Offer the material to a licensed, professional waste disposal company.[2]

Contaminated Materials:

  • Dispose of contaminated gloves and other disposable PPE as unused product.[1]

  • Decontaminate and launder all protective clothing and equipment before storing and re-using.

Unused Product:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Protocols: Spill Response

In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.

Spill Response Protocol for Andrographolide Hydrochloride cluster_assess Initial Response cluster_contain Containment & Cleanup cluster_disposal_report Final Steps evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain_spill Contain Spill with Inert Material ppe->contain_spill sweep_up Sweep Up and Shovel into Container contain_spill->sweep_up clean_area Clean Spill Area sweep_up->clean_area dispose Dispose of Waste clean_area->dispose report Report the Incident dispose->report

Spill Response Protocol for Andrographolide Hydrochloride

Detailed Spill Cleanup Procedure:

  • Minor Spills:

    • Clean up spills immediately.

    • Use dry clean-up procedures and avoid generating dust.

    • Sweep up the material and place it in a bag or suitable container for waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills:

    • Clear the area of all personnel and move upwind.

    • Alert the fire brigade or emergency response team and inform them of the location and nature of the hazard.

    • Wear a self-contained breathing apparatus and protective gloves.

    • Prevent the spillage from entering drains or waterways.

    • Contain the spill with sand, earth, or vermiculite.

    • Collect the recoverable product into labeled containers for recycling or disposal.

    • Wash the area and prevent runoff into drains.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly enhance the safety of handling Andrographolide Hydrochloride and foster a culture of safety and responsibility.

References

Navigating the Safe Handling of Andrographolide Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Quantitative Overview

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Andrographolide Hydrochloride, based on safety data sheets for Andrographolide.

PPE CategorySpecificationStandard/QualifierSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use. Use proper glove removal technique.[1]
Protective clothing.As needed to prevent skin contact.
Respiratory Protection N95 (US) or P1 (EN 143) dust masks.Required when dusts are generated or for nuisance levels of dust.
Government-approved respirator.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: A Step-by-Step Approach to Handling

A systematic approach to handling Andrographolide Hydrochloride is crucial for minimizing exposure and contamination. The following workflow provides a logical sequence of operations.

Operational Workflow for Handling Andrographolide Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe review_sds Review Safety Data Sheet review_sds->prep_area weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste wash_hands->dispose_waste

Operational Workflow for Handling Andrographolide Hydrochloride

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of Andrographolide Hydrochloride and any contaminated materials is a critical final step.

Solid Waste:

  • Collect solid residues and place them in a suitable, closed, and labeled container for disposal.[1]

  • Dispose of the material according to all federal, state, and local regulations.[2]

  • Offer the material to a licensed, professional waste disposal company.[2]

Contaminated Materials:

  • Dispose of contaminated gloves and other disposable PPE as unused product.[1]

  • Decontaminate and launder all protective clothing and equipment before storing and re-using.

Unused Product:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Protocols: Spill Response

In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.

Spill Response Protocol for Andrographolide Hydrochloride cluster_assess Initial Response cluster_contain Containment & Cleanup cluster_disposal_report Final Steps evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain_spill Contain Spill with Inert Material ppe->contain_spill sweep_up Sweep Up and Shovel into Container contain_spill->sweep_up clean_area Clean Spill Area sweep_up->clean_area dispose Dispose of Waste clean_area->dispose report Report the Incident dispose->report

Spill Response Protocol for Andrographolide Hydrochloride

Detailed Spill Cleanup Procedure:

  • Minor Spills:

    • Clean up spills immediately.

    • Use dry clean-up procedures and avoid generating dust.

    • Sweep up the material and place it in a bag or suitable container for waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills:

    • Clear the area of all personnel and move upwind.

    • Alert the fire brigade or emergency response team and inform them of the location and nature of the hazard.

    • Wear a self-contained breathing apparatus and protective gloves.

    • Prevent the spillage from entering drains or waterways.

    • Contain the spill with sand, earth, or vermiculite.

    • Collect the recoverable product into labeled containers for recycling or disposal.

    • Wash the area and prevent runoff into drains.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly enhance the safety of handling Andrographolide Hydrochloride and foster a culture of safety and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrogolide Hydrochloride
Reactant of Route 2
Adrogolide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.